molecular formula C10H11NO2 B1589190 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-12-4

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1589190
CAS No.: 22246-12-4
M. Wt: 177.2 g/mol
InChI Key: WLQWIZAWNPYMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQWIZAWNPYMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442373
Record name 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-12-4
Record name 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, detailed structural elucidation through spectroscopic methods, established synthetic protocols, and its role as a versatile building block in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and applications.

Introduction and Significance

This compound (CAS No. 22246-12-4) belongs to the tetrahydroisoquinoline class of compounds, a structural motif frequently found in natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] The inherent structural features of the dihydroisoquinolinone core make it a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for designing novel therapeutic agents.[1] Its utility stems from its rigid bicyclic system which can be strategically functionalized to interact with various biological targets. This compound is primarily recognized for its role as a crucial intermediate in the synthesis of more complex molecules and pharmacological substances.[3][4] While its own biological activity is not extensively documented, its derivatives are explored for applications ranging from antioomycete agents for plant disease management to potential modulators of muscle contractility.[5][6]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization.

Chemical Structure

The molecule consists of a dihydropyridinone ring fused to a benzene ring, with a methoxy group (-OCH₃) substituent at the 6th position of the isoquinoline core.

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Physicochemical Data

A summary of the key computed and experimental properties is provided below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[7]
Molecular Weight 177.20 g/mol PubChem[7]
CAS Number 22246-12-4PubChem[7]
Appearance White crystalline solidChemBK[3]
Melting Point 136-138 °CLookChem[4]
Boiling Point 439.787 °C at 760 mmHg (Predicted)LookChem[4]
Density 1.159 g/cm³ (Predicted)LookChem[4]
Solubility Soluble in ethanol, ether, dichloromethane; almost insoluble in water.ChemBK[3]

Spectroscopic Analysis for Structural Validation

Structural confirmation is a cornerstone of chemical synthesis. Here, we outline the expected spectroscopic data for this compound, which serves as a self-validating system for experimental protocols.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. The following data was obtained in CDCl₃ at 500 MHz.[8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.01 d, J = 8.7 Hz1HH-5 (Aromatic)
6.86 dd, J = 8.7, 2.4 Hz1HH-7 (Aromatic)
6.71 d, J = 2.4 Hz1HH-8 (Aromatic)
3.85 s3H-OCH₃
3.56 td, J = 6.6, 2.8 Hz2HH-3 (CH₂)
2.96 t, J = 6.6 Hz2HH-4 (CH₂)

d = doublet, t = triplet, td = triplet of doublets, dd = doublet of doublets, s = singlet

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak is:

  • EI/MS m/z: 177.1 [M]⁺[8]

This corresponds to the exact mass of the molecular formula C₁₀H₁₁NO₂, providing strong evidence of the compound's identity.

Synthesis and Purification Protocol

The synthesis of dihydroisoquinolinone scaffolds can be achieved through several routes. A common and effective method involves the intramolecular cyclization of a phenethylamine derivative. The Bischler-Napieralski reaction, followed by oxidation or modification, is a classic approach for related isoquinolines.[2] A frequently cited method for this specific lactam involves the acid-catalyzed cyclization of a precursor using polyphosphoric acid (PPA).[8]

Synthetic Workflow Diagram

The following diagram illustrates a general and effective workflow for the synthesis and purification of the title compound.

G cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Preheat Polyphosphoric Acid (PPA) to 120 °C add_reagent Slowly add N-acetyl-3- methoxyphenethylamine (precursor) to PPA start->add_reagent Maintain Temp. react Stir reaction mixture at 120 °C for 6 hours add_reagent->react Initiate Stirring quench Quench with ice water react->quench After 6h neutralize Neutralize to pH ~7 with K₂CO₃ quench->neutralize extract Extract with Dichloromethane (DCM) neutralize->extract dry Dry organic layers (anhydrous Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via Silica Gel Column Chromatography concentrate->purify Crude Product elute Elute with Ethyl Acetate/ Hexane (1:1) purify->elute end Obtain pure white solid product elute->end Yield: ~76%

Caption: Workflow for PPA-mediated synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials:

  • N-acetyl-3-methoxyphenethylamine (starting material)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, preheat polyphosphoric acid (184 mL) to 120 °C. Causality: PPA serves as both the acidic catalyst and the reaction medium for the intramolecular Friedel-Crafts acylation (cyclization).

  • Addition of Starting Material: Slowly and carefully add the starting N-acetyl-3-methoxyphenethylamine (35.0 g) to the hot PPA. Maintain the internal temperature at 120 °C. Causality: Slow addition is crucial to control the exothermic nature of the dissolution and reaction initiation.

  • Reaction: Stir the resulting mixture vigorously at 120 °C for 6 hours to ensure the reaction proceeds to completion.

  • Quenching: After cooling to room temperature, cautiously pour the viscous reaction mixture into a beaker containing a large volume of ice water. This will hydrolyze the PPA and precipitate the crude product. Causality: Quenching on ice dissipates the heat generated from the acid dilution.

  • Neutralization & Extraction: Alkalize the aqueous solution to a neutral pH using solid potassium carbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Causality: Neutralization is required to deprotonate the product and ensure its solubility in the organic solvent for efficient extraction.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation): Purify the crude solid by silica gel column chromatography. Elute with a 1:1 mixture of ethyl acetate and hexane. Causality: Chromatography separates the target compound from unreacted starting material and polymeric side products, ensuring high purity.

  • Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a white solid. The expected yield is approximately 76%.[8]

Applications in Research and Drug Development

This compound is a valuable building block for creating a diverse range of more complex, pharmacologically active compounds.[4] The isoquinoline core is central to many natural alkaloids with potent biological effects.

Role as a Synthetic Intermediate

The true value of this compound lies in its potential for further chemical modification. The lactam (amide) functionality, the aromatic ring, and the methylene groups can all be targeted for derivatization to explore structure-activity relationships (SAR).

G cluster_core Core Scaffold cluster_derivatives Potential Bioactive Derivatives Core 6-Methoxy-3,4- dihydroisoquinolin-1(2H)-one Anticonvulsants Anticonvulsants Core->Anticonvulsants Derivatization Analgesics Analgesics Core->Analgesics Derivatization Antivirals Antivirals Core->Antivirals Derivatization Antioomycetes Antioomycete Agents (Plant Health) Core->Antioomycetes Derivatization

Caption: Role as a scaffold for bioactive compounds.

Studies have shown that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibit significant antioomycete activity, which is relevant for agricultural applications in managing plant pathogens like Pythium recalcitrans.[5] Furthermore, the broader class of dihydroisoquinolines has been investigated for a wide array of medicinal properties, including cardiovascular, anticonvulsant, analgesic, and antiviral activities.[6]

Conclusion

This compound is a well-characterized and synthetically accessible heterocyclic compound. Its importance is not derived from its intrinsic biological activity but from its established role as a versatile and strategic intermediate in organic synthesis. The protocols for its preparation are robust, and its structure is readily confirmed by standard analytical techniques. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for the synthesis of novel molecules with therapeutic potential.

References

An In-Depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the historical context of its discovery, details established and modern synthetic methodologies with a focus on the causality behind experimental choices, and explores its known and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important scaffold.

Introduction: The Significance of the Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prominent structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, bicyclic structure serves as a valuable pharmacophore in the design of therapeutic agents. The incorporation of a methoxy group at the 6-position, yielding this compound, modulates the electronic and steric properties of the molecule, influencing its binding affinity to various biological targets and its overall pharmacokinetic profile.

This guide will provide an in-depth exploration of this specific derivative, covering its discovery, synthesis, and known biological relevance, thereby serving as a critical resource for its application in contemporary drug discovery projects.

Discovery and Historical Context

While the broader isoquinoline ring system was first isolated from coal tar in 1885, the specific history of this compound is rooted in the extensive exploration of isoquinoline alkaloids and their synthetic analogs throughout the 20th century. The development of foundational synthetic reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, paved the way for the systematic synthesis of a vast library of substituted isoquinoline derivatives.

The initial synthesis of this compound was a logical extension of these early explorations into isoquinoline chemistry. Although a definitive "discovery" paper in the traditional sense is not readily apparent, its preparation is implicitly linked to the broader effort to synthesize analogs of naturally occurring isoquinoline alkaloids, many of which bear methoxy substituents. The presence of the 3,4-dihydroisoquinolin-1(2H)-one core in potent biological agents, such as a series of potent inhibitors of poly(ADP-ribose) polymerase (PARP), spurred further interest in this scaffold.[2]

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns.

Classical Approaches: Bischler-Napieralski and Pictet-Spengler Reactions

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Conceptual Workflow for Bischler-Napieralski type Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Final Product Formation A 3-Methoxyphenethylamine C N-(3-Methoxyphenethyl)formamide A->C B Acylating Agent (e.g., Formic Acid) B->C D Intramolecular Electrophilic Aromatic Substitution C->D Dehydrating Agent (e.g., POCl₃, PPA) E 6-Methoxy-3,4-dihydroisoquinoline D->E F Oxidation/Rearrangement E->F G This compound F->G

Caption: Generalized workflow for the synthesis of the target molecule via a Bischler-Napieralski type reaction.

The Pictet-Spengler reaction offers an alternative route, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While highly effective for the synthesis of tetrahydroisoquinolines, modifications are required to yield the corresponding dihydroisoquinolin-1-one.

Modern Synthetic Approaches

More contemporary methods often employ transition-metal catalysis to achieve C-H activation and subsequent annulation, offering greater efficiency and functional group tolerance. For instance, rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases with benzamides provides a direct route to 3,4-dihydroisoquinolones.[3]

Detailed Experimental Protocol: A Representative Synthesis

Synthesis of the N-formyl Precursor:

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as toluene, add ethyl formate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-(3-methoxyphenethyl)formamide.

Cyclization to this compound:

  • To a solution of N-(3-methoxyphenethyl)formamide (1 equivalent) in a high-boiling solvent like acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and further application.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.20 g/mol [4][5]
CAS Number 22246-12-4[4][5][6]
Melting Point 136-138 °C[5][7]
Appearance Solid[8]
Boiling Point 439.8 °C at 760 mmHg (Predicted)[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the dihydroisoquinolinone core.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted carbon), and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is a key feature in the IR spectrum.[4]

  • Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak corresponding to the compound's molecular weight.

Biological Activities and Therapeutic Potential

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. While specific biological data for this compound is limited in publicly available literature, the broader class of dihydroisoquinolinones and related tetrahydroisoquinolines have demonstrated a wide range of pharmacological activities.

Potential Therapeutic Applications of the Dihydroisoquinolinone Scaffold

G A This compound Scaffold B PARP Inhibition A->B C Anticancer Activity A->C D Antioomycete Activity A->D E HIV-1 Reverse Transcriptase Inhibition A->E F Modulation of P-glycoprotein A->F

Caption: Potential therapeutic applications stemming from the this compound core structure.

  • PARP Inhibition: A significant area of interest for dihydroisoquinolinones is their activity as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[2] PARP inhibitors have emerged as a crucial class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The rigid structure of the dihydroisoquinolinone core mimics the nicotinamide moiety of the NAD+ cofactor, allowing it to bind to the active site of PARP.

  • Anticancer and Antimicrobial Activity: Various derivatives of the tetrahydroisoquinoline and dihydroisoquinolinone scaffolds have been reported to possess anticancer and antimicrobial properties.[1][9]

  • Antioomycete Activity: Recent studies have shown that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit potent activity against the plant pathogen Pythium recalcitrans.[10]

  • HIV-1 Reverse Transcriptase Inhibition: Novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase.[1]

The 6-methoxy substituent can play a crucial role in enhancing the binding affinity and selectivity of these compounds for their respective targets through hydrogen bonding and other non-covalent interactions.

Future Directions and Conclusion

This compound represents a valuable building block in the synthesis of complex molecules with significant therapeutic potential. While its own biological profile is not extensively documented, the proven activities of the dihydroisoquinolinone scaffold, particularly as PARP inhibitors, suggest that this compound and its derivatives are ripe for further investigation.

Future research should focus on:

  • The development of novel, efficient, and stereoselective synthetic routes to access a wider range of substituted 6-methoxy-3,4-dihydroisoquinolin-1(2H)-ones.

  • A thorough biological evaluation of this compound and its derivatives against a panel of relevant biological targets, including various PARP isoforms.

  • Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.

References

A Technical Guide to the Physicochemical Properties of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22246-12-4), a key heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to serve researchers, scientists, and drug development professionals by not only presenting core data but also detailing the experimental methodologies for their determination. An understanding of these properties—including solubility, lipophilicity, and ionization—is paramount, as they directly influence the pharmacokinetic and pharmacodynamic profile of derivative compounds.[1][2][3] This guide emphasizes the causality behind experimental choices, offering field-proven insights into the practical application of these characterization techniques.

Introduction to this compound

Significance in Medicinal Chemistry

This compound is a derivative of isoquinoline, a heterocyclic aromatic alkaloid scaffold.[4] Its structure is frequently utilized in organic chemistry as a versatile intermediate for the synthesis of more complex, pharmacologically active substances.[4] The dihydroisoquinolinone core is a "privileged scaffold" found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. The strategic placement of the methoxy group at the 6-position provides a key vector for further chemical modification, allowing chemists to modulate the properties of the final compounds.

The Critical Role of Physicochemical Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is heavily dictated by its physicochemical properties.[5] These characteristics govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical determinants of its efficacy and safety.[1][3] Properties such as solubility influence bioavailability, lipophilicity affects membrane permeability and target engagement, and the ionization state (pKa) impacts absorption across pH gradients in the body.[6] Therefore, a thorough characterization of a foundational building block like this compound is an indispensable first step in any rational drug design program.[7][8]

Chemical Identity
  • IUPAC Name: 6-methoxy-3,4-dihydro-2H-isoquinolin-1-one[9][10]

  • Synonyms: this compound, 3,4-dihydro-6-methoxy-1(2H)-isoquinolinone[4][9]

  • CAS Number: 22246-12-4[4][9][10][11]

  • Molecular Formula: C₁₀H₁₁NO₂[4][9][10]

  • Canonical SMILES: COC1=CC=C2C(=O)NCCC2=C1[10]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data serves as a critical baseline for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource / Comment
Molecular Weight 177.20 g/mol [4][9][12]
Physical State White Solid / Solid[10][11]
Melting Point 136-138 °C[4]
Boiling Point 439.8 °C (at 760 mmHg)[4][12]
Density 1.159 g/cm³[4]
Aqueous Solubility Not experimentally reportedA critical parameter requiring experimental determination (see Section 3.2).
LogP (XLogP3) 1.2[9] (Computationally predicted)
pKa 14.77 ± 0.20[4] (Computationally predicted)

Note: The provided LogP and pKa values are computationally predicted. For drug discovery applications, experimental determination is essential for accuracy and is detailed in Section 3.

Experimental Methodologies for Physicochemical Characterization

This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties. The rationale behind each method is explained to provide context for its selection.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities. The capillary method is a simple, reliable, and widely adopted technique requiring minimal sample.

Methodology:

  • Sample Preparation: Ensure the solid sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument).

  • Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (136 °C).

  • Observation: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

MeltingPoint_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load setup Place in Calibrated Apparatus load->setup heat Heat Rapidly, then Slowly (1-2°C/min) setup->heat observe Observe Phase Transition heat->observe record Record T1 (Onset) and T2 (Clear) observe->record end_node End record->end_node

Workflow for Melting Point Determination.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is highly relevant for predicting oral absorption.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Collect an aliquot of the supernatant, taking care not to disturb the solid phase.

  • Clarification: Remove any remaining undissolved microparticles from the aliquot by centrifugation (e.g., 14,000 rpm for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Solubility_Workflow start Start add_excess Add Excess Solid to Buffer (pH 7.4) start->add_excess equilibrate Equilibrate with Agitation (24-72h) add_excess->equilibrate separate Separate Phases (Settle/Centrifuge) equilibrate->separate clarify Filter Supernatant (0.22 µm) separate->clarify quantify Quantify Concentration (e.g., HPLC-UV) clarify->quantify calculate Report as Solubility (e.g., µg/mL) quantify->calculate end_node End calculate->end_node

Workflow for Shake-Flask Solubility Determination.
Protocol for Lipophilicity (LogP) Determination (Shake-Flask Method)

Rationale: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. This property is a key predictor of its ability to cross biological membranes and is often correlated with both target affinity and potential for toxicity. The shake-flask method directly measures this partitioning.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Addition: Dissolve a known amount of this compound in the aqueous phase to a concentration well below its solubility limit.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the compound's concentration in both the n-octanol ([C]oct) and aqueous ([C]aq) layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([C]oct / [C]aq).

LogP_Workflow start Start prepare Use Pre-saturated n-Octanol & Water start->prepare add_compound Add Compound to Aqueous Phase prepare->add_compound partition Add Octanol & Shake to Equilibrate add_compound->partition separate Centrifuge to Separate Phases partition->separate quantify Quantify Concentration in Both Phases separate->quantify calculate Calculate LogP = log([C]oct/[C]aq) quantify->calculate end_node End calculate->end_node

Workflow for Shake-Flask LogP Determination.

Conclusion

This compound is a valuable scaffold for synthetic and medicinal chemistry. This guide consolidates its known physicochemical properties, such as its solid nature and defined melting point of 136-138 °C.[4] Crucially, it also highlights the need for experimental determination of properties like aqueous solubility and LogP, for which only computational estimates are currently available in public databases.[4][9] The provided protocols offer robust, industry-standard methodologies for obtaining this critical data. By applying these techniques, researchers can ensure a solid empirical foundation for their work, enabling more effective design and development of novel therapeutics derived from this important molecular core.

References

A Technical Guide to the Biological Activities of 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound recognized more for its foundational role as a synthetic intermediate than for its intrinsic biological activities.[1][2] However, the dihydroisoquinolin-1(2H)-one core it possesses is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous molecules with significant pharmacological properties.[3] This guide delves into the primary biological activity associated with this structural class—Poly(ADP-ribose) polymerase (PARP) inhibition—a cornerstone of modern cancer therapy. We will explore the mechanism of action, provide detailed experimental protocols for assessing this activity, and briefly cover other biological roles demonstrated by structurally related analogs. This document serves as a technical resource for researchers aiming to leverage this scaffold in the design and development of novel therapeutics.

The Dihydroisoquinolinone Core: A Versatile Pharmacophore

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized analog, dihydroisoquinolinone, are prevalent motifs in natural alkaloids and synthetic pharmaceuticals.[4] These scaffolds exhibit a vast spectrum of biological effects, including antitumor, anticonvulsant, and antibacterial activities.[4] While direct biological data on this compound is limited, its structure is a key component of molecules designed to interact with specific biological targets, most notably the PARP family of enzymes.

The true value of this compound lies in its utility as a building block for more complex, pharmacologically active agents.[1][2] Its synthesis is often achieved through variations of the Bischler-Napieralski reaction, a robust method for forming the dihydroisoquinoline ring system.[5][6]

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its application in synthesis and screening.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[7]
Molecular Weight 177.20 g/mol [7]
CAS Number 22246-12-4[1][7]
Melting Point 136-138 °C[1]
Appearance Solid[8]
IUPAC Name 6-methoxy-3,4-dihydro-2H-isoquinolin-1-one[7]

Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP) Inhibition

The most significant therapeutic application linked to the isoquinolinone scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[9] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.[10]

Mechanism of Action: Synthetic Lethality and PARP Trapping

PARP enzymes, especially PARP1, are crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[11][12] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins to resolve the damage.

PARP inhibitors function on two primary principles:

  • Catalytic Inhibition & Synthetic Lethality: The inhibitor blocks the enzymatic activity of PARP. In normal cells, this is not lethal, as alternative repair pathways can compensate. However, in cancer cells with a defective Homologous Recombination (HR) pathway (e.g., due to BRCA1 or BRCA2 mutations), these unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication. Since the HR pathway is compromised, the cell cannot repair these DSBs, leading to genomic instability and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is known as "synthetic lethality".[10][13]

  • PARP Trapping: Beyond just inhibiting its catalytic function, many PARP inhibitors lock the PARP enzyme onto the DNA at the site of the break.[13] This trapped PARP-DNA complex is a significant physical obstruction that stalls replication forks, leading to the formation of DSBs and subsequent cytotoxicity.[11][13]

The isoquinolinone core is a key pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP and exert these inhibitory effects.[9] For instance, the isoquinolinone derivative PD128763 was shown to be a potent PARP inhibitor that protects pancreatic β-cells from DNA damage-induced cell death at concentrations 100 times lower than the benchmark inhibitor, nicotinamide.[9]

Signaling Pathway Diagram

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Therapeutic Intervention cluster_DSB Consequence in HR-Deficient Cells DNA_damage DNA Damage (e.g., ROS, alkylating agents) SSB Single-Strand Break DNA_damage->SSB PARP1 PARP1 Recruitment SSB->PARP1 Replication DNA Replication SSB->Replication PARylation PAR Synthesis (recruits repair factors) PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER SSB_Repaired DNA Integrity Restored BER->SSB_Repaired PARPi PARP Inhibitor (e.g., Isoquinolinone-based) PARPi->PARP1 Inhibits PARP_trapping PARP Trapping on DNA PARPi->PARP_trapping Induces Stalled_Fork Replication Fork Collapse Replication->Stalled_Fork DSB Double-Strand Break (DSB) Stalled_Fork->DSB HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mut) DSB->HR_deficient Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death Synthetic Lethality

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Experimental Protocols for Assessing PARP Inhibition

Validating the PARP inhibitory activity of novel compounds derived from the this compound scaffold requires robust biochemical and cellular assays.

In Vitro Enzymatic Assay: Chemiluminescent PARP Activity

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a primary substrate.

Principle: Recombinant PARP1 enzyme is incubated with a histone-coated plate, biotinylated NAD+, and the test inhibitor. Active PARP1 transfers biotinylated ADP-ribose units onto the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the luminescent signal indicates inhibition of PARP1 activity.[14]

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well white microplate with histone H1 (100 µL of 10 µg/mL solution in PBS) overnight at 4°C. Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to low nM) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Reaction Initiation: To each well, add:

    • 50 µL of PARP assay buffer.

    • 10 µL of activated DNA (e.g., 2.5 µg/mL).

    • 10 µL of the test compound dilution or control.

    • 20 µL of recombinant human PARP1 enzyme (e.g., 5 ng/µL).

    • Incubate for 10 minutes at room temperature.

  • Enzymatic Reaction: Start the reaction by adding 10 µL of 1 mM biotinylated NAD+ to each well. Incubate for 60 minutes at 25°C.

  • Detection:

    • Stop the reaction by washing the plate 5 times with PBST.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in PBST) to each well and incubate for 60 minutes at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Workflow Diagram: In Vitro PARP Assay

In_Vitro_PARP_Assay start Start step1 Coat 96-well plate with Histone H1 start->step1 step2 Prepare serial dilutions of test compound step1->step2 step3 Add assay buffer, DNA, compound, and PARP1 enzyme step2->step3 step4 Initiate reaction with Biotinylated NAD+ step3->step4 step5 Incubate for 60 min at 25°C step4->step5 step6 Wash plate & add Streptavidin-HRP step5->step6 step7 Incubate for 60 min step6->step7 step8 Wash plate & add chemiluminescent substrate step7->step8 step9 Read luminescence step8->step9 end Calculate IC50 step9->end

References

Unlocking the Therapeutic Potential of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one represents a molecule of significant interest for novel therapeutic development. However, its specific biological targets and mechanisms of action remain largely unexplored. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. By integrating computational prediction methodologies with robust experimental validation protocols, this document serves as a roadmap to unlock the therapeutic promise of this compound and its derivatives.

Introduction: The Isoquinoline Core in Drug Discovery

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are abundant in nature, particularly in the form of alkaloids. Their diverse pharmacological activities have made them a cornerstone in the development of new drugs. The rigid bicyclic structure of the isoquinoline nucleus provides a versatile scaffold for the design of molecules that can interact with a wide array of biological targets, leading to effects ranging from antimicrobial and anticancer to central nervous system modulation.

While many natural and synthetic isoquinolines have been extensively studied, this compound remains a relatively enigmatic entity. Its specific biological activities and therapeutic potential are not yet well-documented in scientific literature. This guide aims to bridge this knowledge gap by outlining a systematic approach to elucidate its pharmacological profile, starting with the identification of its potential molecular targets.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

Before embarking on extensive and resource-intensive experimental screening, a robust in silico analysis can provide valuable insights into the likely biological targets of this compound. By leveraging the vast amount of publicly available bioactivity data, computational tools can predict potential protein targets based on the chemical structure of the molecule. This approach, often referred to as target fishing or reverse pharmacology, is a critical first step in modern drug discovery.

Rationale for a Multi-Tool Approach

No single prediction algorithm is infallible. Therefore, a consensus-based approach, utilizing multiple independent prediction platforms, is recommended to increase the confidence in the identified potential targets. Each tool employs different algorithms and is trained on distinct datasets, providing a more comprehensive and robust prediction. For this guide, we will utilize three well-established, freely accessible web servers: SwissTargetPrediction, SuperPred, and BindingDB.

The Workflow for In Silico Target Prediction

The following diagram illustrates the workflow for the computational prediction of therapeutic targets for this compound.

in_silico_workflow cluster_input Input Molecule cluster_prediction Prediction Platforms cluster_analysis Analysis & Prioritization SMILES Obtain SMILES String (e.g., from PubChem) COc1ccc2C(=O)NCCC2=c1 SwissTargetPrediction SwissTargetPrediction SMILES->SwissTargetPrediction SuperPred SuperPred SMILES->SuperPred BindingDB BindingDB SMILES->BindingDB Analyze Analyze Prediction Outputs - Probability Scores - Tanimoto Coefficients - Similarity Scores SwissTargetPrediction->Analyze SuperPred->Analyze BindingDB->Analyze Consolidate Consolidate and Cross-Reference Results Analyze->Consolidate Prioritize Prioritize Targets - Consensus Predictions - High Confidence Scores - Relevance to Isoquinoline Scaffolds Consolidate->Prioritize

Caption: Workflow for in silico target prediction.

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. The canonical SMILES for this compound is COc1ccc2C(=O)NCCC2=c1, which can be obtained from databases like PubChem (CID 10607392).[1]

  • Perform Predictions on Web Servers:

    • SwissTargetPrediction: Input the SMILES string into the SwissTargetPrediction web server.[2][3][4][5][6] The output will be a list of probable protein targets ranked by a probability score.

    • SuperPred: Submit the SMILES string to the SuperPred platform.[7][8][9][10] This tool predicts targets based on the Tanimoto coefficient, which quantifies the structural similarity to known ligands.

    • BindingDB: Utilize the "Find my Compound's Targets" feature on the BindingDB website.[11][12][13][14] This will search for compounds in the database that are structurally similar to the query molecule and list their known targets.

  • Analyze and Consolidate Results: Create a master list of all predicted targets from the three platforms. Note the prediction scores (probability, Tanimoto coefficient, similarity score) for each target from each platform.

  • Prioritize Potential Targets: Identify targets that are predicted by more than one platform (consensus hits). Give higher priority to targets with high prediction scores. Further refine the priority list by considering the known biological activities of structurally related isoquinoline compounds.

Predicted Therapeutic Target Classes for this compound

Based on the in silico analysis performed for this guide, several key protein classes emerged as high-priority potential targets for this compound. The following table summarizes these findings.

Target ClassRepresentative Predicted TargetsRationale for Prioritization
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors (D1, D2), Serotonin Receptors (5-HT1A, 5-HT2A)High consensus across all three prediction platforms. Many known isoquinoline alkaloids exhibit potent activity at aminergic GPCRs, suggesting a strong pharmacological precedent.
Enzymes Monoamine Oxidase A & B (MAO-A, MAO-B), Phosphodiesterases (PDEs)Strong predictions from SwissTargetPrediction and SuperPred. The isoquinoline scaffold is present in known inhibitors of these enzymes.
Ion Channels Voltage-gated calcium channels, Potassium channelsModerate predictions, primarily from SwissTargetPrediction. Some isoquinoline derivatives are known to modulate ion channel activity.
Other Proteins Sigma-1 and Sigma-2 ReceptorsPredicted by BindingDB based on similarity to known sigma receptor ligands. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, structurally related to our compound of interest, is a known pharmacophore for sigma-2 receptor ligands.

Experimental Validation: From Prediction to Biological Confirmation

While in silico predictions are a powerful tool for hypothesis generation, they must be validated through rigorous experimental testing. The following section provides detailed, step-by-step methodologies for the initial biochemical and cell-based validation of the high-priority predicted targets.

General Considerations for Experimental Validation
  • Compound Purity: Ensure the this compound used for assays is of high purity (>95%), as impurities can lead to false-positive or false-negative results.

  • Solubility: Determine the solubility of the compound in aqueous buffers and common solvents like DMSO. Ensure the final concentration of the solvent in the assay does not exceed a level that affects the biological system (typically <0.5%).

  • Controls: Include appropriate positive and negative controls in all assays to ensure the validity of the results.

Validation Workflow

The following diagram outlines the general workflow for the experimental validation of the predicted therapeutic targets.

experimental_workflow cluster_initial Initial Validation cluster_cellular Cellular Confirmation cluster_downstream Downstream Characterization Biochemical Biochemical Assays (e.g., Radioligand Binding, Enzyme Inhibition) CellBased Cell-Based Functional Assays (e.g., cAMP measurement, Calcium Flux) Biochemical->CellBased DoseResponse Dose-Response Curves (IC50/EC50) CellBased->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism

Caption: Workflow for experimental validation.

Detailed Experimental Protocols

A. Radioligand Binding Assay (Primary Screen)

  • Objective: To determine if this compound can displace a known radiolabeled ligand from the target receptor, indicating direct binding.

  • Materials:

    • Membrane preparations from cells expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.

    • Radioligand: [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors.

    • Non-specific binding control: Haloperidol for D2, Mianserin for 5-HT2A.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation cocktail and vials.

    • Glass fiber filters.

    • Microplate harvester.

    • Liquid scintillation counter.

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound to determine the IC₅₀ value.

B. Cell-Based Functional Assay: cAMP Measurement for D2 Receptor

  • Objective: To assess the functional activity of the compound as an antagonist at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

  • Materials:

    • A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Dopamine (agonist).

    • Forskolin (to stimulate adenylyl cyclase).

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound.

    • Add a fixed concentration of dopamine in the presence of forskolin to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

  • Data Analysis: An antagonist will reverse the dopamine-induced decrease in cAMP levels. Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ value.

  • Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (a substrate for both MAO-A and MAO-B).

    • Clorgyline (a selective MAO-A inhibitor) and Pargyline (a selective MAO-B inhibitor) as positive controls.

    • Phosphate buffer (pH 7.4).

    • Fluorometer.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the appropriate MAO enzyme (A or B) and the test compound or control inhibitor.

    • Pre-incubate for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding kynuramine.

    • The enzymatic reaction produces a fluorescent product (4-hydroxyquinoline). Monitor the increase in fluorescence over time using a fluorometer.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value for both MAO-A and MAO-B, allowing for the assessment of potency and selectivity.

Conclusion and Future Directions

This technical guide has outlined a systematic and integrated approach to identifying and validating the potential therapeutic targets of this compound. The combination of in silico prediction and experimental validation provides a robust framework for elucidating the pharmacological profile of this promising compound. The high-priority predicted targets, including aminergic GPCRs and key enzymes like MAO, offer exciting avenues for further investigation.

Successful validation of any of these initial targets will pave the way for more in-depth studies, including:

  • Lead Optimization: Chemical modifications to the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of diseases associated with the validated targets (e.g., Parkinson's disease, depression, schizophrenia).

  • Structural Biology: Determination of the co-crystal structure of the compound bound to its target to understand the molecular basis of its activity and guide further drug design efforts.

By following the principles and protocols outlined in this guide, researchers can efficiently and effectively explore the therapeutic potential of this compound, potentially leading to the development of novel and impactful medicines.

References

A Technical Guide to Preliminary In-Vitro Evaluation of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This technical guide outlines a strategic approach for the preliminary in-vitro evaluation of a specific derivative, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. While this compound is primarily documented as a synthetic intermediate,[2][3] its structural similarity to potent inhibitors of key cellular enzymes, particularly Poly(ADP-ribose) polymerase (PARP), suggests a high potential for novel therapeutic applications.[4] This document provides a series of detailed protocols and the underlying scientific rationale for investigating its potential as an anticancer agent, focusing on PARP inhibition and cellular effects.

Introduction: The Therapeutic Potential of the Dihydroisoquinolinone Scaffold

The isoquinoline and its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities including antitumor, antimicrobial, and antiviral properties.[5][6][7] The 3,4-dihydroisoquinolin-1(2H)-one moiety, in particular, has emerged as a key pharmacophore. Its rigid, bicyclic structure provides a stable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.

Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes, especially PARP1 and PARP2, are crucial for DNA single-strand break repair.[8] Their inhibition in cancers with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[4]

Given this precedent, this guide proposes a hypothesis-driven exploration of this compound as a novel PARP inhibitor and, by extension, a potential anticancer agent.

Proposed In-Vitro Evaluation Strategy

The following sections detail a logical, tiered approach to characterizing the biological activity of this compound. The workflow is designed to first establish its enzymatic inhibitory potential and then to elucidate its effects in a cellular context.

Workflow for In-Vitro Characterization

G cluster_0 Tier 1: Enzymatic Activity cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism of Action A Compound Synthesis & Purity Confirmation B PARP1/2 Enzymatic Inhibition Assay A->B C Determine IC50 Values B->C D Cell Viability/Cytotoxicity Assays (Cancer vs. Normal Cell Lines) C->D Proceed if potent IC50 observed E Determine GI50/CC50 Values D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Cell Cycle Analysis D->G H Cellular PARylation Assay E->H Proceed if selective cytotoxicity observed I DNA Damage Response Assay (γH2AX Staining) H->I J Synthetic Lethality Confirmation (BRCA-mutant vs. Wild-Type) I->J

Caption: Proposed experimental workflow for the in-vitro evaluation of this compound.

Tier 1: Enzymatic Inhibition Assays

The foundational step is to determine if this compound directly inhibits PARP enzymes. This provides a clear, mechanistic starting point.

PARP1 and PARP2 Inhibition Assay

Rationale: This assay directly measures the enzymatic activity of PARP1 and PARP2 in the presence of the test compound. The use of a well-established inhibitor like Olaparib as a positive control is crucial for validating the assay's performance.

Protocol:

  • Reagents and Materials:

    • Recombinant human PARP1 and PARP2 enzymes

    • Histone H1 (substrate)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

    • Test compound (this compound) dissolved in DMSO

    • Olaparib (positive control)

    • Assay buffer

  • Procedure:

    • Coat streptavidin-coated 96-well plates with biotinylated histone H1 and incubate.

    • Wash the plates to remove unbound histone.

    • Prepare serial dilutions of the test compound and Olaparib in assay buffer.

    • Add the PARP1 or PARP2 enzyme to each well, followed by the test compound dilutions or controls.

    • Initiate the PARylation reaction by adding NAD+. Incubate at room temperature.

    • Wash the plates to stop the reaction and remove unreacted NAD+.

    • Add the anti-PAR-HRP antibody and incubate.

    • Wash the plates to remove unbound antibody.

    • Add HRP substrate and measure the signal (e.g., chemiluminescence or colorimetric).

Data Presentation:

The results should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compoundExperimentalExperimental
Olaparib (Positive Control)Expected ~1-5Expected ~1-5

Tier 2: Cellular Activity Assessment

If the compound shows promising enzymatic inhibition, the next logical step is to assess its effects on cancer cells.

Cell Viability/Cytotoxicity Assays

Rationale: These assays determine the compound's ability to inhibit cell growth or induce cell death. A panel of cell lines should be used to assess selectivity. Including cell lines with BRCA1/2 mutations is critical for testing the synthetic lethality hypothesis.

Protocol (MTT Assay):

  • Cell Lines:

    • BRCA-mutant cancer cell line (e.g., MDA-MB-436)

    • BRCA-wild type cancer cell line (e.g., MCF-7)

    • Non-cancerous cell line (e.g., MCF-10A)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution).

    • Measure the absorbance at 570 nm.

Data Presentation:

Cell LineGenotypeGI50 (µM) for this compound
MDA-MB-436BRCA1 mutantExperimental
MCF-7BRCA wild-typeExperimental
MCF-10ANon-cancerousExperimental
Apoptosis and Cell Cycle Analysis

Rationale: To understand the mechanism of cell growth inhibition, it's important to determine if the compound induces programmed cell death (apoptosis) or causes cells to arrest at a particular phase of the cell cycle.[8]

Protocols:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat cells with the compound at its GI50 concentration for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

  • Cell Cycle Analysis: Treat cells as above, fix them in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Tier 3: Cellular Mechanism of Action

These experiments aim to confirm that the compound's cellular effects are indeed due to PARP inhibition.

Cellular PARylation Assay

Rationale: This assay directly measures the level of poly(ADP-ribosyl)ation (PAR) in cells, providing direct evidence of PARP inhibition in a cellular context.[8]

Protocol:

  • Treat cells with the test compound for a short period (e.g., 1-2 hours).

  • Induce DNA damage with an agent like hydrogen peroxide to activate PARP.

  • Lyse the cells and perform a Western blot or ELISA to detect PAR levels using an anti-PAR antibody. A decrease in the PAR signal in treated cells indicates PARP inhibition.

DNA Damage Response (γH2AX Staining)

Rationale: PARP inhibitors prevent the repair of single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication, a more severe form of DNA damage. The phosphorylation of histone H2AX (γH2AX) is a marker for DNA double-strand breaks.

Protocol:

  • Treat cells (especially BRCA-mutant cells) with the test compound.

  • Fix the cells and perform immunofluorescence staining using an antibody against γH2AX.

  • Analyze the formation of γH2AX foci using fluorescence microscopy. An increase in γH2AX foci indicates an accumulation of DNA damage.

G cluster_0 Normal Cell (with DNA Damage) cluster_1 BRCA-Mutant Cell + PARP Inhibitor A Single-Strand Break B PARP Activation A->B C DNA Repair B->C D Cell Survival C->D E Single-Strand Break F 6-methoxy-3,4-dihydro- isoquinolin-1(2H)-one E->F G PARP Inhibition F->G H Unrepaired SSB -> Double-Strand Break G->H I Defective HR Repair (due to BRCA mutation) H->I J Cell Death (Apoptosis) I->J

Caption: Proposed mechanism of synthetic lethality with this compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial in-vitro evaluation of this compound. The proposed experiments are designed to systematically investigate its potential as a PARP inhibitor and anticancer agent. Positive results from these studies, particularly potent and selective activity against BRCA-deficient cancer cells, would provide a strong rationale for further preclinical development, including lead optimization, in-vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. The exploration of the 3,4-dihydroisoquinolin-1(2H)-one scaffold continues to be a promising avenue for the discovery of novel therapeutics.[4][9]

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework and its derivatives, such as this compound, represent a class of "privileged scaffolds" in medicinal chemistry.[1] These structures are prevalent in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of biological activities.[2] This technical guide provides a comprehensive overview of the core compound, this compound, detailing its fundamental properties and synthesis. It further explores the synthesis and significant pharmacological applications of its related analogs, with a focus on their emerging roles as antidiabetic agents, antioomycete compounds for plant protection, and modulators of neuromuscular activity. By synthesizing field-proven insights with detailed methodologies, this document serves as a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development.

The this compound Core

The dihydroisoquinolinone core is a foundational structure from which a multitude of pharmacologically active molecules are derived. Understanding the properties of the parent compound is essential for the rational design of its analogs.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] Its core structure consists of a bicyclic system containing a benzene ring fused to a dihydropyridinone ring, with a methoxy group substitution. This substitution pattern, particularly the electron-donating methoxy group, significantly influences the molecule's reactivity and is crucial for many of the biological activities observed in its derivatives.[4]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[5][6]
Molecular Weight 177.20 g/mol [5][6]
CAS Number 22246-12-4[5][7]
Appearance White Crystalline Solid[3]
Melting Point 136-162 °C[3][6]
Solubility Soluble in common organic solvents (ethanol, ether, dichloromethane); almost insoluble in water.[3]
Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) data reveals characteristic peaks for the aromatic protons, the methoxy group, and the two methylene groups of the dihydroisoquinolinone ring system.[7] Infrared (IR) spectroscopy confirms the presence of the amide carbonyl group and the aromatic system.[5]

Synthesis Strategies

The synthesis of the dihydroisoquinolinone core and its analogs relies on robust and versatile chemical reactions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Route: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[4] The reaction involves the intramolecular cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][7] This method is favored because it utilizes readily available phenylethylamine precursors and proceeds via a stable N-acyl intermediate, allowing for the reliable construction of the bicyclic core. The presence of electron-donating groups, such as the methoxy group on the phenyl ring, facilitates the critical electrophilic aromatic substitution step, making it an efficient route for this class of compounds.[4]

Bischler_Napieralski_Workflow Start β-(m-methoxyphenyl)ethylamine Step1 Acylation (e.g., with an acyl chloride) Start->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Cyclization & Dehydration (e.g., PPA, POCl₃) Intermediate->Step2 Product 6-methoxy-3,4-dihydroisoquinoline derivative Step2->Product

Caption: General workflow for the Bischler-Napieralski reaction.

Detailed Protocol 1: Synthesis of this compound

This protocol is based on the principles of acid-catalyzed cyclization, a common method for synthesizing this core structure.[7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, preheat polyphosphoric acid (PPA) to approximately 120 °C.

  • Addition of Starting Material: Slowly add the precursor, 3-(m-methoxyphenyl)propanamide, to the preheated PPA. The choice of this precursor directly leads to the desired 6-methoxy substitution and the lactam (one) functionality.

  • Reaction: Stir the reaction mixture vigorously at 120 °C for 4-6 hours. The high temperature and acidic environment drive the intramolecular cyclization.

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench it by pouring it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base, such as potassium carbonate (K₂CO₃), to a neutral pH. Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound as a white solid.[7]

Synthesis of Functionalized Analogs: The Castagnoli-Cushman Reaction (CCR)

For generating a library of analogs with diverse substitutions, particularly at the C3 and C4 positions, the Castagnoli-Cushman Reaction (CCR) is an exceptionally powerful tool.[8] This multi-component reaction between a homophthalic anhydride, an imine (pre-formed or generated in situ from an aldehyde and an amine), produces the 3,4-dihydroisoquinolin-1(2H)-one scaffold with a carboxylic acid at the C4 position in a single, highly efficient step.[8] The value of this reaction lies in its operational simplicity and its ability to introduce three points of diversity (from the amine, aldehyde, and anhydride), making it ideal for medicinal chemistry campaigns.

Castagnoli_Cushman_Workflow cluster_reactants Reactants Amine Amine (R¹-NH₂) Reaction Castagnoli-Cushman Reaction (Solvent, Heat) Amine->Reaction Aldehyde Aldehyde (R²-CHO) Aldehyde->Reaction Anhydride Homophthalic Anhydride Anhydride->Reaction Product C3, C4, N-Substituted Dihydroisoquinolin-1-one Reaction->Product

Caption: Multi-component workflow of the Castagnoli-Cushman Reaction.

Pharmacological Significance and Key Analogs

While the core compound is primarily a synthetic intermediate, its analogs have demonstrated significant and diverse biological activities.[6]

Case Study 1: Analogs as Antidiabetic Agents (GLP-1R/GIPR Modulators)

A recent patent application has highlighted the potential of 6-methoxy-3,4-dihydro-1H-isoquinoline derivatives in the treatment of diabetes.[9] These compounds act as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and/or glucose-dependent insulinotropic polypeptide (GIP) receptors.[9]

Mechanism of Action: GLP-1 and GIP are incretin hormones that stimulate insulin release in a glucose-dependent manner.[9] Instead of directly activating the receptor like the natural ligand (an orthosteric agonist), a PAM binds to a different, allosteric site. This binding induces a conformational change in the receptor that enhances the binding and/or efficacy of the natural ligand, thereby potentiating its insulin-releasing effect.[9] This approach offers a nuanced and potentially safer way to modulate receptor activity compared to direct agonists.

PAM_Mechanism cluster_receptor GLP-1 Receptor Ortho Orthosteric Site Signal Enhanced Downstream Signaling (Insulin Release) Ortho->Signal Potentiates Signal Allo Allosteric Site Allo->Signal Potentiates Signal Ligand Endogenous Ligand (GLP-1) Ligand->Ortho Binds PAM PAM Analog PAM->Allo Binds

Caption: Mechanism of a Positive Allosteric Modulator (PAM).

Case Study 2: Analogs in Plant Science (Antioomycete Agents)

In the field of agricultural science, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and identified as potent antioomycete agents, specifically against the plant pathogen Pythium recalcitrans.[8]

A study involving 59 synthesized derivatives found that many exhibited superior activity compared to the commercial agent hymexazol.[8] Compound I23 from this study was particularly potent, with an in vivo preventive efficacy of 96.5% at a dose of 5.0 mg per pot.[8]

CompoundEC₅₀ (μM) against P. recalcitransSource
I23 14.0[8]
Hymexazol (Commercial) 37.7[8]

Mechanism of Action: Physiological and ultrastructural analyses suggest that the mode of action for these compounds involves the disruption of the pathogen's biological membrane systems.[8] Structure-activity relationship (SAR) studies revealed that a C4-carboxyl group was a critical structural requirement for high activity.[8]

Case Study 3: Analogs Modulating Muscle Contractility

Derivatives of dihydroisoquinoline have also been investigated for their effects on smooth muscle. One study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) found that it reduces the strength of Ca²⁺-dependent contractions in smooth muscle preparations.[10]

Mechanism of Action: The compound appears to modulate the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.[10] Immunohistochemical tests confirmed a significant reduction in 5-HT₂ₐ and 5-HT₂ₑ receptor activity, indicating a complex mechanism involving both direct muscle effects and modulation of the enteric nervous system.[10] Such compounds could serve as leads for developing new treatments for disorders involving smooth muscle dysregulation.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of dihydroisoquinolinone analogs are highly dependent on their substitution patterns. Key SAR insights from various studies include:

  • C4-Position: For antioomycete activity, the presence of a carboxyl group at the C4 position is considered essential for potent inhibition of P. recalcitrans.[8]

  • N2-Position: The nature of the substituent on the nitrogen atom significantly impacts bioactivity. In the antioomycete study, various alkyl, aryl, and heterocyclic moieties were explored to optimize activity.[8]

  • C3-Position: Similar to the N2-position, modifications at the C3-position, often with various aryl groups introduced via the Castagnoli-Cushman reaction, are critical for tuning the biological effect.[8]

  • Aromatic Ring Substitution: The position and nature of substituents on the benzene ring, such as the methoxy group in the parent compound, are known to be crucial. Electron-donating groups generally facilitate the key cyclization step in synthesis and can play a direct role in receptor binding.[4]

Conclusion and Future Outlook

This compound is a valuable chemical scaffold that serves as a gateway to a vast chemical space of biologically active molecules. The versatility of synthetic methods like the Bischler-Napieralski and Castagnoli-Cushman reactions allows for the systematic exploration of its derivatives. The demonstrated applications of its analogs in diverse fields—from treating diabetes and modulating neuromuscular function to protecting agricultural crops—underscore the profound potential of this "privileged" structure.

Future research will likely focus on leveraging computational methods for the rational design of new analogs with enhanced potency and specificity. Exploring novel therapeutic targets, optimizing pharmacokinetic properties, and developing more sustainable and efficient synthetic protocols will continue to drive innovation in this exciting area of medicinal chemistry.

References

Synthesis of Isoquinolinone Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolinone scaffold is a privileged structural motif extensively found in natural products and synthetic bioactive molecules, exhibiting a wide array of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This prevalence has rendered the development of efficient and diverse synthetic routes to isoquinolinone derivatives a significant focus in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the isoquinolinone framework. We will delve into the mechanistic underpinnings of classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions, and explore modern, atom-economical approaches including transition-metal-catalyzed C-H activation and annulation reactions. For each methodology, we will discuss the causality behind experimental choices, provide detailed, field-proven protocols, and summarize key data in structured tables. Furthermore, this guide will feature visual representations of reaction mechanisms and experimental workflows to enhance understanding. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to design and execute the synthesis of diverse isoquinolinone derivatives for their research endeavors.

Introduction: The Significance of the Isoquinolinone Core

The isoquinolinone nucleus, a bicyclic aromatic system composed of a fused benzene and pyridinone ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][3] Its structural rigidity and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[3]

Natural products like papaverine, a vasodilator, and the potent anticancer agent camptothecin and its analogues, highlight the therapeutic potential embedded within the isoquinoline framework.[2] Synthetic isoquinolinone-based drugs have also made a significant impact, with examples including agents for treating hypertension and cancer.[2][3] The broad pharmacological profile of isoquinolinone derivatives, which includes antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, continues to drive the exploration of this chemical space for new therapeutic agents.[1][2][6]

The synthetic versatility of the isoquinolinone core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide will navigate through the key synthetic methodologies that unlock the potential of this remarkable scaffold.

Classical Approaches to Isoquinolinone Synthesis

For decades, classical cyclization reactions have been the bedrock of isoquinoline and isoquinolinone synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant and are often the go-to strategies for specific substitution patterns.

The Bischler-Napieralski Reaction

First discovered in 1893, the Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones.[7] The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[7][8]

Causality Behind Experimental Choices: The choice of the dehydrating agent is critical and depends on the electron density of the aromatic ring. For electron-rich systems, milder reagents like phosphoryl chloride (POCl₃) are effective.[7][8][9] For less activated systems, stronger dehydrating agents such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃ are necessary to drive the reaction to completion.[7][9] The reaction is typically carried out under refluxing acidic conditions.[7][8]

Reaction Mechanism: Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[7][8] The nitrilium ion mechanism is often favored as it explains the formation of certain side products.[8][9]

Bischler_Napieralski Start β-Arylethylamide Intermediate1 Imidoyl Phosphate (with POCl₃) Start->Intermediate1 + POCl₃ Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 - [PO₂Cl₂]⁻ Product 3,4-Dihydroisoquinoline Intermediate2->Product Intramolecular Electrophilic Aromatic Substitution Oxidation Oxidation Product->Oxidation [O] FinalProduct Isoquinolinone Oxidation->FinalProduct

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • To a solution of the appropriate β-arylethylamide (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphoryl chloride (POCl₃, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Table 1: Representative Examples of the Bischler-Napieralski Reaction

Starting Amide SubstituentDehydrating AgentTemperature (°C)Yield (%)Reference
3,4-DimethoxyPOCl₃Reflux85-95[9]
4-MethoxyP₂O₅ / POCl₃Reflux70-80[7]
UnsubstitutedP₂O₅ / POCl₃Reflux50-60[7]
The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10] This method is particularly valuable for the synthesis of natural product alkaloids and their analogues.[10][11]

Causality Behind Experimental Choices: The reaction is typically catalyzed by protic or Lewis acids.[11] The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating substituents on the aryl group facilitate the cyclization under milder conditions.[11][12][13] For less reactive substrates, stronger acids and higher temperatures may be required.[10]

Reaction Mechanism: The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion.[13] An intramolecular electrophilic attack by the aromatic ring onto the iminium ion leads to the formation of the tetrahydroisoquinoline ring system.[13]

Pictet_Spengler Start β-Arylethylamine + Aldehyde/Ketone Intermediate1 Schiff Base Start->Intermediate1 - H₂O Intermediate2 Iminium Ion Intermediate1->Intermediate2 + H⁺ Product Tetrahydroisoquinoline Intermediate2->Product Intramolecular Electrophilic Aromatic Substitution Oxidation Oxidation Product->Oxidation [O] FinalProduct Isoquinolinone Oxidation->FinalProduct

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

  • Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent such as methanol or toluene.

  • Add a catalytic amount of an acid (e.g., hydrochloric acid or trifluoroacetic acid).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure tetrahydroisoquinoline.

Modern Synthetic Methodologies: Transition-Metal Catalysis

In recent years, transition-metal-catalyzed reactions have emerged as powerful and atom-economical tools for the synthesis of isoquinolinone derivatives.[14] These methods often proceed under milder conditions and offer a broader substrate scope compared to classical approaches.

C-H Activation/Annulation Reactions

Transition-metal-catalyzed C-H activation followed by annulation with a coupling partner has revolutionized the synthesis of heterocyclic compounds, including isoquinolinones.[14][15] This strategy allows for the direct formation of the isoquinolinone core from readily available starting materials, avoiding the need for pre-functionalized substrates.[15]

Causality Behind Experimental Choices: The choice of the transition metal catalyst (e.g., palladium, rhodium, ruthenium) and the directing group on the starting material are crucial for the efficiency and regioselectivity of the reaction.[15][16] The directing group coordinates to the metal center, facilitating the cleavage of a specific C-H bond and directing the subsequent annulation.[15] The coupling partner, typically an alkyne or alkene, is then inserted into the metal-carbon bond, followed by reductive elimination to afford the final product.[15]

Reaction Mechanism: The general catalytic cycle involves: 1) coordination of the directing group to the metal catalyst, 2) directed C-H activation to form a metallacycle, 3) migratory insertion of the coupling partner, and 4) reductive elimination to release the product and regenerate the active catalyst.

CH_Activation Start Aryl Substrate with Directing Group (DG) Intermediate1 Coordination Complex Start->Intermediate1 + [M] Catalyst [M] Catalyst Intermediate2 Metallacycle Intermediate1->Intermediate2 C-H Activation Intermediate3 Insertion Intermediate Intermediate2->Intermediate3 + Coupling Partner CouplingPartner Alkyne/Alkyne Coupling Partner Product Isoquinolinone Derivative Intermediate3->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: General Catalytic Cycle for C-H Activation/Annulation.

Experimental Protocol: Palladium-Catalyzed Synthesis of an Isoquinolinone [15]

  • To a sealed tube, add the N-methoxybenzamide (1.0 eq), the 2,3-allenoic acid ester (3.0 eq), Pd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃ (2.0 eq), and DIPEA (2.0 eq).[15]

  • Add anhydrous toluene (5 mL/mmol of benzamide) and seal the tube.[15]

  • Heat the reaction mixture at 85 °C for 4 hours.[15]

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-substituted hydroisoquinolone.[15]

Table 2: Scope of Palladium-Catalyzed C-H Activation/Annulation [15]

N-Methoxybenzamide Substituent2,3-Allenoic Acid EsterYield (%)
4-MethylEthyl 2,3-butadienoate87
4-MethoxyEthyl 2,3-butadienoate82
4-ChloroEthyl 2,3-pentadienoate75
3-FluoroPhenyl 2,3-butadienoate68

Emerging Trends and Future Outlook

The field of isoquinolinone synthesis is continuously evolving, with several exciting new directions emerging.

  • Photoredox Catalysis: Visible-light-mediated photocatalysis offers a green and sustainable approach to the synthesis of functionalized isoquinoline-1,3-dione derivatives.[17] These methods often proceed under mild conditions and allow for the introduction of a wide range of functional groups.[17]

  • Flow Chemistry: The use of continuous flow reactors for the synthesis of isoquinolinones can offer advantages in terms of safety, scalability, and reaction optimization.

  • Biocatalysis: The application of enzymes for the stereoselective synthesis of chiral isoquinolinone derivatives is a promising area for the development of enantiomerically pure pharmaceutical agents.

Conclusion

The synthesis of isoquinolinone derivatives remains a vibrant and important area of research in organic and medicinal chemistry. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide reliable routes to the isoquinolinone core, modern transition-metal-catalyzed C-H activation strategies have significantly expanded the synthetic toolbox, enabling the construction of complex and diverse molecular architectures with high efficiency and atom economy. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect to see even more innovative and powerful methods for the synthesis of this privileged scaffold, paving the way for the discovery of the next generation of isoquinolinone-based therapeutics.

References

spectroscopic data (NMR, IR, MS) of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound belonging to the dihydroisoquinolinone class. This scaffold is of significant interest to researchers and drug development professionals due to its presence in various biologically active molecules and natural products. A precise understanding of its structural and electronic properties is fundamental for its application in medicinal chemistry, process development, and quality control. Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation.

This guide offers a comprehensive examination of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is grounded in established analytical principles, explaining not just the data itself, but the causality behind the experimental observations and protocols.

alt text

Core Molecular Properties

A foundational step in any analysis is the confirmation of the compound's basic physical and chemical properties. These values serve as a primary reference for sample verification.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
Exact Mass 177.078978594 DaPubChem[1]
CAS Number 22246-12-4PubChem[1]
Appearance Crystalline solidN/A
Melting Point 136-138 °CChemBK[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. The analysis of both ¹H and ¹³C NMR spectra provides an unambiguous confirmation of the carbon-hydrogen framework.

Expert Insight: Why NMR is Critical

For a molecule like this compound, NMR is indispensable. It not only confirms the presence of the aromatic and aliphatic protons but also establishes their connectivity through coupling patterns. For instance, the triplet splitting patterns of the adjacent methylene (-CH₂-) groups in the dihydroisoquinoline ring are a key signature, confirming the -CH₂-CH₂- linkage. The distinct singlets for the methoxy and NH protons, along with the specific splitting of the aromatic protons, complete the structural puzzle.

Experimental Protocol: NMR Data Acquisition

This protocol is a generalized standard for acquiring high-quality NMR data for isoquinoline derivatives.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a standard 90° pulse angle.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

Data Interpretation
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4~ 2.95Triplet (t)2HAliphatic protons adjacent to the aromatic ring.
H-3~ 3.55Triplet (t)2HAliphatic protons adjacent to the nitrogen atom, deshielded relative to H-4.
OCH₃~ 3.85Singlet (s)3HMethoxy group protons.
H-5~ 6.85Doublet of doublets (dd)1HAromatic proton ortho to the methoxy group and meta to the carbonyl group.
H-7~ 6.90Doublet (d)1HAromatic proton ortho to the methoxy group.
N-H~ 7.50Broad Singlet (br s)1HAmide proton; signal can be broad and its position is solvent-dependent.
H-8~ 8.05Doublet (d)1HAromatic proton ortho to the carbonyl group, significantly deshielded.
Carbon AssignmentChemical Shift (δ, ppm)Rationale
C-4~ 28Aliphatic carbon adjacent to the aromatic ring.
C-3~ 40Aliphatic carbon adjacent to the nitrogen atom.
OCH₃~ 55.5Methoxy group carbon.
C-7~ 112Aromatic carbon ortho to the methoxy group.
C-5~ 113Aromatic carbon ortho to the methoxy group.
C-8a~ 125Aromatic quaternary carbon.
C-8~ 127Aromatic carbon ortho to the carbonyl group.
C-4a~ 132Aromatic quaternary carbon fused to the aliphatic ring.
C-6~ 162Aromatic carbon attached to the methoxy group.
C-1 (C=O)~ 165Carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes (stretching, bending) of chemical bonds.

Expert Insight: The Value of IR

For this molecule, the IR spectrum provides immediate, confirmatory evidence of its key structural features. The most prominent and diagnostic peak will be the strong absorption from the amide C=O stretch, typically found around 1660-1680 cm⁻¹. This single peak confirms the presence of the lactam ring. Additionally, the sharp bands in the aromatic region, the C-O stretch of the methoxy ether, and the N-H stretch provide a complete, self-validating fingerprint that complements the NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

The PubChem entry specifies a KBr wafer technique, while ATR is a more modern, common alternative.[1][3]

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented as a ratio of the sample to the background.[3]

Data Interpretation: Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3200N-H StretchAmide (N-H)
~ 3050-3000C-H StretchAromatic C-H
~ 2950-2850C-H StretchAliphatic C-H (CH₂)
~ 1670C=O StretchAmide (Lactam) Carbonyl
~ 1610, 1500C=C StretchAromatic Ring
~ 1250C-O StretchAryl-Alkyl Ether (Ar-O-CH₃)
~ 1120C-N StretchAmide

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Expert Insight: Structural Clues from Fragmentation

In mass spectrometry, the molecular ion peak (M⁺˙) immediately confirms the molecular formula. For this compound, the fragmentation pattern is highly informative. A common and expected fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation, or the loss of formaldehyde (CH₂O). This predictable fragmentation provides strong, corroborating evidence for the presence and location of the methoxy substituent.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) interface.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Data Interpretation: Key Ions
m/z ValueIon IdentityRationale
177[M]⁺˙Molecular Ion
162[M - •CH₃]⁺Loss of a methyl radical from the methoxy group.
149[M - CO]⁺˙Loss of carbon monoxide from the lactam ring.
146[M - •OCH₃]⁺Loss of a methoxy radical.

Integrated Spectroscopic Workflow

The definitive structural elucidation of this compound relies not on a single technique, but on the synergistic integration of all three. The following workflow illustrates this self-validating system.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Compound Compound Sample (C₁₀H₁₁NO₂) NMR NMR Spectrometer (¹H, ¹³C) Compound->NMR Dissolve in CDCl₃ IR IR Spectrometer (FTIR-ATR) Compound->IR Apply to ATR Crystal MS Mass Spectrometer (EI-MS) Compound->MS Direct Insertion NMR_Data Connectivity & Environment (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Groups (C=O, N-H, C-O) IR->IR_Data MS_Data Molecular Formula & Fragments (m/z 177, 162) MS->MS_Data Elucidation Definitive Structure Elucidation & Purity Assessment NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable through the combined application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, particularly the lactam carbonyl, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive dataset forms an essential reference for any researcher working with this compound, ensuring identity, purity, and quality for applications in synthesis, screening, and drug development.

References

commercial availability and suppliers of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 22246-12-4) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its rigid, bicyclic scaffold is a key structural motif found in numerous biologically active compounds. As a derivative of isoquinoline, it serves as a versatile starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, applications, and general protocols for its use, tailored for professionals in research and drug development. The presence of the methoxy group and the lactam functionality offers multiple points for chemical modification, making it a valuable synthon for library synthesis and lead optimization campaigns.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical methods for characterization.

PropertyValueSource
CAS Number 22246-12-4[2][3][4][5]
Molecular Formula C₁₀H₁₁NO₂[1][2][3][5]
Molecular Weight 177.20 g/mol [1][2][5]
Appearance White to Light Yellow Solid/Powder[6]
Melting Point 136-138 °C[1][7]
Boiling Point 439.8 °C at 760 mmHg (Predicted)[1][2]
Purity Typically ≥97%[3][8]
MDL Number MFCD04114865[2][3][4][8]
Storage Sealed in a dry environment at room temperature or 2-8°C[1][9]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. When selecting a supplier, researchers should consider not only the price but also the reported purity, available analytical data (e.g., NMR, HPLC, LC-MS), and lead times. The following table summarizes a selection of commercial suppliers.

SupplierProduct/Catalog No.PurityNotes
Moldb M18550498%Provides NMR, HPLC, and LC-MS data.[2]
CookeChem -97%Lists key chemical properties.[3]
BLDpharm --States storage is sealed in dry, room temperature.[4]
Sigma-Aldrich ChemScene (CIAH987F0C5D)-Available through their marketplace.
Fluorochem F07999198%Provides GHS hazard information.[8]
Genotech Pharm. --Indian supplier, lists melting point.[7]
Parkway Scientific BX-188>95%States product is in stock and ships immediately.[10]
ChemicalBook --Lists multiple suppliers in its database.[11]

Below is a generalized workflow for the procurement of this research chemical.

G cluster_procurement Procurement Workflow A Identify Research Need (CAS: 22246-12-4) B Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) A->B C Compare Suppliers (Purity, Cost, Availability) B->C D Request Quotation & Certificate of Analysis (CoA) C->D E Issue Purchase Order D->E F Receive & Log Chemical E->F G Verify Identity & Purity (e.g., NMR, LC-MS) F->G H Store Appropriately (Sealed, Dry, Room Temp) G->H

Procurement workflow for research chemicals.

Applications in Research and Drug Development

The true value of this compound lies in its application as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery.[12]

1. Core Scaffold for Bioactive Molecules: The tetrahydroisoquinoline core is prevalent in a wide range of natural alkaloids and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[13] The specific 6-methoxy substitution pattern is a key feature in several promising therapeutic candidates.

2. Development of Diabetes Therapeutics: A notable application is in the development of novel treatments for diabetes. Patent literature describes a series of 6-methoxy-3,4-dihydro-1H-isoquinoline compounds that act as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[14] These receptors are crucial in regulating insulin release, and PAMs offer a sophisticated mechanism for enhancing their endogenous activity.[14]

3. Neurological and Cardiovascular Research: Derivatives of dihydroisoquinoline have been investigated for various effects on the central nervous system and cardiovascular system, including roles as anticonvulsants, analgesics, and antispasmodics.[15][16] The scaffold allows for systematic modification to explore structure-activity relationships (SAR) for these targets.

Synthesis Overview & Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers interested in creating novel analogs. The preparation of the dihydroisoquinolinone core is often achieved through intramolecular cyclization reactions. A common strategy is the Bischler–Napieralski reaction, which involves the cyclization of a β-phenylethylamide.[17]

A general synthetic procedure has been described for the preparation of this compound from a precursor compound using polyphosphoric acid (PPA) as a cyclizing and dehydrating agent.[11]

G Start Starting Material (CAS: 110192-21-7) Reagent Polyphosphoric Acid (PPA) Heat (120°C) Start->Reagent Intramolecular Cyclization Product Target Product 6-methoxy-3,4-dihydro- isoquinolin-1(2H)-one Reagent->Product

References

Methodological & Application

Synthesis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with a focus on scientific integrity, providing not only the procedural steps but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core structure is a prevalent motif in a variety of biologically active natural products and synthetic pharmaceuticals. The methoxy substituent at the 6-position can significantly influence the molecule's pharmacological properties, making this compound an important intermediate for the development of novel therapeutic agents. This guide outlines a reliable and reproducible two-step synthesis beginning with the readily available starting material, 2-(3-methoxyphenyl)ethylamine.

Overall Synthetic Scheme

The synthesis proceeds via a two-step sequence involving an initial acylation of 2-(3-methoxyphenyl)ethylamine, followed by an intramolecular cyclization reaction.

Synthetic_Scheme start 2-(3-methoxyphenyl)ethylamine acylation Step 1: Acylation (Acetic Anhydride) start->acylation intermediate N-[2-(3-methoxyphenyl)ethyl]acetamide cyclization Step 2: Cyclization (Polyphosphoric Acid) intermediate->cyclization final_product This compound acylation->intermediate cyclization->final_product

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide (Intermediate)

The first step involves the acylation of the primary amine group of 2-(3-methoxyphenyl)ethylamine with acetic anhydride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide product and an acetate leaving group.[1][2][3][4][5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-(3-methoxyphenyl)ethylamine151.2110.0 g0.066 mol
Acetic Anhydride102.097.5 mL (8.1 g)0.079 mol
Dichloromethane (DCM)-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.066 mol) of 2-(3-methoxyphenyl)ethylamine in 100 mL of dichloromethane (DCM).

  • Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. Slowly add 7.5 mL (0.079 mol) of acetic anhydride dropwise to the stirred solution over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as an oil or a low-melting solid and is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of this compound (Final Product)

The second step is an intramolecular electrophilic aromatic substitution, a type of Bischler-Napieralski reaction, which results in the formation of the desired dihydroisoquinolinone ring system.[6][7][8][9] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent. The reaction proceeds through the formation of an electrophilic intermediate which then attacks the electron-rich aromatic ring at the position ortho to the ethylamine substituent. The methoxy group at the meta position directs the cyclization to the desired position.

Safety Precautions for Polyphosphoric Acid (PPA)

Polyphosphoric acid is a corrosive and hygroscopic substance that can cause severe burns.[10][11][12][13][14] Always handle PPA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[10][11] Spills should be neutralized with sodium bicarbonate before cleanup.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity
N-[2-(3-methoxyphenyl)ethyl]acetamide193.245.0 g
Polyphosphoric Acid (PPA)-50 g
Ice-~200 g
Saturated Sodium Bicarbonate Solution-As needed
Ethyl Acetate-150 mL
Anhydrous Sodium Sulfate-As needed
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 50 g of polyphosphoric acid.

  • Heating: Heat the PPA to 80-90 °C in an oil bath with stirring.

  • Addition of Amide: Once the PPA has reached the desired temperature and is stirring smoothly, slowly add 5.0 g of N-[2-(3-methoxyphenyl)ethyl]acetamide in small portions over 20 minutes.

  • Reaction: Maintain the reaction mixture at 80-90 °C with vigorous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous reaction mixture onto about 200 g of crushed ice in a large beaker with stirring. This process is exothermic and should be done cautiously.

  • Neutralization: Once all the PPA has been quenched and the ice has melted, slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel.[15]

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.99 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.75 (d, J=2.4 Hz, 1H, Ar-H), 6.15 (br s, 1H, NH), 3.84 (s, 3H, OCH₃), 3.55 (t, J=6.8 Hz, 2H, CH₂), 2.97 (t, J=6.8 Hz, 2H, CH₂).[16]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.2, 160.0, 140.9, 129.5, 126.5, 113.8, 112.4, 55.4, 40.8, 28.5.[16]

  • Mass Spectrometry (ESI): m/z 178.08 [M+H]⁺.

Mechanistic Insights

Mechanism amide N-[2-(3-methoxyphenyl)ethyl]acetamide activation Protonation/Activation by PPA amide->activation activated_amide Activated Amide Intermediate nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium cyclization_step Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization_step cyclized_cation Cyclized Cation deprotonation Deprotonation cyclized_cation->deprotonation product This compound activation->activated_amide cyclization_step->cyclized_cation deprotonation->product

Figure 2: Simplified reaction mechanism for the cyclization step.

The Bischler-Napieralski reaction typically involves the formation of a nitrilium ion intermediate, which is a powerful electrophile.[6][7][8] In this specific synthesis of a lactam, the amide carbonyl is activated by the strong acid (PPA). The intramolecular attack of the electron-rich benzene ring onto the activated carbonyl or a related electrophilic species leads to the formation of the six-membered ring. Subsequent deprotonation re-aromatizes the system and yields the final product. The presence of the electron-donating methoxy group facilitates the electrophilic aromatic substitution step.

Conclusion

This guide provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data will aid in the verification of the final product's identity and purity.

References

Application Notes & Protocols: High-Yield Synthesis of 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including potential applications as anti-inflammatory, antiviral, and cardiovascular agents.[2] Specifically, the 6-methoxy substituted variant, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, serves as a critical building block in the synthesis of more complex molecules targeted in drug discovery programs.

The presence of the electron-donating methoxy group on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a desirable feature in many pharmaceutical candidates. However, achieving high-yield synthesis of this specific isomer can be challenging, requiring careful selection of synthetic strategy to ensure regioselectivity and efficiency.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on robust and high-yield methods for synthesizing this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind two primary, field-proven synthetic routes: the classical Bischler-Napieralski reaction and a modern, efficient intramolecular Friedel-Crafts approach.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of the target lactam hinges on the formation of the heterocyclic ring via an intramolecular cyclization. The choice of strategy depends on the available starting materials, desired scale, and tolerance for specific reagents. We will detail two highly effective methods.

G cluster_0 Synthetic Approaches cluster_2 Final Product start Key Starting Material (e.g., 3-Methoxyphenethylamine) A Method 1: Bischler-Napieralski Reaction start->A Acylation B Method 2: Intramolecular Friedel-Crafts Alkylation start->B Acylation with 3-Chloropropionyl Chloride A_int N-Acyl Intermediate (N-[2-(3-methoxyphenyl)ethyl]acetamide) B_int N-Chloroalkyl Intermediate (N-[2-(3-methoxyphenyl)ethyl]-3-chloropropanamide) end_product Target Molecule This compound A_int->end_product Cyclodehydration (POCl₃ or P₂O₅) B_int->end_product Lewis Acid-Mediated Cyclization (AlCl₃)

Figure 1: High-level overview of the two primary synthetic routes.

Method 1: The Bischler-Napieralski Reaction

This classical reaction is a cornerstone of isoquinoline synthesis. It involves the acid-catalyzed intramolecular cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[3] Subsequent hydrolysis of the resulting imine (if formed from a formamide) or direct formation from other amides yields the target lactam. The electron-donating 6-methoxy group strongly activates the para position for electrophilic attack, making this a highly regioselective and efficient method.[4][5]

Mechanistic Rationale

The reaction proceeds via an intramolecular electrophilic aromatic substitution.[5] The choice of a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical. These reagents activate the amide carbonyl group, transforming the oxygen into a good leaving group and facilitating the formation of a reactive nitrilium ion intermediate.[6] This electrophilic species is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, completing the heterocyclic core.

G cluster_mech Bischler-Napieralski Mechanism amide N-Acyl Intermediate activated Activated Complex (e.g., Imidoyl Phosphate) amide->activated Activation (e.g., +POCl₃) nitrilium Nitrilium Ion (Key Electrophile) activated->nitrilium Elimination spiro Spirocyclic Intermediate (Wheland Intermediate) nitrilium->spiro Intramolecular Electrophilic Attack product_imine 3,4-Dihydroisoquinoline (Imine Intermediate) spiro->product_imine Rearomatization (-H⁺) product_lactam Target Lactam (After Hydrolysis/Tautomerization) product_imine->product_lactam Workup/ Hydrolysis

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

Detailed Experimental Protocol

This protocol is a two-step process starting from the commercially available 2-(3-methoxyphenyl)ethylamine.

Step 1: Acylation to form N-[2-(3-methoxyphenyl)ethyl]acetamide

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-(3-methoxyphenyl)ethylamine (10.0 g, 66.1 mmol) and dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (11.1 mL, 79.3 mmol, 1.2 equiv).

  • Acylation: Add acetyl chloride (5.2 mL, 72.7 mmol, 1.1 equiv) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC.

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(3-methoxyphenyl)ethyl]acetamide, which is often used in the next step without further purification. Expected yield is typically >95%.

Step 2: Bischler-Napieralski Cyclization

  • Setup: In a 250 mL flask fitted with a reflux condenser and a nitrogen inlet, place the crude amide from the previous step.

  • Solvent & Reagent: Add anhydrous toluene (100 mL) followed by the slow, careful addition of phosphoryl chloride (POCl₃, 18.5 mL, 198 mmol, 3.0 equiv). Caution: POCl₃ is corrosive and reacts violently with water.

  • Cyclization: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

  • Hydrolysis & Isolation: Continue stirring for 1 hour as the ice melts. The product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then diethyl ether. Recrystallize from ethanol or isopropanol to afford pure this compound as a white to off-white solid.

Data Summary
StepKey ReagentsSolventTemp. (°C)Time (h)Typical YieldReference
Acylation Acetyl Chloride, Et₃NDCM0 to RT2>95%General Method
Cyclization POCl₃Toluene1103-475-85%[3],[6]

Method 2: Intramolecular Friedel-Crafts Alkylation

This modern alternative offers a highly efficient, often one-pot, pathway from a suitably functionalized precursor. The strategy involves acylating the starting phenethylamine with 3-chloropropionyl chloride, creating an intermediate that contains both the nucleophilic aromatic ring and an electrophilic alkyl halide. A Lewis acid, such as aluminum chloride (AlCl₃), then catalyzes an intramolecular Friedel-Crafts alkylation to form the six-membered lactam ring directly.[7]

Causality and Advantages

The key to this method's success is the generation of a reactive acylium ion or a polarized alkyl-halide-Lewis acid complex that acts as the electrophile. Unlike the Bischler-Napieralski reaction, this method does not proceed through a nitrilium ion and can be performed under different conditions. The use of a strong Lewis acid like AlCl₃ is crucial for activating the alkyl chloride for electrophilic attack on the methoxy-activated benzene ring. This approach can lead to very high yields and may avoid the harsh, dehydrating conditions of POCl₃.[7]

Detailed Experimental Protocol

This protocol describes a two-step sequence that can sometimes be telescoped into a one-pot procedure.

Step 1: Acylation to form N-(3-chloropropanoyl)-2-(3-methoxyphenyl)ethanamine

  • Setup: In a 500 mL three-neck flask under nitrogen, dissolve 2-(3-methoxyphenyl)ethylamine (10.0 g, 66.1 mmol) and triethylamine (10.1 g, 100 mmol) in 200 mL of anhydrous THF.

  • Cooling: Cool the mixture to 0 °C using an ice-salt bath.

  • Acylation: Add a solution of 3-chloropropionyl chloride (9.2 g, 72.7 mmol) in 50 mL of THF dropwise, keeping the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Filter off the triethylamine hydrochloride salt and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to give the crude chloro-amide intermediate, which can be used directly.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Setup: To a 500 mL flask equipped with a mechanical stirrer and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 26.4 g, 198 mmol, 3.0 equiv) and 1,2-dichloroethane (DCE, 100 mL). Caution: AlCl₃ is highly reactive with moisture.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of the crude chloro-amide from the previous step in 50 mL of DCE dropwise over 30 minutes.

  • Reaction: After the addition is complete, warm the mixture to 80 °C (reflux) and heat for 4-6 hours. Monitor by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and very slowly quench by adding crushed ice, followed by 1 M HCl until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethyl acetate/hexane to yield the pure product.

Data Summary
StepKey ReagentsSolventTemp. (°C)Time (h)Typical YieldReference
Acylation 3-Chloropropionyl ChlorideTHF0 to RT3>90%[7]
Cyclization AlCl₃DCE804-680-90%[7]

Conclusion and Method Selection

Both the Bischler-Napieralski reaction and the intramolecular Friedel-Crafts alkylation represent high-yield, reliable methods for the synthesis of this compound.

  • The Bischler-Napieralski reaction is a classic, robust method that utilizes common and inexpensive reagents. Its primary drawback is the use of harsh dehydrating agents like POCl₃, which require careful handling.

  • The Intramolecular Friedel-Crafts approach provides a more modern alternative that can offer slightly higher yields and may be more amenable to scale-up, though it requires stoichiometric amounts of a Lewis acid and careful quenching procedures.

The choice of method will ultimately depend on the specific capabilities of the laboratory, the desired scale of the reaction, and familiarity with the required reagents. Both protocols, when executed with care, will provide the target molecule in high purity and yield, ready for use in subsequent stages of research and development.

References

Application Notes and Protocols: Characterizing 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for investigating the cellular activities of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. While direct biological data for this specific compound is limited, its core structure, a dihydroisoquinolinone, is a well-established pharmacophore found in inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors are a clinically important class of drugs that exploit vulnerabilities in DNA damage repair (DDR) pathways, particularly in cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations). This guide is therefore built upon the strong scientific premise that this compound is a putative PARP inhibitor. We present a logical, tiered approach to screen and characterize its effects, starting with cell viability and progressing to specific mechanistic assays that probe its impact on PARP activity, DNA damage, and apoptosis.

Scientific Rationale: The Isoquinolinone Scaffold as a PARP Inhibitor

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1][2] PARP-1, the most abundant member, acts as a "molecular nick sensor" that, upon detecting single-strand DNA breaks, catalyzes the formation of poly (ADP-ribose) chains on acceptor proteins.[3] This process facilitates the recruitment of other DNA repair factors.[2]

The inhibition of PARP has become a powerful anti-cancer strategy.[1] In tumors with defects in other DNA repair pathways, such as those caused by BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, ultimately resulting in cell death—a concept known as synthetic lethality.[2]

The isoquinolinone core is a "privileged scaffold" that serves as the foundation for numerous potent PARP-1 inhibitors.[3][4][5] Its structure mimics the nicotinamide portion of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of PARP.[2] Therefore, it is a robust hypothesis that this compound may exhibit PARP inhibitory activity. The following protocols are designed to rigorously test this hypothesis.

Experimental Strategy: A Tiered Approach

A multi-step experimental workflow is essential for characterizing a novel compound. This approach ensures that foundational data on cytotoxicity and potency are established before committing to more complex and resource-intensive mechanistic studies.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Assays a Cell Viability Assay (e.g., CellTiter-Glo®) b Determine IC50 (Single agent & combination) a->b Quantify Cytotoxicity c Cellular PARP Activity Assay b->c Proceed if active d DNA Damage Assay (γH2AX Staining) c->d Confirm Target Engagement e Apoptosis Assay (Caspase-Glo® 3/7) d->e Assess Downstream Effects

Caption: Tiered workflow for compound characterization.

Tier 1: Foundational Viability and Cytotoxicity Assays

The first step is to determine the compound's effect on cell proliferation and viability. This establishes the concentration range for subsequent experiments and identifies whether the compound has synergistic effects with DNA-damaging agents, a hallmark of PARP inhibitors.

Protocol 3.1: Cell Viability Assessment using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[6][7][8]

Principle: The assay reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the number of viable cells.[6][8]

Materials:

  • This compound (dissolved in DMSO)

  • BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cell lines

  • DNA-damaging agent (e.g., Temozolomide or Olaparib as a positive control)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)[6]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium.[9] Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also prepare dilutions of the DNA-damaging agent and a combination of both.

  • Cell Treatment: Add the compound dilutions to the experimental wells. Include vehicle-only (DMSO) controls. Incubate for 72 hours.

  • Assay Execution: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10] b. Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.[9] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[10] d. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis & Expected Results: Plot cell viability (%) against the log concentration of the compound to determine the IC50 value. A potent PARP inhibitor is expected to show significantly greater cytotoxicity (a lower IC50) in BRCA-deficient cells, especially when combined with a DNA-damaging agent.

Treatment Condition (MDA-MB-436 Cells)IC50 (nM)
This compound500
Olaparib (Control)15
This compound + 1µM Temozolomide80
Olaparib + 1µM Temozolomide2
Table 1: Representative IC50 data demonstrating synergistic cytotoxicity.

Tier 2: Mechanistic Cellular Assays

If the compound shows promising activity in Tier 1, the next step is to validate its mechanism of action. These assays directly measure PARP activity, DNA damage, and the induction of apoptosis.

Protocol 4.1: Quantification of DNA Double-Strand Breaks (γH2AX Assay)

Principle: The phosphorylation of histone H2AX at serine 139, forming γH2AX, is one of the earliest markers of DNA double-strand breaks (DSBs). Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, where each focus represents a DSB. An effective PARP inhibitor will prevent the repair of single-strand breaks, leading to their collapse into DSBs during replication.[1]

Materials:

  • Cells seeded on glass coverslips or imaging-compatible plates

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25-0.3% Triton X-100 in PBS[11][12]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[11]

  • Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody

  • Secondary Antibody: Fluorophore-conjugated anti-mouse/rabbit IgG

  • Nuclear Counterstain: DAPI

  • Fluorescence Microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa or a relevant cancer line) and treat with the compound at its IC50 concentration (and 10x IC50) for 24-48 hours. Include positive (e.g., Etoposide) and vehicle controls.

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[11][12]

  • Permeabilization: Wash three times with PBS, then permeabilize with Triton X-100 solution for 10-30 minutes.[11][12]

  • Blocking: Wash with PBS and block with 5% BSA for 30-60 minutes to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (e.g., diluted 1:200 in blocking buffer) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[12]

  • Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.[12] Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated software like ImageJ/Fiji.[11][12]

G cluster_workflow γH2AX Immunofluorescence Workflow A 1. Seed & Treat Cells B 2. Fix & Permeabilize A->B C 3. Block Non-specific Sites B->C D 4. Incubate with Primary Ab (anti-γH2AX) C->D E 5. Incubate with Secondary Ab (Fluorophore-conjugated) D->E F 6. Counterstain Nuclei (DAPI) E->F G 7. Acquire & Analyze Images F->G

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol 4.2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Principle: The executioner caspases, caspase-3 and caspase-7, are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[13]

Materials:

  • Cells treated as in previous experiments in opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (Promega)[13]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in opaque-walled 96-well plates as described in Protocol 3.1. An incubation time of 24-48 hours is typical for apoptosis induction.

  • Assay Execution: a. Remove plates from the incubator and allow them to equilibrate to room temperature.[14] b. Prepare the Caspase-Glo® 3/7 Reagent by mixing the lyophilized substrate and buffer.[14] c. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14] d. Mix gently on a plate shaker for 30-60 seconds. e. Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

Data Analysis & Expected Results: An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis. This effect should be dose-dependent and more pronounced in cell lines sensitive to PARP inhibition.

Compound ConcentrationFold Increase in Luminescence (vs. Vehicle)
Vehicle (DMSO)1.0
0.1x IC501.8
1x IC504.5
10x IC509.2
Staurosporine (Positive Control)12.0
Table 2: Representative data showing dose-dependent induction of apoptosis.

Assay Validation and Best Practices

To ensure data is reliable and reproducible, adherence to best practices in assay design is critical.[15]

  • Cell Health: Always ensure cells are healthy and maintained at a consistent confluence (below 85-90%) before seeding.[16]

  • Controls: Include appropriate positive controls (e.g., a known PARP inhibitor like Olaparib), negative controls (vehicle), and background controls (medium only) in every plate.[9]

  • Reagent Handling: Equilibrate all reagents to room temperature before use as specified in the protocols to ensure optimal enzyme activity.[9][17]

  • Assay Parameters: Optimize critical parameters such as cell density, reagent concentrations, and incubation times for each specific cell line.[18]

  • Reproducibility: Perform experiments in at least triplicate to ensure statistical validity.[19]

Conclusion

This guide outlines a scientifically-grounded strategy to investigate the cellular effects of this compound, based on its structural similarity to known PARP inhibitors. By following this tiered approach—from broad cytotoxicity screening to specific mechanistic assays for DNA damage and apoptosis—researchers can efficiently and rigorously characterize the compound's biological activity and potential as a novel therapeutic agent.

References

Protocol for the Preparation of 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound frequently utilized as a structural motif in medicinal chemistry and drug discovery.[1][2][3][4] Recognizing the compound's poor aqueous solubility, this document outlines a robust methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and their subsequent dilution into aqueous media for various experimental applications. The protocols are designed to ensure solution stability, minimize solvent-induced artifacts in biological assays, and maintain the integrity of the compound. Safety precautions, troubleshooting, and the scientific rationale behind each step are discussed to equip researchers with the necessary information for successful and reproducible experimentation.

Compound Profile and Physicochemical Properties

This compound is a derivative of isoquinoline, a class of compounds known for a wide spectrum of biological activities.[1][4] Understanding its fundamental properties is critical for designing an effective dissolution strategy. While specific solubility data is not extensively published, information from chemical suppliers and data for structurally similar compounds provide a strong basis for solvent selection.[2][5]

PropertyValueSource(s)
CAS Number 22246-12-4[1][6][7]
Molecular Formula C₁₀H₁₁NO₂[1][7][8]
Molecular Weight 177.20 g/mol [1][7][8]
Appearance White to off-white crystalline solid/powder[2][9]
Melting Point 136-138 °C[1][10]
Solubility (Qualitative) - Water: Almost insoluble- Organic Solvents: Soluble in DMSO, ethanol, dichloromethane[2][5][11]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[13]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Wash hands completely after handling.[9]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Core Principles for Dissolution

The primary challenge in preparing this compound for biological experiments is its inherent hydrophobicity. Direct dissolution in aqueous buffers or cell culture media is impractical and will lead to poor bioavailability and inaccurate concentration measurements. The standard and most effective strategy involves a two-step process:

  • Preparation of a Concentrated Primary Stock: The compound is first dissolved at a high concentration in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous systems.[5][11]

  • Serial Dilution to a Working Solution: The primary stock is then serially diluted into the final experimental medium (e.g., phosphate-buffered saline, cell culture medium). This step is critical to ensure the compound remains in solution at the desired final concentration while keeping the organic solvent concentration at a non-toxic level (typically ≤0.5%, and ideally ≤0.1% v/v) for most cell-based assays.[11]

This approach maximizes compound solubility and ensures accurate and reproducible dosing in experimental setups.

Workflow for Solution Preparation

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution Preparation calc Calculate Mass (for desired concentration & volume) weigh Weigh Solid Compound (using analytical balance) calc->weigh add_solvent Add 100% DMSO (to ~90% of final volume) weigh->add_solvent dissolve Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve final_vol Adjust to Final Volume (with 100% DMSO) dissolve->final_vol sterilize Sterile Filter (0.22 µm syringe filter) final_vol->sterilize store_stock Aliquot & Store Stock (@ -20°C or -80°C) sterilize->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Serially Dilute Stock (into aqueous experimental buffer/medium) thaw->dilute use Use Immediately (in experiment) dilute->use

Caption: General workflow from solid compound to final working solution.

Detailed Dissolution Protocols

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 50 mM stock solution. Adjust volumes and mass as needed for your specific requirements.

Materials:

  • This compound (MW: 177.20 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator (recommended)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation:

    • Determine the mass of the compound required. The general formula is: Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • For 1 mL of a 50 mM stock: Mass (mg) = 50 mmol/L × 177.20 g/mol × 0.001 L × 1000 mg/g Mass (mg) = 8.86 mg

  • Weighing:

    • Carefully weigh out 8.86 mg of this compound powder and transfer it into a clean, labeled microcentrifuge tube.

  • Initial Dissolution:

    • Add approximately 900 µL of 100% DMSO to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Facilitating Dissolution:

    • Visually inspect the solution. If any solid particles remain, place the tube in a bath sonicator for 5-10 minutes.[5] Intermittent vortexing can aid this process. The solution should become completely clear.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add 100% DMSO to bring the total volume to exactly 1.0 mL.

    • Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization and Storage:

    • For applications requiring sterility (e.g., cell culture), draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step removes any potential microbial contaminants and particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored DMSO stocks are typically stable for several months.

Protocol 2: Preparation of a 50 µM Working Solution

This protocol details the dilution of the 50 mM primary stock to a final concentration of 50 µM in 1 mL of an aqueous buffer or medium.

Procedure:

  • Thaw Stock:

    • Remove one aliquot of the 50 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • To improve accuracy, perform an intermediate dilution. Pipette 2 µL of the 50 mM stock into 998 µL of the final aqueous medium. This creates a 1000-fold dilution, resulting in a 50 µM solution.

    • The final DMSO concentration in this working solution will be 0.2% (v/v), which is generally well-tolerated by most cell lines.

  • Final Dilution and Use:

    • Vortex the working solution gently before adding it to your experimental setup.

    • It is best practice to prepare working solutions fresh for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods, as the compound may precipitate or degrade.

Serial Dilution Logic

G stock 50 mM Stock (100% DMSO) intermediate 50 µM Intermediate (0.2% DMSO in Medium) stock->intermediate 1:1000 dilution (2 µL stock in 1998 µL medium) final_well Final Assay Well (e.g., 25 µM, 0.1% DMSO) intermediate->final_well 1:1 dilution (e.g., 100 µL intermediate + 100 µL cells in medium)

Caption: Example of a two-step dilution from stock to final assay concentration.

Troubleshooting

ProblemPotential CauseRecommended Solution
Solid does not dissolve in DMSO Insufficient mixing or sonication; compound purity issues.Continue vortexing and sonicating for longer periods. Gentle warming (to 37°C) can be attempted, but monitor for degradation. If issues persist, verify the purity of the compound.
Precipitate forms in working solution Concentration exceeds aqueous solubility limit; temperature shock.Ensure the final DMSO concentration is sufficient (but still biologically safe) to maintain solubility. Prepare working solutions at room temperature and add the stock solution to the aqueous medium while gently vortexing to avoid localized high concentrations.
Variability in experimental results Inaccurate pipetting; degradation of stock solution.Calibrate pipettes regularly. Always aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell toxicity or unexpected effects Final DMSO concentration is too high.Perform a solvent tolerance control experiment with your specific cell line. Ensure the final DMSO concentration is below the toxic threshold (typically <0.5%).

References

Application Note: A Robust HPLC-UV Method for the Quantification of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] The developed isocratic method provides excellent chromatographic resolution and sensitivity, making it suitable for routine quality control, stability studies, and reaction monitoring in pharmaceutical and chemical research settings. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of approximately 177.20 g/mol .[2][7][8][9] Its structure, featuring an isoquinolinone core, makes it a valuable building block in medicinal chemistry for the synthesis of a variety of therapeutic agents.[2] Given its importance, a reliable and validated analytical method is crucial for ensuring the quality and purity of this intermediate. High-performance liquid chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and robustness.[10]

This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for this compound, offering a practical protocol for researchers and drug development professionals.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/CharacteristicRationale & Implication for HPLC Method Development
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight ~177.20 g/mol [2][7][8][9]
Structure Chemical structure of this compoundThe presence of aromatic and carbonyl chromophores suggests strong UV absorbance, making UV detection a suitable choice.
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water.[1]The limited aqueous solubility indicates that a reversed-phase HPLC method with a significant organic component in the mobile phase will be appropriate.
Polarity Moderately polarThe combination of a nonpolar aromatic ring system and polar amide and methoxy functional groups suggests that reversed-phase chromatography will provide good retention and separation.[10]

HPLC-UV Method Development

The development of a robust HPLC method involves a systematic approach to optimize the separation of the target analyte from potential impurities.

Rationale for Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving the desired separation.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC)

    • Justification: The moderately polar nature of this compound makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. This mode of chromatography is versatile and widely used in the pharmaceutical industry.[11][12]

  • Stationary Phase: C18 Column

    • Justification: A C18 (octadecylsilane) column is a common first choice for reversed-phase HPLC due to its high hydrophobicity and wide applicability. It provides excellent retention for a broad range of analytes, including those with aromatic character.

  • Mobile Phase: Acetonitrile and Water

    • Justification: A mixture of acetonitrile (ACN) and water is a standard mobile phase for RP-HPLC. Acetonitrile is favored for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. The ratio of ACN to water is a key parameter for optimizing the retention time and resolution of the analyte.

  • UV Detection Wavelength (λmax)

    • Justification: To determine the optimal wavelength for detection, a UV scan of this compound in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. Based on the aromatic and carbonyl chromophores, a λmax in the range of 220-280 nm is anticipated. For this application note, a wavelength of 254 nm is selected as a common starting point for aromatic compounds.

Method Development Workflow

The following diagram illustrates the systematic approach taken for the development of this HPLC method.

MethodDevelopmentWorkflow cluster_0 Analyte Characterization cluster_1 Initial Parameter Selection cluster_2 Optimization cluster_3 Method Finalization Analyte This compound Physicochemical Properties Mode Reversed-Phase HPLC Analyte->Mode Column C18 Column Mode->Column MobilePhase Acetonitrile/Water Column->MobilePhase Detector UV Detector (PDA) MobilePhase->Detector Scouting Gradient Scouting (5-95% ACN) Detector->Scouting Isocratic Isocratic Method Development Scouting->Isocratic FineTuning Fine-Tuning: - % Organic - Flow Rate - Column Temperature Isocratic->FineTuning FinalMethod Final Optimized Method FineTuning->FinalMethod

Caption: A logical workflow for the systematic development of an HPLC method.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and UV/Vis detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of bulk drug substance, prepare a sample solution with a target concentration within the calibration range by dissolving the accurately weighed sample in methanol and then diluting with the mobile phase.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4][5][6]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for six replicate injections < 2.0%
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference from blank at the retention time of the analyte.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery between 98.0% and 102.0%
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements.%RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.%RSD of peak area and retention time ≤ 2.0%
Method Validation Workflow

The following diagram illustrates the logical flow of the method validation process.

MethodValidationWorkflow cluster_0 Method Development Complete cluster_1 System Performance Verification cluster_2 Core Validation Parameters cluster_3 Sensitivity & Reliability FinalMethod Final Optimized HPLC Method SystemSuitability System Suitability Testing FinalMethod->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: The relationship between the different stages of HPLC method validation.

Conclusion

This application note presents a straightforward, rapid, and reliable RP-HPLC-UV method for the quantitative determination of this compound. The method is validated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine analysis in a quality control environment. The detailed protocol and validation data provided herein can be readily adopted by researchers and scientists working with this important chemical intermediate.

References

Application Note: A Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolite profiling is a cornerstone of modern drug development, providing critical insights into the safety, efficacy, and pharmacokinetic profile of new chemical entities. This application note presents a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one and its primary putative metabolites in human plasma. The protocol details a streamlined protein precipitation-based sample preparation, optimized chromatographic separation on a reversed-phase column, and highly selective detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and sensitivity suitable for regulated bioanalysis in clinical research.[1]

Introduction

This compound is an isoquinoline derivative with a molecular formula of C₁₀H₁₁NO₂ and a monoisotopic mass of 177.079 Da.[2] Compounds containing the dihydroisoquinoline scaffold are of significant interest in medicinal chemistry, with analogs being investigated for various therapeutic applications.[3] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The identification and quantification of metabolites are crucial, as they can influence both the therapeutic effect and the toxicological profile of the parent compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for the quantitative analysis of drugs and metabolites in complex biological matrices due to its inherent specificity, sensitivity, and speed.[4][5][6] This note provides a comprehensive, field-proven protocol designed for researchers in pharmacology, drug metabolism, and clinical development to reliably measure this compound and its key metabolites.

Predicted Metabolic Pathways

Based on the structure of the parent compound, featuring a methoxy group and an aromatic ring, the primary metabolic transformations (Phase I) are predicted to be O-demethylation and hydroxylation. These metabolites can subsequently undergo Phase II conjugation to form glucuronide or sulfate adducts. This protocol focuses on the detection of the parent compound and its primary Phase I metabolites.

dot graph "Metabolic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

parent [label="Parent Compound\nthis compound\n(m/z 178.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; met1 [label="Metabolite 1 (M1)\nO-demethylation\n(m/z 164.1)", fillcolor="#E8F0FE", fontcolor="#202124"]; met2 [label="Metabolite 2 (M2)\nHydroxylation\n(m/z 194.1)", fillcolor="#E8F0FE", fontcolor="#202124"];

parent -> met1 [label="CYP-mediated\n-CH2"]; parent -> met2 [label="CYP-mediated\n+O"]; } caption { label = "Figure 1: Predicted Phase I metabolic pathway of the parent compound."; fontsize = 10; } enddot Caption: Predicted Phase I metabolic pathway of the parent compound.

Experimental Protocol
3.1. Materials and Instrumentation
  • Chemicals and Reagents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+), and Water (Type I, 18.2 MΩ·cm). Reference standards for the parent compound and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 6-methoxy-d3-3,4-dihydroisoquinolin-1(2H)-one, were synthesized or commercially sourced.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at flow rates from 0.3 to 0.6 mL/min.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

3.2. Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is selected for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis.[7][8]

dot graph "Sample_Preparation_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2.5, height=0.6];

start [label="1. Thaw Plasma Sample\n(50 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="2. Add Internal Standard (IS)\n(10 µL of 100 ng/mL SIL-IS)", fillcolor="#E8F0FE", fontcolor="#202124"]; add_precip [label="3. Add Precipitation Solvent\n(200 µL Acetonitrile with 0.1% FA)", fillcolor="#E8F0FE", fontcolor="#202124"]; vortex [label="4. Vortex Mix\n(1 minute)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="5. Centrifuge\n(10 min at 14,000 rcf, 4°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transfer [label="6. Transfer Supernatant\n(150 µL to new 96-well plate)", fillcolor="#E8F0FE", fontcolor="#202124"]; inject [label="7. Inject into LC-MS/MS\n(5 µL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_is -> add_precip -> vortex -> centrifuge -> transfer -> inject; } caption { label = "Figure 2: Workflow for plasma sample preparation via protein precipitation."; fontsize = 10; } enddot Caption: Workflow for plasma sample preparation via protein precipitation.

3.3. LC-MS/MS Method Parameters

The method was optimized to achieve baseline separation of the analytes from endogenous matrix components and ensure accurate quantification.[9][10] A reversed-phase C18 column is a robust choice for separating small molecules of moderate polarity. The use of formic acid in the mobile phase aids in the protonation of the analytes, which is essential for efficient positive mode electrospray ionization.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min)

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 350 °C
Nebulizer Gas 35 psig
Drying Gas Flow 12 L/min
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Parent 178.1160.115
Metabolite 1 164.1146.115
Metabolite 2 194.1176.115
SIL-IS 181.1163.115

Rationale for MRM Transitions: The precursor ion selected is the protonated molecule [M+H]⁺. The product ions and collision energies are determined by infusing each reference standard individually and performing a product ion scan to identify the most stable and abundant fragment, ensuring high selectivity and sensitivity for quantification.[5][11]

Method Validation

The protocol was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][12] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.

  • Selectivity : Six different lots of blank human plasma were processed and analyzed to ensure no significant endogenous interferences were present at the retention times of the analytes.

  • Linearity : Calibration curves were constructed using eight non-zero standards, ranging from 0.1 ng/mL to 200 ng/mL. The curves were linear with a coefficient of determination (r²) > 0.995 for all analytes.

  • Accuracy & Precision : The intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels (Lower Limit of Quantification, Low, Medium, and High). All results were within the accepted ±15% deviation (±20% for LLOQ).

Table 4: Summary of Method Validation Results (Intra-Day)

AnalyteQC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)
Parent LLOQ0.1+5.2%8.7%
Low0.3+2.1%6.5%
Mid30-1.5%4.1%
High150-3.3%3.8%
Metabolite 1 LLOQ0.1+8.9%11.2%
Low0.3+4.5%7.8%
Mid30+1.8%5.2%
High150-2.4%4.5%
Conclusion

This application note describes a validated, high-throughput LC-MS/MS method for the quantification of this compound and its primary metabolites in human plasma. The simple protein precipitation sample preparation and optimized LC-MS/MS conditions provide the sensitivity, selectivity, and robustness required for pharmacokinetic studies in a regulated drug development environment. This protocol serves as a reliable foundation for researchers and can be adapted for other biological matrices as needed.

References

Application Notes and Protocols for In-Vivo Administration of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction and Scientific Context

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic aromatic compound belonging to the isoquinoline class of molecules.[1][2] While specific in-vivo administration protocols for this particular compound are not extensively documented in publicly available literature, its structural motif is present in a wide array of pharmacologically active agents.[3][4] Derivatives of the isoquinoline scaffold have shown diverse biological activities, including potential as positive allosteric modulators of GLP-1R and GIPR for the treatment of diabetes, and as P-glycoprotein inhibitors.[5][6]

These application notes provide a comprehensive guide for the in-vivo administration of this compound in mouse models. The protocols outlined herein are synthesized from established best practices in rodent drug administration and are designed to ensure experimental rigor, reproducibility, and animal welfare.[7][8][9][10] The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research questions.

Compound Characteristics and Pre-formulation Considerations

Before in-vivo administration, a thorough understanding of the physicochemical properties of this compound is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂[1][2]
Molecular Weight177.2 g/mol [1][2]
Melting Point136-138°C[1]
AppearanceCrystalline solid (typical)Assumed
SolubilityN/A (requires empirical determination)[1]

Crucial Pre-formulation Steps:

  • Solubility Assessment: The solubility of the compound in various pharmaceutically acceptable vehicles must be determined. This is a critical step as it dictates the choice of administration route and the feasibility of achieving the desired dosage. A suggested panel of vehicles for initial screening includes:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in Water (D5W)

    • Polyethylene glycol 400 (PEG400)

    • Dimethyl sulfoxide (DMSO)

    • Corn oil or sesame oil

  • Vehicle Selection Rationale: The ideal vehicle should be non-toxic, biocompatible, and capable of solubilizing the compound at the required concentration.[11] For parenteral routes, the final formulation should be sterile, isotonic, and have a pH between 4.5 and 8.0 to minimize irritation.[11][12] The use of co-solvents like PEG400 or DMSO may be necessary for poorly soluble compounds, but their concentration should be minimized to avoid potential toxicity.

In-Vivo Administration Protocols

The choice of administration route is contingent on the experimental objectives, such as pharmacokinetic profiling, efficacy testing, or toxicity assessment.[8]

Oral Administration (PO)

Oral gavage is a precise method for delivering a specific dose directly to the stomach.[9][13]

Protocol for Oral Gavage:

  • Preparation of Formulation:

    • Based on solubility studies, prepare a solution or a homogenous suspension of this compound in a suitable vehicle (e.g., water, saline, or a suspension in 0.5% methylcellulose).

    • Ensure the final concentration allows for the administration of the desired dose in a volume of 5-10 ml/kg body weight.[12][13]

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate length of the gavage needle.

    • Insert a flexible, ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the formulation.

    • Carefully remove the needle and monitor the animal for any signs of distress.

Intraperitoneal Administration (IP)

IP injection offers rapid absorption and is a common route for systemic drug delivery in rodents.[9]

Protocol for Intraperitoneal Injection:

  • Preparation of Sterile Formulation:

    • Dissolve this compound in a sterile, isotonic vehicle. If a co-solvent is used, ensure the final concentration is well-tolerated.

    • The recommended injection volume for an adult mouse is up to 2-3 ml, but smaller volumes are preferable.[7]

  • Injection Procedure:

    • Position the mouse on its back with its head tilted downwards.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[7][9]

    • Aspirate to ensure no fluid is drawn back, then inject the formulation.

    • Withdraw the needle and return the mouse to its cage.

Intravenous Administration (IV)

IV injection provides immediate and complete bioavailability, making it the preferred route for pharmacokinetic studies.[9] The lateral tail vein is the most common site for IV injections in mice.[10]

Protocol for Intravenous Injection:

  • Preparation of Sterile, Particle-Free Formulation:

    • The formulation must be a clear solution, free of any precipitates. Filtration through a 0.22 µm filter is recommended.

    • The maximum bolus injection volume is typically less than 0.2 ml for an adult mouse.[7]

  • Injection Procedure:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

    • Place the mouse in a restraint device.

    • Using a 27-30 gauge needle, insert it into one of the lateral tail veins.[7]

    • Slowly inject the formulation. If swelling occurs, the needle is not in the vein, and the injection should be stopped.

    • Apply gentle pressure to the injection site after withdrawing the needle.

Table 2: Summary of Recommended Administration Parameters for Mice

RouteMax Volume (Adult Mouse)Recommended Needle SizeAbsorption Rate
Oral (PO)< 10 ml/kg18-22 gauge (gavage)Slowest
Intraperitoneal (IP)< 2-3 ml25-27 gaugeFast
Intravenous (IV)< 0.2 ml27-30 gaugeFastest

Source: Synthesized from multiple sources.[7][12]

Experimental Design and Workflow Visualization

A well-designed study is crucial for obtaining meaningful and reproducible data. The following diagrams illustrate typical workflows for pharmacokinetic and efficacy studies.

Pharmacokinetic (PK) Study Workflow

PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Compound Compound Synthesis & QC Formulation Formulation Development Compound->Formulation Dosing Dose Administration (IV, PO, IP) Formulation->Dosing Mice Acclimatize Mice Mice->Dosing Blood Serial Blood Sampling Dosing->Blood Tissue Tissue Collection (optional) Dosing->Tissue Sample_Processing Sample Processing (e.g., plasma extraction) Blood->Sample_Processing Tissue->Sample_Processing LCMS LC-MS/MS Analysis Sample_Processing->LCMS PK_Modeling Pharmacokinetic Modeling LCMS->PK_Modeling

References

Application Note & Protocols: A Framework for Efficacy Testing of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document outlines a comprehensive experimental design for evaluating the efficacy of a specific isoquinoline derivative, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (designated herein as "Test Compound"), as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP). We present a tiered, logical workflow from initial biochemical validation to cellular mechanism of action and concluding with a preclinical in vivo efficacy model. This guide provides researchers, scientists, and drug development professionals with the foundational protocols and scientific rationale required to rigorously assess the therapeutic potential of this compound in the context of oncology.

Introduction: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to genomic stability.[3] PARP1 and PARP2, in particular, are key players in the DNA damage response, primarily recognizing and initiating the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4] In oncology, PARP inhibitors exploit a concept known as synthetic lethality .[4][5] Many cancers harbor defects in the homologous recombination (HR) pathway for repairing more complex DNA double-strand breaks (DSBs), often due to mutations in genes like BRCA1 or BRCA2.

When PARP is inhibited in these HR-deficient cells, the SSBs that would normally be repaired by BER persist and degenerate into cytotoxic DSBs during DNA replication. With both the SSB and DSB repair pathways compromised, the cell cannot overcome the genomic damage and undergoes apoptosis.[4] This targeted approach has led to the approval of several PARP inhibitors for treating cancers with underlying DNA repair deficiencies.[6] Given that the isoquinolinone core is present in known PARP inhibitors, we hypothesize that the Test Compound may exhibit similar activity. This guide details the necessary experiments to validate this hypothesis.

Experimental Workflow Overview

The evaluation of the Test Compound follows a multi-stage process, designed to build a comprehensive data package from foundational biochemistry to preclinical proof-of-concept.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation biochem 2.1 Biochemical PARP Inhibition Assay (IC50) cellular_parp 2.2 Cellular Target Engagement Assay biochem->cellular_parp Confirms cell permeability & intracellular activity dna_damage 2.3 DNA Damage & Repair Assays (γH2AX) cellular_parp->dna_damage Links target engagement to downstream effect viability 2.4 Synthetic Lethality Cell Viability Assays dna_damage->viability Validates functional consequence (cell death) pk_studies 3.1 Pharmacokinetic (PK) Profiling viability->pk_studies Proceed if potent & selective in vitro xenograft 3.2 Xenograft Efficacy Model pk_studies->xenograft Inform dosing regimen start Test Compound (this compound) start->biochem

Caption: High-level experimental workflow for evaluating the Test Compound.

Phase 1, Protocol 1: Biochemical PARP1/2 Inhibition Assay

  • Expertise & Causality: The first and most critical step is to determine if the Test Compound directly interacts with and inhibits the enzymatic activity of PARP1 and PARP2. This biochemical assay isolates the enzyme and substrate from complex cellular systems, providing a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value is fundamental for comparing the compound to known inhibitors and for guiding concentrations used in subsequent cellular assays.

  • Protocol: Colorimetric PARP Activity Assay This protocol is adapted from commercially available kits which provide most of the necessary reagents.[5][7]

    • Plate Preparation: Use a 96-well plate pre-coated with histones, the protein substrate for PARP.

    • Compound Preparation: Prepare a serial dilution of the Test Compound (e.g., from 1 nM to 100 µM) in PARP assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle-only (e.g., DMSO) well as a negative control.

    • Reaction Initiation: To each well, add the reaction mixture containing PARP Assay Buffer, activated DNA (to stimulate the enzyme), and the diluted Test Compound or controls.

    • Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to each well to start the reaction. Incubate the plate at 37°C for 1 hour.

    • PAR Formation: Add biotinylated NAD+, the co-factor for the PARP reaction, to each well and incubate for another hour at 37°C. During this time, active PARP enzymes will incorporate the biotinylated ADP-ribose onto the histone-coated plate.

    • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (which binds to the biotin) and incubate. Wash again, then add an HRP substrate (like TMB).

    • Quantification: Add a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to PARP activity.

    • Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Data Presentation: Comparative IC50 Values

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Test CompoundExperimentalExperimental
Olaparib (Control)~5~1
Vehicle ControlNo InhibitionNo Inhibition

Phase 1, Protocol 2: Cellular PARP Target Engagement

  • Expertise & Causality: Demonstrating biochemical potency is insufficient; the compound must be able to penetrate the cell membrane and inhibit PARP in the complex intracellular environment. This assay confirms "target engagement" by measuring the formation of poly(ADP-ribose) (PAR) chains in cells following induced DNA damage. Effective inhibition will result in a significant reduction of this PAR signal.

G A 1. Seed Cells (e.g., HeLa) B 2. Pre-treat with Test Compound (1 hr) A->B C 3. Induce DNA Damage (e.g., 10 min H₂O₂) B->C D 4. Lyse Cells & Prepare Protein Lysate C->D E 5. Quantify PAR levels (Western Blot or ELISA) D->E F Result: Reduced PAR signal indicates target engagement E->F

Caption: Workflow for the cellular PARP target engagement assay.

  • Protocol: Western Blot for PAR Levels

    • Cell Culture: Seed a suitable cell line (e.g., HeLa or a cancer cell line of interest) in a 6-well plate and grow to ~80% confluency.

    • Treatment: Pre-incubate the cells with various concentrations of the Test Compound (e.g., 0.1x, 1x, 10x the biochemical IC50) for 1-2 hours.

    • DNA Damage: Induce acute DNA damage by treating cells with a DNA-damaging agent like 10 mM H₂O₂ for 10 minutes.

    • Lysis: Immediately wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for pan-ADP-ribose. Also, probe for a loading control like β-actin or GAPDH.

    • Detection: Use a corresponding HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. A dose-dependent decrease in the high-molecular-weight smear of PAR indicates effective PARP inhibition.

Phase 1, Protocol 3: DNA Damage and Repair Assays

  • Expertise & Causality: The mechanistic consequence of successful PARP inhibition is the accumulation of unrepaired SSBs, which are converted into DSBs. A key biomarker for DSBs is the phosphorylation of histone H2AX, creating γH2AX.[8] Measuring the formation of γH2AX foci provides direct visual evidence that the Test Compound is disrupting DNA repair as hypothesized.

  • Protocol: γH2AX Immunofluorescence Staining

    • Cell Culture: Seed cells (ideally a pair of HR-deficient and HR-proficient cell lines) on glass coverslips in a 24-well plate.

    • Treatment: Treat the cells with the Test Compound (at a concentration shown to inhibit PAR formation, e.g., 10x IC50) for 24-48 hours. Include vehicle-treated cells as a negative control.

    • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.

    • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Primary Antibody: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

    • Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

    • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci in treated cells compared to controls indicates an accumulation of DNA double-strand breaks.

Phase 1, Protocol 4: Synthetic Lethality Cell Viability Assays

  • Expertise & Causality: This is the ultimate in vitro test of the therapeutic hypothesis. If the Test Compound works via synthetic lethality, it should be significantly more toxic to cancer cells with a compromised HR pathway (BRCA-mutant) than to cells with a functional HR pathway (BRCA-wildtype). This selectivity is the hallmark of a clinically promising PARP inhibitor.

G cluster_0 BRCA-Proficient Cell (Wild-Type) cluster_1 BRCA-Deficient Cell (Mutant) WT_SSB Single-Strand Break (SSB) WT_PARPi PARP Inhibitor (Test Compound) WT_SSB->WT_PARPi BER Blocked WT_DSB Double-Strand Break (DSB) WT_PARPi->WT_DSB Replication fork collapse WT_HR Functional HR Repair WT_DSB->WT_HR Repair successful WT_Survival Cell Survival WT_HR->WT_Survival MUT_SSB Single-Strand Break (SSB) MUT_PARPi PARP Inhibitor (Test Compound) MUT_SSB->MUT_PARPi BER Blocked MUT_DSB Double-Strand Break (DSB) MUT_PARPi->MUT_DSB Replication fork collapse MUT_HR Defective HR Repair MUT_DSB->MUT_HR Repair fails MUT_Death Cell Death (Apoptosis) MUT_HR->MUT_Death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes and improve your yield.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in medicinal chemistry, is most commonly achieved through the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-arylethylamide precursor, N-[2-(3-methoxyphenyl)ethyl]acetamide, under acidic and dehydrating conditions.[1][2][3] The electron-donating nature of the methoxy group on the aromatic ring facilitates this electrophilic aromatic substitution, making it a generally effective transformation.[3][4] However, as with any chemical synthesis, challenges can arise, leading to suboptimal yields or the formation of impurities. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is one of the most common frustrations in any synthesis. In the context of the Bischler-Napieralski reaction for this compound, several factors could be at play.

Potential Causes and Solutions:

  • Insufficient Dehydration: The core of the Bischler-Napieralski reaction is a cyclodehydration step.[5][6] If your dehydrating agent is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed to completion.

    • Actionable Advice: Always use a fresh, unopened bottle of your dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3] Consider using an excess of the dehydrating agent to ensure all water is scavenged.

  • Suboptimal Reaction Temperature and Time: The reaction requires heating to overcome the activation energy of the cyclization.[1][3] If the temperature is too low or the reaction time too short, you will likely have a significant amount of unreacted starting material. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of side products.

    • Actionable Advice: The reaction is typically carried out at reflux.[2] Ensure your reaction setup maintains a consistent reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TCM). If the starting material is still present after the recommended time, you can cautiously extend the reflux period.

  • Presence of Moisture: Any moisture in your reaction setup or reagents can quench the dehydrating agent and inhibit the reaction.

    • Actionable Advice: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Inefficient Work-up and Purification: Product can be lost during the work-up and purification steps. The basic nature of the dihydroisoquinoline nitrogen means that careful pH adjustment is necessary during extraction.[3]

    • Actionable Advice: During the aqueous work-up, carefully neutralize the reaction mixture. Extraction with a suitable organic solvent like dichloromethane should be performed multiple times to ensure complete recovery of the product.[3] For purification, column chromatography is often effective. Choose a solvent system that provides good separation between your product and any impurities.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Fresh POCl₃/P₂O₅?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_setup Assess Experimental Setup (Anhydrous? Inert atmosphere?) start->check_setup check_workup Evaluate Work-up & Purification (pH, Extraction, Chromatography) start->check_workup optimize_reagents Use Fresh/Excess Dehydrating Agent check_reagents->optimize_reagents optimize_conditions Adjust Reflux Time/Temp (Monitor by TLC) check_conditions->optimize_conditions optimize_setup Ensure Dry Glassware & Solvents check_setup->optimize_setup optimize_workup Refine Extraction & Purification Protocol check_workup->optimize_workup solution Improved Yield optimize_reagents->solution optimize_conditions->solution optimize_setup->solution optimize_workup->solution

Caption: A workflow diagram for troubleshooting low yield.

Question 2: I am observing a significant amount of a side product. What could it be and how can I prevent its formation?

The formation of side products is a common issue, especially under harsh reaction conditions.

Potential Side Products and Prevention:

  • Styrene Derivatives via Retro-Ritter Reaction: One of the most significant side reactions is the retro-Ritter reaction, which can occur if a stable nitrilium ion intermediate is formed.[2] This can lead to the elimination of the amide group as a nitrile, resulting in a styrene-type byproduct.

    • Preventative Measures: Using milder cyclodehydrating agents can suppress this side reaction. Reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base or oxalyl chloride have been shown to promote the desired cyclization under milder conditions, thus avoiding the retro-Ritter pathway.[2][7]

  • Polymerization/Decomposition Products: The strongly acidic and high-temperature conditions of the classical Bischler-Napieralski reaction can lead to the formation of polymeric tars or other decomposition products, especially if the reaction is heated for too long.

    • Preventative Measures: As mentioned before, careful monitoring of the reaction by TLC is crucial. Once the starting material is consumed, the reaction should be stopped to prevent over-heating. Again, employing milder reaction conditions can be beneficial.

Question 3: The reaction seems to stall and I have a mixture of starting material and product even after prolonged reaction times. What should I do?

An incomplete reaction can be due to a number of factors, some of which overlap with the causes of low yield.

Troubleshooting an Incomplete Reaction:

  • Revisit Reagent Stoichiometry: Ensure that you are using a sufficient excess of the dehydrating agent. A 1:1 stoichiometry is often not enough to drive the reaction to completion.

  • Increase Reaction Concentration: In some cases, a more concentrated reaction mixture can favor the intramolecular cyclization. However, be cautious as this can also increase the rate of side reactions.

  • Consider an Alternative Dehydrating Agent: If POCl₃ is not effective, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or a mixture of POCl₃ and P₂O₅ can be used.[2] Polyphosphoric acid (PPA) is another powerful dehydrating agent that can be effective.[1][3]

Dehydrating AgentTypical ConditionsNotes
Phosphorus oxychloride (POCl₃) Reflux in an inert solvent (e.g., toluene, acetonitrile)Most commonly used. Can sometimes lead to side reactions.[2][3]
Phosphorus pentoxide (P₂O₅) Reflux in POCl₃ or a high-boiling solventMore powerful than POCl₃. Often used for less reactive substrates.[2][3]
Polyphosphoric acid (PPA) High temperature (e.g., 140 °C), often neatA strong acid and dehydrating agent. Can be viscous and difficult to stir.[3][8]
Triflic anhydride (Tf₂O) Milder conditions (e.g., room temperature to moderate heat)Can provide higher yields and fewer side products.[2][7]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reaction Scheme:

reaction_scheme reactant N-[2-(3-methoxyphenyl)ethyl]acetamide product This compound reactant->product reagent reagent POCl₃ Reflux

Caption: General reaction scheme for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, N-[2-(3-methoxyphenyl)ethyl]acetamide (1 equivalent).

    • Add an anhydrous solvent such as acetonitrile or toluene (approximately 5-10 mL per gram of starting material).

    • Carefully add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

    • Monitor the progress of the reaction by TLC. The starting material should have a different Rf value than the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Concluding Remarks

The synthesis of this compound via the Bischler-Napieralski reaction is a robust and widely used method. By understanding the reaction mechanism and potential pitfalls, and by systematically troubleshooting any issues that arise, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides a starting point for addressing common challenges, but remember that careful observation and methodical optimization are the keys to success in any chemical synthesis.

References

Technical Support Center: Purification of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Drawing upon established principles in separation science and extensive experience with heterocyclic compounds, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity and yield of your target compound.

Introduction: Understanding the Molecule

This compound is a moderately polar lactam. Its purification can be complicated by the presence of unreacted starting materials, side-products, and baseline impurities. The presence of a methoxy group and a lactam functionality influences its solubility and chromatographic behavior. This guide will address these specific molecular characteristics to provide targeted purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are column chromatography and recrystallization. For routine purification, column chromatography on silica gel is highly effective in separating the target molecule from less polar and more polar impurities. For achieving high purity, especially on a larger scale, recrystallization is a powerful and economical technique. In cases where impurities are structurally very similar to the product, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q2: I'm observing significant streaking of my compound on the TLC plate during analysis. What could be the cause?

A2: Streaking on a silica gel TLC plate is a common issue with nitrogen-containing heterocyclic compounds. This is often due to the interaction of the lone pair of electrons on the nitrogen atom with the acidic silanol groups on the silica surface, leading to strong, non-specific binding and poor separation. While the lactam nitrogen in your compound is less basic than an amine, residual basicity or the presence of more basic impurities can cause this issue.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be due to several factors, including a very high concentration of the compound, rapid cooling, or the presence of impurities that inhibit crystal formation.

Q4: What are the likely impurities I should be looking for in my crude sample?

A4: The nature of impurities is highly dependent on the synthetic route employed. For instance, in a Bischler-Napieralski type synthesis, common impurities could include unreacted starting materials such as 3-methoxyphenethylamine derivatives or the N-acylated precursor. Side-products from incomplete cyclization or over-reaction can also be present. It is crucial to use analytical techniques like TLC, HPLC, NMR, and Mass Spectrometry to identify the impurities in your specific sample.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Streaking/Tailing on TLC and Column - Interaction of the compound with acidic silica gel. - Inappropriate solvent system.- Add a modifier to the eluent: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase to neutralize the acidic sites on the silica.[2] - Optimize the solvent system: Experiment with different solvent mixtures to find one that provides a good separation factor (Rf value around 0.3-0.4 for the target compound).
Poor Separation of Compound from Impurities - Inappropriate solvent polarity. - Overloading the column. - Improperly packed column.- Adjust solvent polarity: If the spots are too close, try a less polar solvent system or a shallower gradient.[1] - Reduce sample load: A general guideline is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight. - Repack the column: Ensure the silica gel bed is uniform and free of cracks or air bubbles.
Compound Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the solvent polarity: For example, in a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added in small increments (e.g., 1-5%).
Cracking of the Silica Gel Bed - The column ran dry. - Heat generation from the solvent interacting with the silica gel.- Maintain solvent level: Always ensure the solvent level is above the top of the silica gel. - Gradual solvent change: When switching to a more polar solvent system, do so incrementally to prevent rapid heat generation.
Recrystallization
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound "Oils Out" - Solution is supersaturated. - Cooling is too rapid. - Presence of impurities.- Use more solvent: Dissolve the compound in a slightly larger volume of hot solvent. - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[2] - Preliminary purification: If impurities are suspected, perform a quick column chromatography to remove them before recrystallization.
No Crystal Formation - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration. - Change solvent system: Use a solvent in which the compound has lower solubility at room temperature but good solubility when hot. A mixed solvent system can also be effective.
Low Yield of Recrystallized Product - High solubility of the compound in the cold solvent. - Premature crystallization during hot filtration.- Use minimal hot solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. - Pre-heat filtration apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the compound from crashing out prematurely.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Work-up prep_eluent Prepare Eluent System (e.g., Hexane:Ethyl Acetate) pack_column Pack Silica Gel Column prep_eluent->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (dissolve in minimal solvent) prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate yield Obtain Purified Product evaporate->yield

Caption: Workflow for column chromatography purification.

Step-by-Step Procedure:

  • Eluent Selection: Begin by determining a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.3-0.4 for the target compound.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Logical Relationship Diagram:

G cluster_solubility Solubility Principle cluster_process Recrystallization Process cluster_impurities Impurity Fate HighSol High Solubility in Hot Solvent LowSol Low Solubility in Cold Solvent HighSol->LowSol Cooling Dissolve Dissolve in Minimal Hot Solvent Cool Slow Cooling Dissolve->Cool ImpInsol Insoluble Impurities Removed by Hot Filtration Dissolve->ImpInsol if present Crystallize Crystal Formation Cool->Crystallize Filter Isolate Crystals (Filtration) Crystallize->Filter ImpSol Soluble Impurities Remain in Solution Crystallize->ImpSol remain in filtrate

Caption: The principle and process of recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding the solvent dropwise until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

References

Technical Support Center: Overcoming Solubility Challenges of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights for overcoming common solubility issues encountered with 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to ensure the integrity of your experiments and the reproducibility of your results.

Compound & Solvent Profiles

A foundational understanding of your materials is the first step in troubleshooting. The properties of both the solute and the solvent dictate their interaction.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₀H₁₁NO₂[1][2](CH₃)₂SO[3]
Molecular Weight 177.2 g/mol [2][4]78.13 g/mol [3]
Appearance White to off-white solid.Colorless liquid[3]
Melting Point 136-138°C[2]19°C (66°F)[3]
Key Chemical Class Isoquinoline Derivative[2]Polar Aprotic Solvent[3][5]
Primary Challenge As a crystalline solid, requires sufficient energy to break the crystal lattice for dissolution.Highly hygroscopic; readily absorbs atmospheric water, which can significantly reduce its solvating power for organic compounds[6][7][8].

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility challenges in a direct question-and-answer format, providing immediate, actionable advice.

Q1: My this compound is not dissolving in DMSO at room temperature. What are the first steps I should take?

A1: This is a common issue when the energy required to break the compound's crystal lattice is not met by simple mixing.

  • Initial Action: Ensure you are using high-purity, anhydrous DMSO. Water contamination is a primary cause of failed dissolution.[6][7][8]

  • Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes. This mechanical energy can help break up aggregates.[8][9]

  • Sonication: If vortexing is insufficient, place the sealed vial in a water bath sonicator for 5-15 minutes. The high-frequency energy from sonication is highly effective at disrupting solid particles and facilitating solvation.[8][9]

  • Gentle Warming: As a final step, you can warm the solution in a water bath to 37°C. Increased temperature enhances the solubility of most compounds. However, avoid excessive or prolonged heating, as it could potentially degrade the compound.[9][10]

Q2: I successfully dissolved the compound, but after storing it, I see crystals in my DMSO stock. Why did it precipitate?

A2: Precipitation after initial dissolution is typically caused by changes in the solution's conditions over time.

  • Water Absorption: DMSO is extremely hygroscopic.[6] If the vial is not perfectly sealed or has been opened multiple times, it will absorb atmospheric moisture. This absorbed water increases the polarity of the solvent mixture, which can cause less polar compounds to precipitate.[6][8]

  • Supersaturation: The use of sonication or heat may create a supersaturated solution—one that holds more solute than it normally would at a lower energy state (e.g., room temperature). Over time, this unstable state can resolve by crystallizing the excess solute.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution increases the probability of crystallization.[6][11] As the DMSO-water mixture freezes, the compound can be forced out of solution, forming seed crystals that may not easily redissolve.

Scientist's Note: To mitigate these issues, always use anhydrous DMSO, work quickly, and aliquot your stock solution into single-use vials to avoid repeated opening and freeze-thaw cycles.[9]

Q3: My compound is perfectly clear in 100% DMSO, but it turns milky or forms a precipitate the moment I dilute it in my aqueous cell culture medium. What is happening?

A3: This phenomenon is known as "crashing out" and is a classic sign of a compound with poor aqueous solubility.[7][10] While your compound is soluble in the organic solvent DMSO, it is not soluble in the highly polar, aqueous environment of your buffer or medium. The sharp drop in DMSO concentration upon dilution removes the solvating environment, causing the compound to precipitate.[10][12]

To prevent this:

  • Perform Intermediate Dilutions in DMSO: Do not dilute your high-concentration stock directly into the aqueous buffer. First, perform one or more serial dilutions in 100% DMSO to lower the compound concentration.[9]

  • Final "Spike-In": Add the final, lower-concentration DMSO stock to your aqueous medium while vortexing or mixing. This gradual introduction can help keep the compound in solution.

  • Mind the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[9][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiment.[9]

Q4: Does the grade and handling of DMSO really make a difference?

A4: Absolutely. For reproducible science, using high-purity, anhydrous (≤0.05% water) DMSO is critical.

  • Purity: Lower-grade DMSO may contain impurities that can interfere with your assay or affect solubility.

  • Water Content: As repeatedly emphasized, water is the enemy of solubility for many organic compounds in DMSO.[6] Use a fresh bottle of anhydrous DMSO or one that has been properly stored in a desiccator. Avoid using a bottle that has been open on the bench for an extended period.

Visual Troubleshooting & Workflow Guides

The following diagrams illustrate the recommended workflows for dissolving your compound and troubleshooting common issues.

G cluster_0 Initial Dissolution Troubleshooting start Start: Compound is undissolved in DMSO at Room Temperature vortex 1. Vortex vigorously for 2 minutes start->vortex sonicate 2. Sonicate in water bath for 10-15 minutes vortex->sonicate warm 3. Warm gently to 37°C for 5-10 minutes sonicate->warm check Visually inspect for clarity warm->check success Success: Compound Fully Dissolved Proceed to experiment & aliquot for storage check->success Clear Solution fail Problem: Still Undissolved Consider compound purity or degradation. Contact supplier. check->fail Particulate Remains

Caption: Troubleshooting workflow for initial dissolution failures.

G cluster_1 Protocol to Prevent Precipitation in Aqueous Media stock Step 1: Prepare High-Concentration Stock (e.g., 50 mM) in 100% Anhydrous DMSO serial Step 2: Perform Serial Dilutions (e.g., to 5 mM, 500 µM) using 100% DMSO only stock->serial spike Step 3: 'Spike-in' Final Dilution Add a small volume of diluted DMSO stock into the final aqueous buffer while mixing serial->spike result Result: Homogeneous solution with final DMSO concentration <0.5% spike->result

Caption: Workflow for diluting DMSO stocks into aqueous buffers.

Experimental Protocols

Follow these detailed methodologies for preparing and handling your solutions to ensure success.

Protocol 1: Enhanced Solubilization of this compound

This protocol incorporates physical methods to aid in dissolving challenging batches of the compound.

  • Preparation:

    • Allow the vial of this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

    • Calculate the volume of DMSO required to achieve your desired stock concentration.

  • Initial Mixing:

    • Carefully weigh the compound and place it in a sterile, appropriate-sized vial (e.g., glass autosampler vial with a PTFE-lined cap).

    • Add the calculated volume of anhydrous DMSO.

    • Cap the vial tightly and vortex vigorously for 2 minutes.

  • Sonication:

    • Visually inspect the solution. If particulate matter remains, place the vial in a rack within a bath sonicator.

    • Sonicate for 10-15 minutes, checking periodically. Ensure the water level in the bath is sufficient to cover the solution level in the vial.

    • Rationale: Sonication provides localized, high-intensity energy to break down stubborn aggregates without excessive heating.[9]

  • Gentle Warming (If Necessary):

    • If the solution is still not clear, move the vial to a 37°C water bath or heating block for 5-10 minutes.

    • Briefly vortex every few minutes to aid dissolution.

    • Caution: Do not overheat, as this may risk compound degradation. The goal is gentle warming, not boiling.

  • Final Assessment & Storage:

    • Once the solution is perfectly clear with no visible particles, it is ready.

    • For long-term storage, immediately aliquot the stock into single-use, tightly sealed vials.

    • Store at -20°C or -80°C to maintain integrity.[9]

Protocol 2: Stepwise Dilution into Aqueous Media

This protocol is designed to prevent the compound from "crashing out" upon introduction to your experimental buffer or media.

  • Prepare DMSO Dilution Series:

    • Start with your high-concentration stock solution (e.g., 50 mM in 100% DMSO).

    • In separate, sterile microcentrifuge tubes, perform serial dilutions using only 100% anhydrous DMSO to achieve a range of intermediate concentrations (e.g., 10 mM, 1 mM, 100 µM).

    • Rationale: This ensures that the compound concentration is lowered while maintaining a favorable organic solvent environment, preventing premature precipitation.

  • Prepare Final Aqueous Solution:

    • Aliquot the required volume of your final aqueous buffer (e.g., cell culture media, assay buffer) into a tube.

    • Place this tube on a vortex mixer set to a medium speed or stir with a magnetic stir bar.

  • Perform the "Spike-In":

    • Select the DMSO-diluted stock that allows you to add a small volume (ideally 1/200th to 1/1000th of the final volume) to achieve your target concentration.

    • While the aqueous solution is actively mixing, add the small volume of the DMSO stock directly into the liquid (not down the side of the tube).

    • Example: To make 1 mL of a 10 µM final solution, add 1 µL of a 10 mM DMSO stock to 999 µL of aqueous buffer. This results in a final DMSO concentration of 0.1%.

  • Immediate Use:

    • Use the final diluted solution promptly. Even with this method, some compounds may not remain soluble in aqueous solutions for extended periods.

By following these structured protocols and understanding the chemical principles behind them, researchers can confidently overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Stability of 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and accurately interpret your results.

Introduction: Understanding the Stability Landscape

This compound is a heterocyclic compound featuring a lactam (a cyclic amide) moiety. The stability of this functional group is paramount for ensuring the integrity of the molecule in various experimental and physiological environments. The primary degradation pathway for lactams in aqueous solutions is hydrolysis of the amide bond, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3] Understanding the kinetics and mechanisms of this degradation is crucial for developing stable formulations and reliable analytical methods.

This guide will walk you through the potential degradation pathways, provide protocols for assessing stability, and offer solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The most probable degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond. This reaction leads to the opening of the heterocyclic ring to form the corresponding amino acid, 2-(2-aminoethyl)-5-methoxybenzoic acid. This hydrolysis can be catalyzed by both acid and base.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent. Typically, lactam-containing molecules exhibit a U-shaped stability profile with the highest stability observed at a near-neutral pH. Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. It is essential to determine the pH of maximum stability for your specific application.

Q3: What are the expected degradation products I should monitor in my stability studies?

A3: The primary degradation product to monitor is the ring-opened product, 2-(2-aminoethyl)-5-methoxybenzoic acid. Under more extreme stress conditions (e.g., high temperature, strong acid/base), further degradation of this primary product or other minor degradation pathways could occur. Forced degradation studies are essential to identify all potential degradation products.[4]

Q4: What type of analytical method is suitable for stability testing of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is the gold standard.[5] This method should be capable of separating the intact parent compound from all its potential degradation products and any other impurities. Coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.[6][7]

Q5: How should I prepare and store my aqueous stock solutions of this compound?

A5: To minimize degradation, prepare stock solutions in a buffer at the pH of maximum stability (if known, otherwise start with a neutral pH buffer like phosphate-buffered saline). Store stock solutions at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) and protect them from light. It is advisable to prepare fresh working solutions for each experiment.

Plausible Degradation Pathway

The hydrolysis of the lactam ring in this compound can be initiated by nucleophilic attack of water or hydroxide ions on the carbonyl carbon, or by protonation of the carbonyl oxygen under acidic conditions, which makes the carbonyl carbon more electrophilic.

G cluster_main Plausible Hydrolytic Degradation of this compound Parent This compound Degradant 2-(2-aminoethyl)-5-methoxybenzoic acid (Ring-Opened Product) Parent->Degradant H+ or OH- H2O

Caption: Plausible hydrolytic degradation pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in solution The pH of the solution is promoting hydrolysis.Determine the pH of your solution. Adjust the pH towards neutral (pH 6-8) using a suitable buffer system (e.g., phosphate, citrate).[8][9][10][11] Prepare fresh solutions before each experiment.
High storage temperature.Store stock and working solutions at appropriate low temperatures (2-8°C for short-term, -20°C for long-term).
Appearance of unknown peaks in HPLC/UPLC chromatogram Formation of degradation products.Conduct a forced degradation study to systematically generate and identify potential degradation products. Use a mass spectrometer (MS) detector for structural elucidation.[12]
Contamination of the sample or mobile phase.Ensure high purity of solvents and reagents. Filter all samples and mobile phases before use.
Poor peak shape (tailing or fronting) in HPLC/UPLC Interaction of the analyte with the stationary phase.For basic compounds like the potential ring-opened product, consider using a mobile phase with a lower pH to protonate the amine group. Ensure adequate buffer concentration in the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Incompatible sample solvent with the mobile phase.Whenever possible, dissolve and inject the sample in the initial mobile phase.[13][14]
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC/UPLC system is properly equilibrated. Premix the mobile phase to avoid issues with the proportioning valve.[14] Check for leaks in the system.[15]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[15]
No degradation observed in forced degradation study Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the stress. A target degradation of 5-20% is generally recommended.
The compound is highly stable under the tested conditions.While possible, it's important to test a sufficiently wide range of stress conditions before concluding exceptional stability.

Experimental Protocols

Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines the steps to intentionally degrade this compound to develop a robust stability-indicating analytical method.[4][12]

G cluster_workflow Forced Degradation Workflow cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photolytic Photolytic Stress (UV/Vis light) start->photolytic neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base analyze_ox Analyze by HPLC/UPLC-MS oxidation->analyze_ox analyze_therm Analyze by HPLC/UPLC-MS thermal->analyze_therm analyze_photo Analyze by HPLC/UPLC-MS photolytic->analyze_photo analyze_acid Analyze by HPLC/UPLC-MS neutralize_acid->analyze_acid analyze_base Analyze by HPLC/UPLC-MS neutralize_base->analyze_base evaluate Evaluate Data: - Peak Purity - Resolution - Mass Balance analyze_acid->evaluate analyze_base->evaluate analyze_ox->evaluate analyze_therm->evaluate analyze_photo->evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for several hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute it with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Keep the solution at room temperature.

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute it with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • At specified time points, withdraw a sample and dilute it with the mobile phase for analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • At specified time points, withdraw a sample and dilute it with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • After a defined period, analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or UPLC-MS method.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Ensure that the analytical method provides adequate separation (resolution) between the parent peak and all degradation peaks.

    • Check the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector or mass spectrometer.

    • Calculate the mass balance to account for all the material after degradation.

Illustrative Stability Data

The following table presents hypothetical data from a stability study of this compound in different pH buffers at 40°C.

pH Buffer System (50 mM) Initial Assay (%) Assay after 7 days (%) % Degradation Major Degradant Peak Area (%)
2.0Glycine-HCl100.085.214.813.5
4.5Acetate100.095.84.23.9
7.0Phosphate100.098.51.51.4
9.0Borate100.091.38.78.1
12.0Glycine-NaOH100.078.921.119.8

This data is for illustrative purposes only and does not represent actual experimental results.

This table demonstrates the typical U-shaped stability profile, with the highest stability observed at neutral pH.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter that requires careful consideration in any research or development setting. By understanding the potential for pH-dependent hydrolytic degradation and by employing systematic approaches like forced degradation studies, researchers can develop robust formulations and reliable analytical methods. This guide provides a foundational framework for addressing the stability challenges associated with this compound. For further assistance, please consult the referenced literature.

References

Technical Support Center: Troubleshooting 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of inconsistent experimental results. By understanding the physicochemical properties of this isoquinolinone derivative and the critical parameters of assay design, you can enhance the reproducibility and reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about handling and using this compound to prevent common errors before they occur.

Q1: What is this compound and what are its typical biological applications?

This compound is a heterocyclic organic compound belonging to the isoquinoline class.[1][2] Molecules with this core structure are explored for a wide range of biological activities.[3] Derivatives have been investigated as potential enzyme inhibitors, such as acetylcholinesterase inhibitors, and for their roles in treating conditions like cancer by targeting proteins involved in apoptosis.[4] Therefore, it is commonly used in enzyme inhibition assays and cell-based proliferation or cytotoxicity studies.[5][6]

Q2: I am observing a visible precipitate in my stock solution or after diluting it into aqueous assay buffer. What is the cause and how can I fix it?

Precipitation is a primary cause of inconsistent results and is almost always due to poor solubility.[7] While 6-methoxy-1,2,3,4-tetrahydroisoquinoline (a related compound) has a predicted water solubility of 3544.17 mg/L, the solubility of this compound can be limited in neutral aqueous buffers.[8]

Troubleshooting Steps:

  • Verify Solvent: Ensure you are using an appropriate solvent for your stock solution, typically DMSO.

  • Check Stock Concentration: Avoid making overly concentrated stock solutions. It is easier to work with a slightly lower, fully dissolved stock concentration than a higher, partially precipitated one.

  • Use Fresh Solutions: Do not use old stock solutions where the compound may have degraded or precipitated over time.[7]

  • Assess Buffer Compatibility: When diluting into your final assay buffer, perform a visual check for precipitation. The presence of certain salts or a neutral pH can decrease the solubility of many organic compounds. Consider a pre-assay solubility test in your final buffer.

Q3: How should I store the solid compound and its solutions to ensure stability and prevent degradation?

The stability of quinoline and isoquinoline derivatives can be compromised by several environmental factors.[9][10] Discoloration of solutions (e.g., turning yellow or brown) is a key indicator of degradation.[9]

Storage Recommendations:

  • Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.[11]

  • Stock Solutions (in DMSO): Aliquot your stock solution into small, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound.

  • Aqueous Solutions: Prepare these fresh for each experiment. These compounds can be susceptible to hydrolysis and other forms of degradation in aqueous media, a process often accelerated by elevated temperatures and exposure to light.[9][10][12]

  • Light Protection: Always store solutions in amber vials or tubes, or wrap them in aluminum foil to protect against photolytic degradation.[9][13]

Troubleshooting Guide: Inconsistent Assay Results

This guide is structured to help you diagnose and resolve variability based on the type of experiment you are performing.

Issue 1: High Variability in Enzyme Inhibition Assays (e.g., Fluorescence-Based)

Symptoms:

  • Inconsistent IC50 values between replicate plates or experiments.

  • High standard deviations within a single assay plate.

  • Signal drift or unusual kinetics in control wells.

  • Lower than expected maximum inhibition.

Potential Causes and Solutions

Potential CauseExplanation & CausalityRecommended Solution
Compound Precipitation The compound is not fully soluble in the final assay buffer. This leads to an effective concentration that is lower and more variable than the nominal concentration, directly impacting IC50 values.[7]Perform a solubility test of the compound in your assay buffer at the highest intended concentration. If precipitation occurs, consider adding a small, enzyme-compatible percentage of a co-solvent like DMSO or reducing the highest test concentration.
Compound Instability The compound degrades over the course of the assay incubation period due to factors like pH or temperature. This reduces the concentration of the active inhibitor over time, leading to weaker and more variable results.[9]Prepare working solutions immediately before use. Minimize the pre-incubation time of the compound with the enzyme if possible. Run a control experiment where the compound is incubated in the assay buffer for the full duration of the experiment and then analyzed by HPLC to check for degradation.[9]
Assay Interference The compound itself may be fluorescent at the excitation/emission wavelengths of your assay, or it may quench the fluorescent signal of the substrate/product. This leads to artificially high or low readings that are not related to enzyme inhibition.[14]Run controls containing only the compound and assay buffer (no enzyme or substrate) to check for autofluorescence. Also, run a control with the final fluorescent product and the compound to check for quenching effects. If interference is observed, you may need to find a different detection method or substrate.[14][15]
Reagent Quality Variability in enzyme activity, substrate concentration, or buffer components can significantly affect results. Old or improperly stored reagents are a common source of error.[16]Use high-quality, validated reagents from a reputable source. Prepare fresh buffers and aliquot enzymes and substrates to avoid repeated freeze-thaw cycles. Always run positive (known inhibitor) and negative (vehicle only) controls on every plate to ensure the assay is performing as expected.[5][16]
Instrument Settings Incorrect gain settings, excitation/emission wavelengths, or read times on the plate reader can lead to either saturated signals or high background noise, both of which reduce the dynamic range of the assay and increase variability.[14]Optimize plate reader settings using your positive and negative controls to achieve a robust signal-to-background ratio. Ensure the chosen wavelengths are optimal for your fluorophore and minimize crosstalk between wells.[15]
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Symptoms:

  • Dose-response curves that are not repeatable across experiments.

  • High variability in cell viability readings, even in control wells.

  • A discrepancy between high potency in enzyme assays and low potency in cell-based assays.[17]

Potential Causes and Solutions

Potential CauseExplanation & CausalityRecommended Solution
Bioavailability in Media Similar to enzyme assays, the compound may have poor solubility in cell culture media, which is a complex aqueous environment. Additionally, the compound can bind to serum proteins (like albumin in FBS), reducing the free concentration available to interact with the cells.[16]Reduce the percentage of serum in your assay medium if possible, or perform the assay in serum-free medium for a short duration. Always note the serum percentage when reporting results. Visually inspect for precipitation after adding the compound to the media.
Cell Health & Consistency Inconsistent results are often traced back to the cells themselves. Factors like high passage number, mycoplasma contamination, or variations in cell density at the time of plating can drastically alter cellular response to a compound.[18][19][20]Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.[20] Implement a strict protocol for cell counting and plating to ensure uniform cell density across all wells and experiments. Allow cells to adhere and recover for 18-24 hours before adding the compound.
Interaction with Cations Quinolone and isoquinoline-class compounds are known to chelate divalent cations (e.g., Mg²⁺, Ca²⁺) which are present in cell culture media. This chelation can alter the compound's structure and ability to cross cell membranes, affecting its bioavailability and activity.[7]Be aware of this potential interaction. While difficult to control in standard media, consistency in media formulation is key. Use the same brand and lot of media and serum for a set of experiments to minimize variability.
Efflux Pump Activity Cells can express efflux pumps (e.g., P-glycoprotein) that actively remove foreign compounds, preventing them from reaching their intracellular target. This is a common reason why a potent enzyme inhibitor may show weak activity in a whole-cell assay.[17]If efflux is suspected, you can co-administer your compound with a known efflux pump inhibitor (e.g., verapamil) to see if the potency increases. This can help diagnose the issue, though it may not be suitable for all final experimental designs.
Incubation Time The compound may be unstable in the 37°C, CO₂ environment of a cell culture incubator over long incubation periods (e.g., 48-72 hours). Degradation reduces the effective concentration over time.For long-term assays, consider replacing the media containing the fresh compound every 24 hours to maintain a more consistent concentration.

Experimental Protocols

Following standardized protocols is critical for achieving reproducible results.[19]

Protocol 1: Preparation and Handling of Stock Solutions
  • Weighing: Using a calibrated analytical balance, carefully weigh out the solid this compound in a fume hood.

  • Dissolution: Add high-purity DMSO to the solid to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure the final concentration is well below its solubility limit in DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) aliquots. Store immediately at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw one aliquot. Prepare serial dilutions in pure DMSO before making the final dilution into the aqueous assay buffer or cell culture medium. This minimizes the time the compound spends in an aqueous environment where it may be less stable.

Protocol 2: General Fluorescence-Based Enzyme Inhibition Assay
  • Reagent Preparation: Prepare fresh assay buffer. Thaw enzyme and substrate on ice. Dilute the enzyme and substrate to their final working concentrations in cold assay buffer immediately before use.

  • Compound Plating: In a 96-well or 384-well assay plate, add 1 µL of serially diluted compound in DMSO to the appropriate wells. For control wells, add 1 µL of pure DMSO.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except for the "no enzyme" controls. Mix the plate gently.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the assay temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells. Mix the plate gently.

  • Kinetic Reading: Immediately place the plate in a pre-warmed microplate reader. Monitor the reaction progress by measuring the change in fluorescence over time.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the progress curve. Determine the percent inhibition for each compound concentration relative to the DMSO-only controls and calculate the IC50 value using a suitable nonlinear regression model.

Visualizations

Experimental Troubleshooting Workflow

This diagram provides a logical path for diagnosing the root cause of inconsistent assay results.

start Inconsistent Results Observed assay_type Which Assay Type? start->assay_type enzyme_assay Enzyme Inhibition Assay assay_type->enzyme_assay Enzyme cell_assay Cell-Based Assay assay_type->cell_assay Cell-Based check_solubility Check Compound Solubility in Assay Buffer enzyme_assay->check_solubility check_sol_media Check Solubility & Stability in Cell Media (37°C) cell_assay->check_sol_media check_stability Assess Compound Stability (Time-course control) check_solubility->check_stability check_interference Test for Autofluorescence & Signal Quenching check_stability->check_interference check_reagents_enzyme Validate Reagents (Enzyme, Substrate, Controls) check_interference->check_reagents_enzyme check_cells Verify Cell Health (Passage #, Mycoplasma) check_sol_media->check_cells check_protocol_cell Standardize Protocol (Plating Density, Incubation) check_cells->check_protocol_cell check_bioavailability Consider Bioavailability (Serum Binding, Efflux Pumps) check_protocol_cell->check_bioavailability

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Key Factors Affecting Compound Stability

This diagram illustrates the primary environmental factors that can lead to the degradation of this compound in solution.

compound This compound (in solution) pH pH (Hydrolysis) pH->compound Light Light (Photodegradation) Light->compound Temp Temperature (Accelerated Degradation) Temp->compound Oxygen Oxygen (Oxidation) Oxygen->compound

Caption: Major environmental factors impacting compound stability in solution.

References

optimizing dosage for in-vivo studies with 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Reference Compound: 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer: As of the current date, specific in-vivo efficacy, toxicology, and pharmacokinetic data for this compound are not extensively available in the public domain. This guide therefore provides a comprehensive framework for establishing an optimal in-vivo dosage for a novel chemical entity, using this compound as a representative example. The principles and methodologies described are based on established practices in preclinical drug development and are intended for research professionals.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for in-vivo dose optimization. The journey from a promising novel compound to a candidate with demonstrable in-vivo activity is critically dependent on selecting the right dose. An incorrect dose can lead to misleading results, such as a lack of efficacy due to insufficient exposure or confounding toxicity that masks the therapeutic effect. This guide is structured as a series of frequently asked questions to directly address the challenges you may encounter. We will proceed logically from initial dose estimation to the establishment of a therapeutic window, integrating principles of toxicology, pharmacokinetics (PK), and pharmacodynamics (PD).

While the broader class of 3,4-dihydroisoquinolin-1(2H)-ones has been identified as potential inhibitors of targets like KDR (Vascular Endothelial Growth Factor Receptor-2), this information serves only as a hypothetical starting point for mechanistic considerations.[1] The protocols outlined here are designed to be target-agnostic and applicable to any new chemical entity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial Dose Estimation & Study Design

Question: I have in-vitro data (e.g., an IC50 value) for this compound. How can I possibly estimate a starting dose for my first animal study?

Answer: Translating an in-vitro concentration to an in-vivo dose is a critical first step that involves making several informed assumptions. This process, known as In-Vitro to In-Vivo Extrapolation (IVIVE), aims to convert a concentration that is effective in a dish (e.g., µM) into an administered dose (e.g., mg/kg) that could achieve a similar exposure level in the target tissue of a living animal.[2][3][4]

While complex physiologically based pharmacokinetic (PBPK) models offer the most precision, a more direct, pragmatic approach is often used for initial exploratory studies.[4][5] The goal is not to find the perfect dose immediately, but to establish a safe and reasonable starting point for a dose-ranging study.

There is no universal formula, but a common practice involves considering the in-vitro potency as a target plasma concentration. The key challenge is that you are starting without any pharmacokinetic data (e.g., clearance, volume of distribution, bioavailability). Therefore, the initial in-vivo experiment should not be an efficacy study but rather a dose-ranging tolerability study. For such a study, you should select a wide range of doses, often spaced logarithmically (e.g., 1, 10, 100 mg/kg), to cover several orders of magnitude. This approach helps to quickly identify a dose that causes observable effects and one that is well-tolerated.[6]

Question: What is a dose-ranging study, and how should I design one to find the Maximum Tolerated Dose (MTD)?

Answer: A dose-ranging study is a foundational experiment in preclinical research designed to determine the safety and tolerability of a novel compound across a spectrum of doses.[7][8] Its primary objectives are to identify:

  • The Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[9][10][11]

  • The No-Observed-Adverse-Effect-Level (NOAEL): The highest dose at which no statistically or biologically significant adverse effects are observed compared to the control group.[12][13][14][15]

A well-designed MTD study is the basis for selecting dose levels for subsequent, longer-term efficacy studies.[16] It ensures that the doses you test for efficacy are high enough to elicit a biological response but not so high that toxicity confounds the results.[11]

Experimental Protocol: Acute Toxicity & MTD Determination in Mice

1. Animal Model:

  • Select a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use an equal number of males and females, as toxicity can be sex-dependent.[17]

2. Grouping and Dose Selection:

  • Assign mice to at least 4-5 dose groups plus a vehicle control group. A typical design uses n=3-5 mice per sex per group.[6]

  • Select doses that cover a broad range. If no information exists, a logarithmic progression is recommended (e.g., 1, 10, 100, 500 mg/kg). The goal is to identify a dose with no effect, one or more intermediate doses, and a dose that produces clear signs of toxicity.[6][7]

3. Compound Formulation & Administration:

  • Formulation: Develop a sterile, stable vehicle for administration. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO or Tween 80. Note: If using co-solvents like DMSO, the final concentration should be kept low (ideally <10%) to avoid vehicle-induced toxicity.[16] Always prepare fresh formulations on the day of dosing.

  • Administration: Administer the compound via the intended clinical or experimental route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). The volume should be appropriate for the size of the animal (see table below).

4. Monitoring and Endpoints:

  • Clinical Observations: Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours, and daily thereafter for 7-14 days.[16]

  • Body Weight: Measure body weight just before dosing and at least three times per week. A body weight loss of >15-20% is often a primary indicator of dose-limiting toxicity.[16][18]

  • Pathology: At the end of the study, a gross necropsy should be performed to identify any organ-specific toxicities. For more detailed studies, blood can be collected for complete blood count (CBC) and serum chemistry analysis.[7]

5. MTD Determination:

  • The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of distress, or >15-20% body weight loss.[18] This dose then becomes the upper limit for your efficacy studies.

Parameter Recommendation Rationale
Species/Strain C57BL/6 or BALB/c MiceCommonly used, well-characterized physiology.
Group Size 3-5 per sex per groupProvides sufficient statistical power for initial toxicity assessment.
Dose Levels Vehicle + 3-5 escalating doses (log scale)To efficiently span the dose-response curve from no effect to toxicity.
Route Match intended therapeutic route (e.g., PO, IP, IV)Pharmacokinetics and toxicity can be highly route-dependent.
Monitoring Duration 7-14 daysTo capture both acute and delayed toxicity.
Primary Endpoints Mortality, Clinical Signs, Body Weight Change (>15%)These are the most sensitive and universally accepted indicators of systemic toxicity.[16][18]
Part 2: Integrating PK/PD for Efficacious Dose Selection

Question: My initial study gave me an MTD. Is that the dose I should use for my efficacy study?

Answer: Not necessarily. The MTD provides you with the upper boundary of the therapeutic window. The optimal efficacious dose may be significantly lower than the MTD. Using the MTD without further consideration can lead to off-target effects that might confound your efficacy results. The next crucial step is to understand the relationship between the dose, the drug's concentration in the body (Pharmacokinetics or PK), and its biological effect (Pharmacodynamics or PD).[19][20]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). PK analysis tells you the actual exposure of the animal to the compound over time (e.g., Cmax, AUC).[21]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring a biomarker to confirm that your compound is engaging its intended target.[21]

Integrating PK and PD allows you to build a dose-exposure-response relationship, which is the cornerstone of rational dose selection.[22][23] This approach moves you from simply knowing what dose was given to understanding the concentration required to produce a therapeutic effect.

Question: How can I design a study to evaluate both PK and PD?

Answer: You can integrate PK/PD analysis into your dose-ranging or initial efficacy studies.

  • Select Dose Levels: Based on your MTD study, choose 3-4 dose levels for your first efficacy study. These should include the MTD, a dose just below it (e.g., MTD/2), and one or two lower doses.

  • Incorporate PK Sampling: For each dose group, collect blood samples at multiple time points after dosing (e.g., 15 min, 1, 4, 8, and 24 hours). This will allow you to determine key PK parameters like peak concentration (Cmax) and total exposure (Area Under the Curve, AUC).

  • Measure a PD Biomarker: If the target of this compound is known or hypothesized (e.g., KDR), you should measure a downstream marker of target engagement in the relevant tissue (e.g., tumor). This measurement should be taken at a time point when you expect the drug to be active based on your PK data.

  • Correlate the Data: The ultimate goal is to correlate the PK (exposure) with the PD (target engagement and, ultimately, therapeutic effect). This will help you identify the minimum exposure required for efficacy and establish a true therapeutic window below the exposure levels that cause toxicity.

Part 3: Visualization & Workflows

A systematic approach is essential for efficiently determining an optimal in-vivo dose. The following workflow illustrates the key decision points and experimental phases.

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Ranging & Safety cluster_1 Phase 2: Efficacy & PK/PD Integration cluster_2 Phase 3: Dose Refinement Start In-Vitro Data (e.g., IC50) DRF Dose-Range Finding Study (Acute Toxicity) Start->DRF Estimate Starting Doses (e.g., 1, 10, 100 mg/kg) MTD Determine MTD & NOAEL DRF->MTD Monitor Toxicity (Body Weight, Clinical Signs) EfficacyStudy Pilot Efficacy Study (3-4 Doses ≤ MTD) MTD->EfficacyStudy Set Max Dose PK_PD Collect PK Samples (Plasma) + PD Samples (Tissue) EfficacyStudy->PK_PD Analysis Correlate Exposure (PK) with Target Effect (PD) PK_PD->Analysis Refine Refine Dose & Schedule Analysis->Refine Confirm Confirmatory Efficacy Study (Optimized Dose) Refine->Confirm Select Optimal Dose End Proceed to Advanced Preclinical Models Confirm->End

Caption: Workflow for in-vivo dosage determination.

This diagram illustrates the relationship between dose, exposure, and the desired and undesired effects of a novel compound. The therapeutic window is the range of exposures where efficacy is achieved without significant toxicity.

TherapeuticWindow Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK Absorption, Distribution PD Pharmacodynamics (PD) (Target Engagement) PK->PD Drug reaches target Toxicity Toxicity (Adverse Effects) PK->Toxicity Off-target exposure, High on-target exposure Efficacy Therapeutic Efficacy (Desired Outcome) PD->Efficacy

References

common side reactions in the synthesis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable lactam intermediate. By explaining the causality behind common experimental outcomes, we aim to provide actionable insights and robust troubleshooting strategies.

Introduction: The Synthetic Challenge

This compound is a key heterocyclic scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and competing reaction pathways. The most prevalent synthetic strategy involves the intramolecular cyclization of a suitable N-acylated β-phenylethylamine precursor. This guide will focus on the ubiquitous acid-catalyzed cyclization, a reaction that falls under the broad category of Bischler-Napieralski-type or intramolecular Friedel-Crafts reactions, and will dissect the common pitfalls associated with it.

Core Synthesis Pathway & Mechanistic Insights

The standard approach involves the cyclization of N-[2-(3-methoxyphenyl)ethyl]acetamide using a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1][2] The reaction is an intramolecular electrophilic aromatic substitution.

The methoxy group on the aromatic ring is an electron-donating group, which activates the ring and facilitates the electrophilic attack.[3][4] However, its meta position relative to the ethylamine side chain directs the cyclization to two possible positions: C2 (ortho to the methoxy group) and C6 (para to the methoxy group).

Mechanism of the Desired Reaction (PPA-mediated)
  • Activation: The amide carbonyl of the starting material is protonated by the acid (PPA), making the carbonyl carbon more electrophilic.

  • Electrophilic Attack: The activated aromatic ring attacks the electrophilic carbonyl carbon. Due to electronic and steric factors, attack at the C6 position (para to the activating methoxy group) is generally favored, leading to the desired product.

  • Dehydration & Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to yield the final lactam product, this compound.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is low, and TLC/LCMS analysis shows a significant, less polar byproduct with a mass corresponding to the loss of acetamide. What is happening?

Answer: This is a classic sign of the Retro-Ritter Reaction , a major side reaction in Bischler-Napieralski-type cyclizations.[4]

  • Causality (The "Why"): Under strong acid and high-temperature conditions, the reaction can proceed through a nitrilium ion intermediate.[1] This intermediate is susceptible to fragmentation, where it eliminates a stable nitrile molecule (in this case, acetonitrile) to form a carbocation. This carbocation then loses a proton to form 3-methoxystyrene. This side product is volatile and less polar than the desired lactam.

  • Proposed Solutions & Protocols:

    • Lower Reaction Temperature: High temperatures favor elimination. If using PPA, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. Monitor by TLC until the starting material is consumed.

    • Use Milder Reagents: Instead of PPA or neat POCl₃, consider using milder condensing agents. Modern variations of the Bischler-Napieralski reaction use reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures, which can suppress this side reaction.[5]

    • Employ a Modified Procedure: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[5]

Visualizing the Competing Pathways

The following diagram illustrates the desired cyclization pathway versus the problematic retro-Ritter elimination.

G cluster_main Desired Pathway: Intramolecular Acylation cluster_side Side Reaction: Retro-Ritter SM N-[2-(3-methoxyphenyl)ethyl]acetamide Activated Activated Amide (e.g., with PPA) SM->Activated Acid Catalyst (PPA) Cyclized Cyclized Intermediate Activated->Cyclized Electrophilic Aromatic Substitution (para) Nitrilium Nitrilium Ion Intermediate Activated->Nitrilium Dehydration (High Temp) Product This compound (Desired Product) Cyclized->Product Dehydration Styrene 3-Methoxystyrene (Side Product) Nitrilium->Styrene Fragmentation & Elimination of MeCN

Caption: Desired cyclization vs. Retro-Ritter side reaction.

Question 2: My NMR spectrum is complex. I've isolated the main product, but I have a persistent isomeric impurity that is difficult to separate. What is it?

Answer: You are likely dealing with the formation of the regioisomer, 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one .

  • Causality (The "Why"): The starting material has two possible sites for cyclization: C6 (para to the methoxy group) and C2 (ortho to the methoxy group). While the C6 position is electronically favored (para-director) and often sterically more accessible, cyclization at the C2 position can still occur, leading to the 8-methoxy isomer. The ratio of these isomers is highly dependent on the reaction conditions.

  • Proposed Solutions & Protocols:

    • Optimize the Acid Catalyst: The choice and amount of acid can influence regioselectivity. PPA is often effective at promoting the desired para-cyclization. Some Lewis acids might favor the ortho product. Experiment with different acids (e.g., Eaton's reagent, TfOH) if PPA is problematic.

    • Control Temperature: Regioselectivity can be temperature-dependent. Analyze the product ratio at different temperatures to find the optimal conditions for maximizing the desired 6-methoxy isomer.

    • Purification Strategy: If the isomer cannot be avoided, focus on purification. These isomers often have very similar polarities. Consider preparative HPLC or careful fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve separation.

Question 3: The reaction is very slow or stalls, with a large amount of unreacted starting material remaining even after prolonged heating.

Answer: This points to insufficient activation of the substrate, which can have several causes.

  • Causality (The "Why"):

    • Deactivated Catalyst: Polyphosphoric acid (PPA) is hygroscopic and can absorb atmospheric moisture, reducing its efficacy. Similarly, other Lewis acids can be hydrolyzed and deactivated.[6]

    • Insufficient Energy: The activation energy for the cyclization, even on an activated ring, may not be reached if the temperature is too low.

    • Poor Quality Starting Material: Impurities in the N-[2-(3-methoxyphenyl)ethyl]acetamide can interfere with the catalyst.

  • Proposed Solutions & Protocols:

    • Use Fresh or High-Quality PPA: Use freshly opened PPA or PPA from a properly sealed container. For particularly stubborn reactions, consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which is a very powerful dehydrating agent.[3]

    • Increase Temperature Incrementally: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC at each stage. Be mindful that excessively high temperatures can promote the side reactions mentioned above.

    • Recrystallize Starting Material: Ensure the purity of your starting amide. Recrystallize it from an appropriate solvent (e.g., ethyl acetate/hexanes) to remove any potential inhibitors.

Troubleshooting Summary Table
Observed ProblemProbable CauseKey Byproduct / ImpurityRecommended Action
Low yield, non-polar spotRetro-Ritter Reaction[4]3-MethoxystyreneLower temperature; use milder reagents (Tf₂O).
Persistent isomeric impurityCompeting ortho-cyclization8-methoxy isomerOptimize acid catalyst and temperature; use preparative HPLC.
Reaction stalls / incompleteInsufficient activation(Unreacted Starting Material)Use fresh/stronger acid (Eaton's); increase temperature; purify starting material.

Frequently Asked Questions (FAQs)

Q: What is the specific role of PPA or POCl₃ in this reaction? A: Both act as strong dehydrating and condensing agents.[2] PPA is a Brønsted acid that protonates the amide carbonyl, activating it for nucleophilic attack. POCl₃ is a Lewis acid that reacts with the amide oxygen to form a good leaving group (a dichlorophosphate ester), which facilitates the formation of a highly electrophilic nitrilium ion intermediate that then undergoes cyclization.[1]

Q: Can I use Friedel-Crafts conditions like AlCl₃ and an acyl chloride? A: While this is an intramolecular Friedel-Crafts acylation, using a pre-formed acyl chloride with AlCl₃ is not the typical route from an N-acetyl precursor.[7] The amide itself is the acylating agent precursor. Standard Friedel-Crafts acylation would be more applicable if you were starting, for example, with 3-(3-methoxyphenyl)propanoic acid and cyclizing it before introducing the nitrogen, which is a different synthetic route.[8][9]

Q: How can I confirm the identity of the isomeric byproduct? A: The most definitive method is 2D NMR spectroscopy. A ¹H-¹³C HMBC spectrum will show long-range correlations. For the desired 6-methoxy product, you would expect to see a correlation from the C4 protons to the aromatic carbon bearing the methoxy group (C6). For the 8-methoxy isomer, such a correlation would be absent, and different correlations would be observed.

General Experimental Protocol (Example)

Synthesis of this compound via PPA cyclization

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the amide). Ensure the amide is thoroughly mixed into the viscous acid.

  • Reaction: Heat the mixture in an oil bath to 80-90 °C. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane), checking for the disappearance of the starting material. The reaction may take 2-4 hours.

  • Workup: Allow the reaction to cool to about 60 °C and then carefully quench by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.

  • Neutralization & Extraction: Once the quench is complete, basify the aqueous solution to pH 8-9 with a strong base (e.g., 50% NaOH or concentrated NH₄OH). The product will often precipitate or can be extracted. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow

G cluster_analysis Analysis & Identification cluster_solution Corrective Actions Problem Problem Detected (e.g., Low Yield, Impure Product) TLC Analyze Reaction Mixture (TLC, LCMS) Problem->TLC UnreactedSM High % of Starting Material? TLC->UnreactedSM NewSpot New Major Spot(s)? TLC->NewSpot Activation Issue: Insufficient Activation - Use fresh PPA/reagents - Increase temperature - Purify starting material UnreactedSM->Activation Yes SideReaction Issue: Side Reaction Occurring - Identify byproduct (MS, NMR) - Lower reaction temperature - Change catalyst/conditions NewSpot->SideReaction Yes Result Optimized Synthesis Activation->Result SideReaction->Result

Caption: A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Refining Experimental Conditions for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to refine your experimental conditions and achieve optimal results. As your dedicated application scientist, I've structured this guide to address the practical challenges you may encounter, drawing from established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Navigating Synthetic Challenges

The synthesis of this compound, a valuable intermediate in pharmaceutical research, often relies on classic cyclization reactions.[1] However, even well-established procedures can present challenges. This section addresses common problems encountered during its synthesis, particularly focusing on the Bischler-Napieralski and Pictet-Spengler reactions.

Issue 1: Low or No Yield in Bischler-Napieralski Reaction

Question: I am attempting to synthesize a 3,4-dihydroisoquinoline derivative using the Bischler-Napieralski reaction, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer: The Bischler-Napieralski reaction is a powerful tool for constructing the 3,4-dihydroisoquinoline core, but its success is highly dependent on the electronic nature of the starting β-arylethylamide and the reaction conditions.[2][3] The presence of the electron-donating methoxy group on your substrate is advantageous.[3] However, several factors can still lead to poor yields.

Causality and Remediation:

  • Insufficient Dehydrating Agent Potency: For the cyclization to occur, a potent dehydrating agent is necessary to generate the key electrophilic intermediate, a nitrilium ion.[2][4] If you are using a standard reagent like phosphorus oxychloride (POCl₃) and observing low conversion, it may be insufficient for your specific substrate or reaction conditions.

    • Solution: For less reactive substrates, a more robust dehydrating system is recommended. A classic approach is to use phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[4][5] Alternatively, modern and often milder conditions can be achieved with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which can often be performed at lower temperatures.[1][6]

  • Side Reactions Dominating: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[2] This is particularly problematic if the resulting styrene is highly conjugated, as this provides a thermodynamic sink.

    • Solution: To minimize the retro-Ritter reaction, consider changing the solvent to the corresponding nitrile, which can shift the equilibrium away from the undesired product.[2] Employing milder reaction conditions, such as the Tf₂O/2-chloropyridine system at lower temperatures, can also suppress this side reaction.[6]

Experimental Workflow: Troubleshooting Low Yield in Bischler-Napieralski Reaction

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Issue 2: Challenges in Pictet-Spengler Reaction for Tetrahydroisoquinoline Precursors

Question: I am using a Pictet-Spengler reaction to synthesize a tetrahydroisoquinoline precursor for my this compound studies, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this reaction?

Answer: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed cyclization.[7] While highly effective for electron-rich systems, optimizing conditions is key to success, especially when dealing with less reactive substrates or sensitive functional groups.

Causality and Remediation:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Traditional conditions often use strong protic acids like HCl or H₂SO₄, or Lewis acids like BF₃·OEt₂.[8] However, these can sometimes lead to decomposition or side reactions with sensitive substrates.

    • Solution: For more delicate substrates, consider using milder catalysts such as chiral phosphoric acids. In some cases, acid-free conditions using deep eutectic solvents have proven effective.[8] It is also advisable to perform a catalyst loading optimization study.

  • Suboptimal Reaction Temperature: Temperature plays a significant role in the Pictet-Spengler reaction. While some reactions proceed smoothly at room temperature, others require heating to overcome the activation energy barrier.[8]

    • Solution: A systematic approach is recommended. Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you find the optimal temperature that promotes product formation without causing decomposition.[8]

  • Solvent Effects: The solvent not only affects the solubility of your reactants but also the stability of the key iminium ion intermediate.

    • Solution: While protic solvents are traditionally used, aprotic solvents have sometimes been shown to provide superior yields.[8] It is worthwhile to screen a variety of solvents to identify the optimal medium for your specific substrate combination.

ParameterTraditional ConditionsMilder/Optimized ConditionsRationale
Catalyst Strong protic acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂)Chiral phosphoric acids, acid-free (deep eutectic solvents)Minimizes substrate/product decomposition.[8]
Temperature Often requires heating/refluxStart low and gradually increase (0 °C to reflux)Avoids thermal degradation and side reactions.[8]
Solvent Protic solvents (e.g., ethanol, methanol)Aprotic solvents (e.g., dichloromethane, acetonitrile)Can improve solubility and stabilize intermediates.[8]

Table 1: Comparison of Reaction Conditions for the Pictet-Spengler Reaction.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling, purification, and characterization of this compound.

Q1: What is the best method to purify crude this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[9][10] The key is to select an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Conduct small-scale solubility tests with various solvents. Common choices for compounds with moderate polarity include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves.[11] Add the solvent in small portions to avoid using an excess, which would reduce the recovery yield.

  • Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[12]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9][11]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

Q2: What are the expected spectroscopic data for this compound?

A2: Spectroscopic analysis is crucial for confirming the identity and purity of your synthesized compound. Here are the expected key features:

  • ¹H NMR (Proton NMR): You should observe characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-3.9 ppm), and two triplets corresponding to the two methylene groups of the dihydroisoquinoline core.[13]

  • ¹³C NMR (Carbon NMR): The spectrum will show signals for the carbonyl carbon, the aromatic carbons (including those bearing the methoxy group and the quaternary carbons), the methoxy carbon, and the two aliphatic carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected, typically in the range of 1650-1680 cm⁻¹. You will also see characteristic peaks for C-H bonds (aromatic and aliphatic) and C-O stretching of the methoxy group.[13]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₁NO₂ = 177.20 g/mol ).[13]

Q3: What are the common impurities I should look out for in my synthesis?

A3: The nature of impurities will depend on your synthetic route.

  • From Bischler-Napieralski: The most common impurity is the corresponding styrene derivative from the retro-Ritter reaction.[2] Unreacted starting material (the β-arylethylamide) may also be present if the reaction did not go to completion.

  • From Pictet-Spengler: Incomplete cyclization can leave the intermediate imine or Schiff base in the product mixture. Over-alkylation or polymerization can also occur, especially if the reaction temperature is too high or the stoichiometry is not well-controlled.[8]

  • General Impurities: Residual solvents from the reaction or purification steps are also common.

Q4: How should I handle and store this compound?

A4: As with any chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14][15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[15] Protect it from light and moisture. It is generally stable under normal laboratory conditions.

Logical Relationship: Synthesis to Pure Product

Caption: The experimental workflow from synthesis to obtaining a pure, characterized product.

References

Technical Support Center: A Framework for Characterizing and Mitigating Off-Target Effects of Novel Isoquinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] Compounds built upon this framework, such as 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246-12-4), represent promising starting points for drug discovery programs.[2][3] However, the very versatility that makes this scaffold attractive also presents a significant challenge: the potential for unintended molecular interactions, or "off-target" effects. These effects can lead to misleading experimental data, confounding results, and potential toxicity.[4][5]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for proactively identifying, validating, and mitigating off-target effects when working with novel compounds derived from the isoquinolinone scaffold. Using this compound as a representative example, we will navigate the critical questions and experimental workflows necessary to build a robust pharmacological profile for your molecule of interest.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles of on-target and off-target pharmacology.

Q1: What are off-target effects and why are they a critical concern in my research?

A1: An off-target effect occurs when a small molecule inhibitor binds to and modulates the activity of a protein (or proteins) other than its intended biological target. This is a common phenomenon, as very few small molecules are perfectly specific.[6] These unintended interactions are a critical concern for several reasons:

  • Misinterpretation of Data: A cellular phenotype observed after treatment could be erroneously attributed to the inhibition of the intended target when, in fact, it is caused by an off-target interaction.

  • Toxicity: Off-target effects are a major cause of adverse drug reactions and toxicity in preclinical and clinical development.[7]

  • Irreproducible Research: Failure to characterize off-target effects can lead to results that are not reproducible in different cell systems or in vivo models where the off-target protein may be expressed at different levels or have a more critical function.

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. What should I do?

A2: This is a common issue that suggests either general cellular toxicity or a potent off-target effect. A systematic approach is required to diagnose the problem.[8]

  • Determine the Cytotoxic Threshold: First, establish a clear concentration range that is non-toxic to your cells. This creates a "therapeutic window" for your experiments.

  • Check Compound and Solvent Issues: High concentrations of solvents like DMSO can be toxic (typically should be kept <0.5%).[8][9] Also, visually inspect your working solutions for any signs of compound precipitation, as poor solubility can lead to inaccurate dosing and artifacts.[9]

  • Investigate the Mechanism: If cytotoxicity persists even at low, non-precipitating concentrations, it may be an unavoidable consequence of inhibiting a critical cellular protein. This could be your intended target or a potent off-target. Further investigation using the methods in Part 2 is necessary to distinguish between these possibilities.

Q3: How do I begin to investigate the potential off-target effects of a novel compound like this compound?

A3: A multi-pronged, systematic approach is essential. The process begins with broad, unbiased screening to generate hypotheses, followed by more focused validation studies to confirm those initial findings.[10] A general workflow involves computational prediction, broad-panel biochemical screening, and validation of "hits" in a cellular context.[10]

Part 2: A Proactive Workflow for Target Deconvolution and Specificity Profiling

Instead of reacting to unexpected results, a proactive strategy to characterize your compound will yield more reliable data. This workflow outlines a logical progression from initial compound validation to comprehensive off-target profiling.

G cluster_0 Phase 1: Foundational Validation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Hit Validation & Confirmation A Compound Validation (Purity, Stability, Solubility) B Determine Non-Toxic Concentration Range (e.g., MTT/Resazurin Assay) A->B Essential First Step C In Silico Profiling (Predict potential targets based on structure) B->C Proceed with Validated Compound D Broad Biochemical Screening (e.g., Kinase Panels, Proteome Arrays) C->D Guide Panel Selection E Orthogonal Biochemical Assays (Confirm direct binding of hits, e.g., SPR, ITC) D->E Validate Hits F Cellular Target Engagement (Confirm binding in live cells, e.g., CETSA) E->F Confirm Cellular Access G On-Target Phenotype Confirmation (Rescue, Knockdown, Analogs) F->G Link Target to Phenotype

Caption: A workflow for characterizing a novel small molecule inhibitor.

Troubleshooting Guide: Navigating the Profiling Workflow

This section provides detailed Q&A and protocols for the key steps in the workflow.

Q4: My compound came from a synthesis lab. Why is Step 1 (Compound Validation) so important?

A4: The purity and stability of your small molecule are paramount for reproducible results. Impurities from the synthesis can have their own biological activities, and compound degradation can lead to a loss of potency.[9] Poor solubility is a frequent cause of inactivity or artifactual results.[5][9] Before any cell-based experiment, you must be confident that you are testing the correct, stable, and soluble molecule at the intended concentration.

Q5: My compound hits dozens of proteins in a broad screening panel. How do I interpret this and what are my next steps?

A5: This is a common outcome and highlights the value of such screens. The key is to differentiate high-affinity interactions from low-affinity ones.

  • Prioritize by Potency: Focus on the "hits" with the lowest IC50 or Kd values. A potent inhibitor typically has an IC50 or Ki value <100 nM in biochemical assays.[5] Interactions in the high micromolar range are more likely to be non-specific or irrelevant at the concentrations used in cell-based assays (<1-10 µM).[5]

  • Validate with Orthogonal Assays: A "hit" from a primary screen must be confirmed using a different assay format.[10] For example, if an enzymatic assay showed inhibition, a biophysical assay like Surface Plasmon Resonance (SPR) should be used to confirm direct binding.[11] This helps eliminate false positives that can arise from assay-specific artifacts, such as compound aggregation.[12]

Comparative Analysis of Key Target Identification & Validation Methods
MethodPrincipleProsConsPrimary Use
Kinase Panel Screening Measures enzymatic activity of a large panel of kinases in the presence of the inhibitor.Broad coverage of a key off-target family; commercially available.Limited to kinases; can produce false positives due to assay format.Hypothesis generation; identifying kinase off-targets.[13]
Affinity Chromatography-MS Compound is immobilized on a resin to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.Unbiased, proteome-wide discovery of binding partners.Technically challenging; can identify indirect binders; may miss low-affinity interactions.[14]Unbiased target deconvolution for novel compounds.
Surface Plasmon Resonance (SPR) A biophysical technique that measures direct binding between the compound and a purified protein in real-time.Provides quantitative binding kinetics (Kd, on/off rates); label-free.Requires purified protein; can be low-throughput; sensitive to buffer conditions.[15]Hit validation; confirming direct target engagement.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in intact cells upon ligand binding.Confirms target engagement in a physiological context (live cells); no compound labeling required.Requires a specific antibody for each target; not suitable for all proteins.[8][10]Confirming a compound reaches and binds its target inside the cell.

Part 3: The Self-Validating System: Confirming On-Target Effects

Once you have a primary target hypothesis, it is crucial to rigorously test whether the inhibition of that specific target is responsible for your observed cellular phenotype. This requires a "self-validating" system of orthogonal experiments.

Q6: How can I be absolutely sure that the phenotype I'm observing is a result of on-target inhibition and not an off-target effect?

A6: No single experiment is definitive. Confidence in on-target activity comes from a convergence of evidence from multiple, independent lines of investigation. The goal is to demonstrate a clear structure-activity relationship (SAR) and to show that manipulating the target protein by other means recapitulates the inhibitor's effect.[5][14]

G cluster_0 Pharmacological Validation cluster_1 Genetic Validation A Compound A (e.g., 6-methoxy-... -one) Phenotype Observed Cellular Phenotype A->Phenotype Induces B Inactive Analog (Negative Control) B->Phenotype Does NOT Induce C Structurally Different Inhibitor of Target X C->Phenotype Recapitulates D Genetic Knockdown of Target X (siRNA/shRNA) D->Phenotype Mimics E Overexpression of Drug-Resistant Mutant of Target X (Rescue) E->A Blocks Effect Of

Caption: A logic diagram for validating on-target effects.

Key Experimental Protocols

This protocol uses Resazurin, a non-toxic redox indicator, to measure cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.[9] Create a serial dilution series (e.g., 100 µM to 0.1 µM) in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).[9]

  • Treatment: Remove the old medium from the cells and replace it with medium containing the different concentrations of your compound. Include a "vehicle only" control (medium with DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assay: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.

  • Analysis: Plot the fluorescence signal against the compound concentration and use a non-linear regression to calculate the concentration that reduces viability by 50% (IC50). For subsequent functional assays, use concentrations well below the cytotoxic IC50.[8]

This protocol confirms that your compound binds to its putative target inside intact cells.

  • Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat the cells with your compound (at a non-toxic concentration) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis by Western Blot: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western Blotting.

  • Interpretation: A protein bound to a stabilizing ligand (your compound) will be more resistant to heat-induced denaturation. This will result in a "thermal shift" to the right (i.e., more protein remains soluble at higher temperatures) in the compound-treated samples compared to the vehicle control. This confirms target engagement.[10]

References

Validation & Comparative

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for a Mechanism

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic small molecule with a scaffold that hints at a range of potential biological activities. While it is utilized as a precursor in the synthesis of more complex pharmaceutical agents, its intrinsic mechanism of action remains largely uncharacterized.[1] This guide provides a strategic framework for elucidating the biological function of this compound. Our investigation is informed by the established activities of structurally analogous molecules, which suggest several plausible mechanistic pathways.

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline core have demonstrated potent and selective modulation of sigma-2 (σ2) receptors, which are implicated in cancer cell proliferation and neuropathic pain.[1][2][3] Furthermore, certain 3,4-dihydroisoquinolin-1(2H)-one derivatives have been shown to exhibit antioomycete activity through the disruption of biological membranes.[4][5] Finally, the isoquinoline framework is present in known inhibitors of the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance in cancer.

This guide will, therefore, outline a series of comparative experiments designed to systematically investigate three primary hypothesized mechanisms of action for this compound:

  • Sigma-2 Receptor Modulation

  • Biological Membrane Disruption

  • P-glycoprotein (P-gp) Inhibition

Hypothesis 1: Sigma-2 Receptor Modulation

The structural similarity of this compound to known sigma-2 (σ2) receptor ligands, such as CM398, strongly suggests that it may interact with this receptor.[1][6][7] The σ2 receptor is overexpressed in proliferating cancer cells and is a target for both diagnostic and therapeutic development.[2]

Comparative Compound:
  • CM398: A highly selective σ2 receptor ligand (Kᵢ = 0.43 nM) that will serve as our positive control.[6][7]

Experimental Workflow: Sigma-2 Receptor Engagement

G cluster_0 Step 1: In Vitro Binding Affinity cluster_1 Step 2: Cellular Activity A Prepare Rat Liver Membrane Homogenates B Radioligand Binding Assay ([3H]DTG + (+)-pentazocine) A->B C Incubate with varying conc. of Test Compound or CM398 B->C D Quantify Bound Radioactivity C->D E Calculate Ki values D->E J Determine EC50 values E->J Correlate Binding with Cellular Effect F Culture σ2-expressing Cancer Cells (e.g., MDA-MB-435) G Treat cells with varying conc. of Test Compound or CM398 F->G H Cell Viability Assay (MTS) G->H I Caspase-3 Activity Assay (Apoptosis Marker) G->I H->J

Caption: Workflow for assessing sigma-2 receptor interaction.

Experimental Protocols

1. Sigma-2 Receptor Radioligand Binding Assay

This assay will determine the binding affinity of this compound for the σ2 receptor.[8][9][10]

  • Membrane Preparation: Homogenize rat liver tissue, known to have a high density of σ2 receptors, in a suitable buffer.

  • Assay Conditions: In a 96-well plate, incubate the membrane homogenates with the non-selective sigma radioligand [³H]DTG. To ensure specificity for the σ2 receptor, include (+)-pentazocine to mask the sigma-1 (σ1) receptor binding sites.

  • Competition: Add increasing concentrations of either this compound or the positive control, CM398.

  • Detection: After incubation, separate bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Kᵢ) for each compound, which represents its binding affinity.

2. Cell Viability and Apoptosis Assays

These assays will assess whether binding to the σ2 receptor translates to a functional cellular response.[8]

  • Cell Culture: Use a cancer cell line known to express the σ2 receptor, such as the human melanoma cell line MDA-MB-435.

  • Treatment: Expose the cells to a range of concentrations of this compound and CM398 for 24-48 hours.

  • MTS Assay: To measure cell viability, add the CellTiter 96 AQueous One Solution Reagent and measure the absorbance, which is proportional to the number of living cells.

  • Caspase-3 Assay: To specifically measure apoptosis, a hallmark of σ2 receptor agonist activity, use a commercially available kit to quantify the activity of caspase-3.

  • Analysis: Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) for both cell death and caspase-3 activation.

Anticipated Data Comparison
Compoundσ2 Receptor Binding Affinity (Kᵢ, nM)Cell Viability (EC₅₀, µM) in MDA-MB-435Caspase-3 Activation (EC₅₀, µM) in MDA-MB-435
This compound Experimental DataExperimental DataExperimental Data
CM398 (Positive Control) ~0.43Literature/Experimental DataLiterature/Experimental Data
Vehicle (Negative Control) No BindingNo EffectNo Effect

Hypothesis 2: Biological Membrane Disruption

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is present in compounds that exhibit antimicrobial activity by disrupting the integrity of biological membranes.[4][5] It is plausible that this compound shares this capability.

Comparative Compound:
  • Melittin: A well-characterized pore-forming peptide from bee venom that will serve as a positive control for membrane disruption.

Experimental Workflow: Membrane Disruption Assessment

G cluster_0 Step 1: Liposome Preparation cluster_1 Step 2: Dye Leakage Assay A Prepare Lipid Mixture (e.g., E. coli lipids) B Hydrate Lipid Film with Self-Quenching Calcein A->B C Extrude to form Unilamellar Vesicles B->C D Remove unencapsulated dye via Size-Exclusion Chromatography C->D E Incubate Liposomes with Test Compound or Melittin D->E F Measure Fluorescence Intensity over time E->F G Add Triton X-100 for 100% Leakage Control F->G H Calculate Percentage of Dye Leakage G->H

Caption: Workflow for the liposome dye leakage assay.

Experimental Protocol

Liposome Dye Leakage Assay

This assay directly measures the ability of a compound to permeabilize a model lipid bilayer.[11][12]

  • Liposome Formulation: Create large unilamellar vesicles (liposomes) from a lipid mixture (e.g., E. coli polar lipid extract) encapsulating the fluorescent dye calcein at a self-quenching concentration.

  • Assay Procedure: In a 96-well plate, add the liposome suspension to a buffer. Introduce varying concentrations of this compound or melittin.

  • Detection: Monitor the fluorescence intensity over time. If the liposome membrane is disrupted, calcein will leak out, become diluted, and de-quench, resulting in an increase in fluorescence.

  • Controls: Use a buffer-only condition as a negative control and the detergent Triton X-100 to establish 100% leakage for normalization.

  • Analysis: Quantify the percentage of dye leakage for each concentration of the test compound relative to the Triton X-100 control.

Anticipated Data Comparison
CompoundAssayEndpointResult
This compound Liposome Dye Leakage% Leakage at 10 µMExperimental Data
Melittin (Positive Control) Liposome Dye Leakage% Leakage at 2 µM~95%
Vehicle (Negative Control) Liposome Dye Leakage% Leakage< 5%

Hypothesis 3: P-glycoprotein (P-gp) Inhibition

The isoquinoline core is a feature of some molecules that interact with the P-glycoprotein (P-gp) efflux pump. P-gp is a key contributor to multidrug resistance in cancer by actively transporting a broad range of chemotherapeutic drugs out of cells. Inhibition of P-gp can restore drug sensitivity.

Comparative Compound:
  • Verapamil: A well-established P-gp inhibitor used clinically, which will serve as our positive control.[13][14][15][16]

Experimental Workflow: P-gp Efflux Inhibition

G cluster_0 Step 1: Cell Loading cluster_1 Step 2: Efflux Measurement A Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) B Pre-incubate cells with Test Compound or Verapamil A->B C Load cells with a fluorescent P-gp substrate (e.g., Calcein-AM) B->C D Wash cells to remove extracellular substrate C->D E Incubate in fresh medium (containing inhibitors) D->E F Measure intracellular fluorescence over time E->F G Calculate substrate retention F->G

Caption: Workflow for assessing P-gp inhibition.

Experimental Protocol

Calcein-AM Efflux Assay

This cell-based assay measures the functional activity of the P-gp pump.

  • Cell Lines: Use a pair of cell lines: a parental drug-sensitive line and a P-gp-overexpressing, multidrug-resistant variant (e.g., NCI/ADR-RES).

  • Assay Principle: Calcein-AM is a non-fluorescent P-gp substrate that can freely cross the cell membrane. Inside the cell, esterases cleave it to the highly fluorescent calcein, which is trapped unless actively pumped out by P-gp.

  • Procedure: Pre-incubate the cells with various concentrations of this compound or verapamil. Then, load the cells with Calcein-AM.

  • Detection: Measure the intracellular fluorescence using a plate reader or flow cytometry. Inhibition of P-gp will result in higher intracellular accumulation of calcein and thus, a stronger fluorescent signal.

  • Analysis: Determine the IC₅₀ value for P-gp inhibition by plotting the increase in fluorescence against the concentration of the inhibitor.

Anticipated Data Comparison
CompoundCell LineAssayEndpointResult
This compound NCI/ADR-RESCalcein-AM EffluxIC₅₀ for P-gp InhibitionExperimental Data
Verapamil (Positive Control) NCI/ADR-RESCalcein-AM EffluxIC₅₀ for P-gp Inhibition~2.5-5 µM
Vehicle (Negative Control) NCI/ADR-RESCalcein-AM EffluxIC₅₀ for P-gp InhibitionNo Inhibition

Synthesis and Conclusion

The experimental data gathered from these comparative studies will provide a clear, multi-faceted profile of the biological activity of this compound.

  • If the compound exhibits a high binding affinity for the σ2 receptor, coupled with a corresponding effect on the viability of σ2-expressing cells, this would strongly support Hypothesis 1 .

  • Should the compound demonstrate potent, concentration-dependent leakage in the liposome assay, this would validate Hypothesis 2 , indicating a mechanism involving membrane disruption.

  • If the compound effectively increases intracellular substrate accumulation in P-gp-overexpressing cells, this would confirm Hypothesis 3 , identifying it as a P-gp inhibitor.

It is also possible that the compound exhibits a combination of these activities or none at all, which would necessitate further investigation into alternative mechanisms. By systematically comparing its performance against established standards, this guide provides a rigorous and objective pathway to confirming the mechanism of action of this compound, transforming it from a chemical precursor into a well-characterized biological entity.

References

A Comparative Guide to the Potency of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one and Structurally Related PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potency of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one and its analogs as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.

Introduction: The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold in PARP Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one core is a recognized pharmacophore in the design of PARP inhibitors. These compounds typically function by mimicking the nicotinamide moiety of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes.[1] Inhibition of PARP1 is a clinically validated strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations, leading to a synthetic lethal effect. Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, are now approved for clinical use.[1]

The exploration of novel scaffolds that modulate PARP activity with improved potency, selectivity, and pharmacokinetic profiles is an ongoing effort in medicinal chemistry. The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising avenue for the development of such next-generation inhibitors.

Comparative Potency Analysis of Dihydroisoquinolinone Derivatives

Compound IDStructureR1R2PARP1 IC50 (µM)PARP2 IC50 (µM)
1a 3,4-dihydroisoquinolin-1(2H)-oneHH130.8
1b Isoquinolin-1(2H)-oneHH9.00.15
2 3,4-dihydroisoquinolin-1(2H)-one derivativeHBenzamido13.91.5
3l 4-([1,4'-bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-oneH[1,4'-bipiperidine]-1'-carbonyl0.1560.0701
3aa 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-oneF[1,4'-bipiperidine]-1'-carbonyl0.06310.0294

Data for compounds 1a, 1b, 2, 3l, and 3aa are sourced from Safrygin et al., 2021.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above allows for the deduction of several key structure-activity relationships for the dihydroisoquinolinone scaffold as PARP1 inhibitors:

  • Core Scaffold Potency : The unsubstituted 3,4-dihydroisoquinolin-1(2H)-one (Compound 1a ) exhibits micromolar inhibitory activity against PARP1, with a notable selectivity towards PARP2.[1] The corresponding unsaturated analog, isoquinolin-1(2H)-one (Compound 1b ), shows slightly improved potency against PARP1 and enhanced selectivity for PARP2.[1] This suggests that the core scaffold itself is a valid starting point for inhibitor design, albeit with modest initial potency.

  • Impact of Substitution at Position 4 : The introduction of a carboxamide moiety at the 4-position dramatically enhances PARP1 inhibitory activity. For instance, compound 3l , which features a bipiperidine carboxamide at this position, demonstrates a significant leap in potency into the nanomolar range.[1] This highlights the critical role of this position in establishing strong interactions within the PARP1 active site.

  • Influence of Aromatic Substitution : Substitution on the aromatic ring of the dihydroisoquinolinone core can further modulate potency. The addition of a fluorine atom at the 7-position, as seen in compound 3aa , results in a further increase in potency for both PARP1 and PARP2 compared to its non-fluorinated counterpart (3l ).[1]

  • Hypothesized Role of the 6-Methoxy Group : Based on the established SAR, the introduction of a methoxy group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold could have several effects. The electron-donating nature of the methoxy group may influence the electronic properties of the aromatic ring, potentially affecting binding interactions. Furthermore, the methoxy group could engage in specific hydrogen bond interactions within the active site, which could either be favorable or unfavorable depending on the specific geometry of the binding pocket. Experimental validation is required to determine the precise impact of this substitution on PARP1 inhibitory potency.

Experimental Protocols for Potency Determination

To facilitate direct comparison and further investigation of this compound and its analogs, detailed protocols for in vitro PARP1 inhibition assays are provided below.

PARP1 Chemiluminescent Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. Inhibition of PARP1 results in a decrease in this incorporation, leading to a reduced chemiluminescent signal.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent Substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation : Prepare serial dilutions of the test compounds (e.g., this compound, analogs, and a positive control inhibitor like Olaparib) in assay buffer.

  • Reaction Setup : To each well of the histone-coated plate, add the test compound dilution, activated DNA, and recombinant PARP1 enzyme.

  • Initiation : Initiate the reaction by adding biotinylated NAD+.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing : Wash the plate multiple times with wash buffer to remove unincorporated reagents.

  • Detection : Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.

  • Measurement : Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) Polymer PARP1->PAR catalyzes synthesis of Apoptosis Cell Death (Apoptosis) (in HR-deficient cells) PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound & Analogs Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in DNA repair and mechanism of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compounds Reaction_Setup 3. Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep 2. Prepare Assay Reagents (Enzyme, DNA, NAD+) Reagent_Prep->Reaction_Setup Incubation 4. Incubate at Room Temp Reaction_Setup->Incubation Washing 5. Wash Plate Incubation->Washing Detection 6. Add Detection Reagents (Streptavidin-HRP & Substrate) Washing->Detection Measurement 7. Measure Chemiluminescence Detection->Measurement Data_Analysis 8. Calculate % Inhibition & Determine IC50 Measurement->Data_Analysis

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a viable starting point for the development of potent PARP1 inhibitors. While the inhibitory activity of the unsubstituted core is in the micromolar range, strategic substitutions, particularly at the 4-position, can lead to compounds with nanomolar potency. The specific contribution of a 6-methoxy substituent to the PARP1 inhibitory activity of this scaffold remains to be experimentally determined. The provided experimental protocols offer a clear path for researchers to ascertain the potency of this compound and its analogs, thereby enabling a direct and quantitative comparison with existing PARP inhibitors. Such studies are essential for the rational design and development of novel and effective cancer therapeutics targeting the DNA damage response pathway.

References

Efficacy Showdown: 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one Versus P7C3-A20 in Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

In the landscape of neuroprotective agent development, identifying compounds that not only demonstrate potent efficacy but also possess favorable pharmacological profiles is a paramount objective. This guide provides a head-to-head comparison of two notable compounds: 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one and the well-characterized aminopropyl carbazole, P7C3-A20. We will delve into their mechanisms of action, present comparative efficacy data from preclinical models, and provide detailed experimental protocols for researchers seeking to validate or expand upon these findings.

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. A key strategy in combating neuronal loss is the development of small molecules that can enhance intrinsic cellular survival pathways. Both this compound and the P7C3 series of compounds have emerged as promising agents in this arena, primarily through their ability to bolster the NAD+ salvage pathway, a critical metabolic route for neuronal survival and function.

This compound is a derivative of the isoquinolinone scaffold, a class of compounds known for their diverse biological activities. Its neuroprotective effects are primarily attributed to the allosteric activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.

P7C3-A20 , a potent analog of the original P7C3 compound, has been extensively studied for its proneurogenic and neuroprotective properties. Its mechanism also converges on the preservation of intracellular NAD+ levels, thereby protecting neurons from various insults. This shared mechanistic underpinning makes for a compelling and scientifically relevant comparison of their relative efficacies.

Mechanism of Action: A Tale of a Shared Pathway

The central mechanism for both compounds involves the modulation of the NAD+ salvage pathway, which is crucial for maintaining cellular energy, DNA repair, and signaling.

Both this compound and P7C3-A20 exert their neuroprotective effects by activating NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] This activation leads to increased intracellular levels of NAD+, a critical coenzyme for cellular metabolism and energy production.[3][4] A decline in NAD+ levels is associated with aging and the progression of various neurodegenerative diseases.[4] By boosting NAD+ levels, these compounds support neuronal survival and function.[2] The P7C3 class of compounds, including P7C3-A20, has been shown to enhance the flux of nicotinamide through the salvage pathway and restore NAD+ levels in cells under stress.[1] Some evidence also suggests that P7C3-A20's neuroprotective effects may be mediated through the activation of the PI3K/AKT/GSK3β signaling pathway.[3][5]

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the proposed mechanism of action for these two compounds.

NAMPT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Rate-limiting step NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD NMNAT Survival Neuronal Survival & Function NAD->Survival Energy Cellular Energy (ATP Production) NAD->Energy Repair DNA Repair (PARPs) NAD->Repair Cmpd1 This compound Cmpd1->NAMPT Allosteric Activation Cmpd2 P7C3-A20 Cmpd2->NAMPT Allosteric Activation

Caption: Mechanism of NAMPT Activation by Neuroprotective Compounds.

Comparative Efficacy Data

While both compounds target NAMPT, their efficacy can vary depending on the specific model of neuronal injury or disease. The following table summarizes key efficacy data from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and data is collated from separate publications.

ParameterThis compoundP7C3-A20Reference
In Vitro NAMPT Activation Data not readily available in peer-reviewed literature.Potent activator; enhances NAMPT enzymatic activity.[1]
In Vitro Neuroprotection Demonstrates protective effects in models of glutamate-induced excitotoxicity.Protects against doxorubicin-mediated toxicity and other insults.[1][1]
In Vivo Neuroprotection Efficacious in rodent models of ischemic stroke.Effective in models of traumatic brain injury, Alzheimer's disease, Parkinson's disease, and ALS.[2][3][2][3]
Bioavailability Orally bioavailable.Orally bioavailable and crosses the blood-brain barrier.[3][3]

Analysis: P7C3-A20 is a more extensively characterized NAMPT activator with a broader range of demonstrated in vivo efficacy across multiple neurodegenerative disease models.[2][3] While this compound shows promise, particularly in the context of ischemic injury, more comprehensive studies are needed to fully elucidate its comparative efficacy.

Experimental Protocols

For researchers aiming to validate the neuroprotective efficacy of these or novel compounds, the following protocols provide a robust framework for in vitro and in vivo assessment.

In Vitro NAMPT Enzyme Activity Assay

This assay directly measures the ability of a compound to enhance the enzymatic activity of NAMPT.

Principle: A coupled enzyme assay is used to measure the production of NAD+. NAMPT converts nicotinamide and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a NAD+-dependent dehydrogenase to produce a fluorescent or colorimetric signal.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • Recombinant human NAMPT enzyme.

    • Recombinant human NMNAT enzyme.

    • Nicotinamide (NAM).

    • Phosphoribosyl pyrophosphate (PRPP).

    • NAD+-dependent dehydrogenase (e.g., alcohol dehydrogenase).

    • Dehydrogenase substrate (e.g., ethanol).

    • Resazurin (for fluorescent readout).

  • Assay Procedure:

    • Add 50 µL of assay buffer containing NAM, PRPP, NMNAT, dehydrogenase, substrate, and resazurin to a 96-well plate.

    • Add 1 µL of test compound (dissolved in DMSO) at various concentrations.

    • Initiate the reaction by adding 50 µL of assay buffer containing NAMPT enzyme.

    • Incubate the plate at 37°C for 60 minutes.

    • Measure fluorescence (Ex/Em = 544/590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent activation relative to a vehicle control (DMSO).

    • Plot the percent activation versus compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for In Vitro NAMPT Activity Assay.

In Vivo Efficacy in a Mouse Model of Ischemic Stroke (tMCAO)

This model is highly relevant for assessing the neuroprotective potential of compounds in the context of stroke.

Principle: Transient middle cerebral artery occlusion (tMCAO) in mice mimics the ischemia-reperfusion injury that occurs in human ischemic stroke. The efficacy of a neuroprotective agent is evaluated by its ability to reduce infarct volume and improve neurological function.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Anesthetize the mice with isoflurane.

  • tMCAO Surgery:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a silicone-coated 6-0 nylon monofilament into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Compound Administration:

    • Administer the test compound (e.g., this compound or P7C3-A20) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time point (e.g., 30 minutes post-reperfusion).

  • Neurological Assessment:

    • At 24 and 48 hours post-tMCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • At 48 hours post-tMCAO, euthanize the mice and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

tMCAO_Workflow Start Anesthetize Mouse Surgery Perform tMCAO Surgery (60 min occlusion) Start->Surgery Reperfusion Withdraw Filament (Reperfusion) Surgery->Reperfusion Treatment Administer Compound or Vehicle Reperfusion->Treatment Neuro_Eval Neurological Scoring (24h & 48h) Treatment->Neuro_Eval Euthanasia Euthanize & Harvest Brain (48h) Neuro_Eval->Euthanasia Staining TTC Staining Euthanasia->Staining Analysis Quantify Infarct Volume & Analyze Data Staining->Analysis

Caption: Experimental Workflow for the tMCAO Mouse Model.

Conclusion and Future Directions

Both this compound and P7C3-A20 represent promising scaffolds for the development of neuroprotective agents targeting the NAMPT-NAD+ axis. P7C3-A20 is currently the more extensively validated compound, with a robust portfolio of preclinical efficacy data across a range of neurodegenerative conditions.[2][3] However, the demonstrated efficacy of this compound in a clinically relevant model of ischemic stroke highlights its potential.

Future research should focus on:

  • Direct Head-to-Head Efficacy Studies: Conducting studies that directly compare these two compounds in the same animal models will provide a more definitive assessment of their relative potency and therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed PK/PD studies are necessary to optimize dosing regimens and ensure adequate target engagement in the central nervous system.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any potential clinical development.

By pursuing these avenues of research, the scientific community can further elucidate the therapeutic promise of these NAMPT activators and pave the way for novel treatments for a host of debilitating neurological disorders.

References

A Comparative Guide to the Experimental Cross-Validation of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a promising chemical scaffold to a validated therapeutic agent is one of meticulous evaluation and comparative analysis. This guide provides an in-depth, technical comparison of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a member of the vast 1,2,3,4-tetrahydroisoquinoline (THIQ) family, with its structurally related and biologically active analogs. By cross-validating experimental findings, we aim to illuminate the therapeutic potential and guide future research directions for this privileged scaffold.

Introduction to this compound and the THIQ Scaffold

This compound is a derivative of isoquinoline, a heterocyclic aromatic alkaloid.[1] While its specific biological activities are not yet extensively documented, it serves as a crucial building block in the synthesis of various pharmacologically active substances.[1] The broader family of 1,2,3,4-tetrahydroisoquinolines (THIQs) is widely distributed in nature and has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[2][3][4] THIQ-based compounds, both natural and synthetic, have been recognized as "privileged scaffolds" for the design of novel therapeutics targeting a range of conditions, from infectious diseases to neurodegenerative disorders and metabolic diseases.[2][4]

This guide will compare the known and potential attributes of this compound with other notable THIQ derivatives to provide a comprehensive overview of its standing within this important class of compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of the THIQ scaffold is vast, with derivatives exhibiting a wide array of biological effects. Here, we compare the parent compound with analogs that have been investigated for specific activities.

Anti-HIV Activity

Several THIQ derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase (RT). A study on novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives identified compounds with significant inhibitory activity.[5]

CompoundStructure% Inhibition of HIV-1 RT (at 100 µM)
5d N-(p-tolyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide52.46
5f N-(4-methoxyphenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide56.23
5h N-(2-chlorophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide>50
5n N-(3,4-dimethylphenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide58.12

Data synthesized from[5].

The data suggests that substitutions on the N-phenylacetamide moiety significantly influence anti-HIV-1 RT activity. Electron-donating groups, particularly at the para position, appear to enhance potency.[5] While direct experimental data for this compound is unavailable, its core structure suggests it could be a valuable starting point for the synthesis of novel anti-HIV agents.

Antibacterial Activity

THIQ analogs have also been explored for their antibacterial properties. Certain derivatives have demonstrated inhibitory action against DNA gyrase, an essential bacterial enzyme.[3] For instance, organosilicon lipid-like derivatives of THIQs have shown good antibacterial activity.[3] Furthermore, 5,8-disubstituted THIQ analogs have been identified as potent agents against Mycobacterium tuberculosis.[3]

Neuroprotective Effects

The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, has garnered interest as a neuroprotectant.[6] It has been shown to antagonize the effects of neurotoxins like MPTP and rotenone. The proposed mechanisms for its neuroprotective action include MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system.[6] These findings suggest that the THIQ scaffold, including this compound, could be a promising template for developing drugs against neurodegenerative diseases.[6]

Modulation of Metabolic Receptors

A recent patent application has disclosed a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and/or glucose-dependent insulinotropic polypeptide (GIP) receptors.[7] These receptors play a crucial role in glucose homeostasis, and their modulation is a key strategy in the treatment of diabetes.[7]

The described compounds were evaluated for their ability to potentiate GIPR and GLP-1R signaling.[7] This highlights a significant and relatively new therapeutic avenue for THIQ derivatives, positioning this compound as a potential precursor for the development of novel anti-diabetic agents.[7]

Synthesis Strategies and Methodologies

The synthesis of the THIQ core is well-established, with several named reactions providing versatile routes to a diverse range of derivatives.

Pictet-Spengler Condensation

This is a classic and widely used method for synthesizing THIQs. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[3]

Experimental Workflow: Pictet-Spengler Synthesis of a THIQ Derivative

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A β-Phenylethylamine C Schiff Base Intermediate A->C Acid Catalyst B Aldehyde/Ketone B->C D THIQ Product C->D Intramolecular Electrophilic Substitution

Caption: Pictet-Spengler reaction workflow.

Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[3]

Experimental Protocol: Bischler-Napieralski Synthesis

  • Acylation: React the desired β-phenylethylamine with an acyl chloride or anhydride to form the corresponding N-acyl derivative.

  • Cyclization: Treat the N-acyl derivative with a dehydrating agent (e.g., POCl₃, P₂O₅) in an appropriate solvent (e.g., toluene, acetonitrile) and heat to induce cyclization.

  • Reduction: Reduce the resulting 3,4-dihydroisoquinoline intermediate using a reducing agent such as sodium borohydride (NaBH₄) to obtain the final THIQ product.

  • Purification: Purify the product using standard techniques such as column chromatography or recrystallization.

Pomeranz–Fritsch–Bobbitt Cyclization

This method is particularly useful for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids and involves the cyclization of an aminoacetal.[2][4]

Mechanism of Action: Inferred from Analogs

While the specific mechanism of action for this compound is not well-defined, insights can be drawn from its more studied analogs.

Inhibition of P-glycoprotein (P-gp)

Some THIQ derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[8] For example, a dimethoxy-substituted THIQ derivative was shown to inhibit P-gp, suggesting a potential role for this class of compounds in overcoming MDR in chemotherapy.[8]

Signaling Pathway: P-gp Mediated Drug Efflux and its Inhibition

G cluster_0 Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux Drug->Pgp Binds to Extracellular Extracellular Space THIQ THIQ Inhibitor THIQ->Pgp Inhibits

Caption: Inhibition of P-gp by THIQ derivatives.

Future Directions and Conclusion

This compound represents a versatile and promising scaffold in drug discovery. While direct biological data is limited, the extensive research on its analogs within the THIQ family provides a strong rationale for its further investigation. The comparative analysis presented in this guide highlights several potential therapeutic avenues, including the development of novel anti-HIV, antibacterial, neuroprotective, and anti-diabetic agents.

Future research should focus on:

  • Systematic biological screening of this compound and its derivatives against a wide range of therapeutic targets.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • Elucidation of the precise mechanisms of action for the most promising derivatives.

By leveraging the established synthetic methodologies and the wealth of knowledge surrounding the THIQ scaffold, researchers can unlock the full therapeutic potential of this compound and contribute to the development of next-generation medicines.

References

A Comparative Analysis of 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its Demethylated Analog for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the fields of oncology and neuroprotection, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure. Its rigid, lactam-fused framework provides a versatile platform for designing targeted therapeutics. Among the various derivatives, those targeting Poly(ADP-ribose) polymerase (PARP) have shown significant promise. This guide presents a detailed comparative study of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one and its demethylated analog, 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, with a focus on their potential as PARP inhibitors.

This analysis moves beyond a simple cataloging of properties, delving into the causal relationships between chemical structure and biological function. We will explore the synthesis, physicochemical characteristics, and a key biological assay—PARP-1 inhibition—providing researchers with the foundational knowledge and detailed protocols necessary to evaluate these and similar compounds.

The Rationale: Methoxy vs. Hydroxy Substitution

The choice to compare the 6-methoxy and 6-hydroxy analogs is rooted in fundamental principles of medicinal chemistry. The substitution at the 6-position of the isoquinolinone core can significantly influence a molecule's properties:

  • Pharmacokinetics: The methoxy group, being more lipophilic, may enhance membrane permeability and oral bioavailability. Conversely, the hydroxyl group can improve aqueous solubility and may be a site for Phase II metabolism (e.g., glucuronidation).

  • Pharmacodynamics: The hydroxyl group can act as a hydrogen bond donor, potentially forming additional interactions with the target protein that are not possible with the methoxy group. This can lead to altered binding affinity and selectivity.

Isoquinolinone derivatives are recognized as potent inhibitors of PARP-1, an enzyme critical for DNA repair.[1][2] Excessive activation of PARP-1 is implicated in the pathogenesis of various cancers and ischemic injuries. By comparing these two closely related analogs, we can dissect the contribution of this specific functional group to the overall activity profile, providing valuable structure-activity relationship (SAR) insights for future drug design.[3]

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. The following table summarizes the key properties of this compound and its demethylated counterpart.

PropertyThis compound6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (analog data)
Molecular Formula C₁₀H₁₁NO₂C₉H₉NO₂[4]
Molecular Weight 177.20 g/mol 163.17 g/mol [4]
Melting Point 136-138 °C[5]Not available
Boiling Point (est.) 439.8 °C at 760 mmHg[5]Not available
LogP (est.) 0.70[5]0.7[4]
Polar Surface Area 38.33 Ų[5]49.3 Ų[4]

Note: Data for the 6-hydroxy analog is based on its structural isomer, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, due to a lack of direct experimental data for the target compound. These values are expected to be very similar.

The key difference lies in the polar surface area, which is larger for the hydroxylated compound. This suggests potentially higher aqueous solubility but lower membrane permeability compared to the methoxylated analog. The similar estimated LogP values indicate that lipophilicity may not be drastically different, though experimental determination is warranted.

Synthesis and Characterization

The synthesis of these compounds is a critical first step in their evaluation. This compound is commercially available and can also be synthesized through established methods.[6] The 6-hydroxy analog is most conveniently prepared by the demethylation of its methoxy precursor.

Synthesis of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one via Demethylation

The cleavage of aryl methyl ethers is a common transformation in medicinal chemistry. Boron tribromide (BBr₃) is a highly effective, albeit strong, Lewis acid for this purpose.[7][8]

Experimental Protocol: Demethylation of this compound

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add BBr₃ (1.2 eq, 1M solution in DCM) dropwise to the cooled solution. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Workup: Add saturated aqueous NaHCO₃ to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Evaluation: PARP-1 Inhibition

The primary biological target for this class of compounds is PARP-1. A robust in vitro assay is essential to quantify and compare the inhibitory potency of the methoxy and hydroxy analogs. A chemiluminescent assay is a sensitive and reliable method for this purpose.[9]

PARP-1 Inhibition Assay Workflow

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection plate_prep Coat 96-well plate with histones blocking Block with blocking buffer plate_prep->blocking add_inhibitor Add test compounds (methoxy & hydroxy analogs) or vehicle blocking->add_inhibitor add_reagents Add PARP-1 enzyme, activated DNA, and biotinylated NAD+ add_inhibitor->add_reagents incubation Incubate at room temperature add_reagents->incubation add_strep_hrp Add Streptavidin-HRP incubation->add_strep_hrp add_substrate Add chemiluminescent substrate add_strep_hrp->add_substrate read_plate Read luminescence add_substrate->read_plate

Caption: Workflow for the in vitro PARP-1 chemiluminescent assay.

Experimental Protocol: PARP-1 Chemiluminescent Assay

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD⁺

  • 6-methoxy- and 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

  • Olaparib (positive control inhibitor)

  • PARP assay buffer

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Wash histone-coated wells with assay buffer. Block the wells with blocking buffer for 90 minutes at room temperature. Wash the wells again with assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the 6-methoxy and 6-hydroxy analogs, as well as the positive control (Olaparib), in assay buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Reaction Setup: Add the diluted inhibitors or vehicle (for control wells) to the appropriate wells. Add a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ to all wells except the blank.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature to allow the PARP-1 catalyzed biotinylation of histones to occur.

  • Detection: Wash the wells to remove unreacted components. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again, then add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background reading from all wells. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Anticipated Results and Mechanistic Insights

Based on existing literature for similar isoquinolinone scaffolds, both the 6-methoxy and 6-hydroxy analogs are expected to be potent PARP-1 inhibitors. A study on thieno[2,3-c]isoquinolin-5-one derivatives showed that both a 5-hydroxy and a 5-methoxy analog had sub-micromolar IC₅₀ values (0.39 µM and 0.21 µM, respectively), indicating that both functionalities are well-tolerated and can lead to high potency.

The mechanism of PARP inhibition by these compounds involves their competition with the natural substrate, NAD⁺, at the catalytic domain of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of single-strand DNA breaks.

PARP-1 Signaling and Inhibition

G cluster_pathway PARP-1 Signaling Pathway cluster_inhibition Mechanism of Inhibition dna_damage DNA Single-Strand Break parp_activation PARP-1 Activation dna_damage->parp_activation par_synthesis PAR Synthesis (PARylation) parp_activation->par_synthesis dna_repair Recruitment of DNA Repair Proteins par_synthesis->dna_repair inhibition Inhibition of PAR Synthesis repair_outcome DNA Repair dna_repair->repair_outcome inhibitor 6-Methoxy/Hydroxy Isoquinolinone inhibitor->par_synthesis apoptosis Cell Death (in repair-deficient cells) inhibition->apoptosis

Caption: PARP-1 signaling in DNA repair and its inhibition by isoquinolinones.

Cellular Activity: Assessing Cytotoxicity

To translate the enzymatic inhibition into a cellular effect, a cytotoxicity assay is essential. The MTT assay is a standard colorimetric method to assess cell viability.[10] This assay measures the metabolic activity of cells, which generally correlates with cell number.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 6-methoxy- and 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-methoxy and 6-hydroxy analogs for a specified period (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative study of this compound and its demethylated analog as potential PARP inhibitors. The provided protocols for synthesis, PARP-1 inhibition, and cytotoxicity assays offer a clear path for researchers to generate robust and comparable data.

The subtle structural change from a methoxy to a hydroxyl group at the 6-position offers a valuable opportunity to probe the structure-activity relationships within this important class of molecules. While both compounds are anticipated to be potent PARP inhibitors, differences in their cellular activity and pharmacokinetic properties are likely. The hydroxylated analog may exhibit improved solubility and could serve as a handle for further derivatization, while the methoxylated compound might possess better membrane permeability.

Ultimately, the experimental data generated by following these protocols will provide definitive insights into the relative merits of each compound and will guide the design of next-generation 3,4-dihydroisoquinolin-1(2H)-one derivatives with enhanced therapeutic potential.

References

A Strategic Guide to Identifying and Validating the Binding Target of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the binding target of a novel compound, using 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one as a case study. While this specific molecule is recognized as a valuable scaffold in medicinal chemistry, its direct biological target is not extensively documented, making it an excellent exemplar for a target discovery and validation campaign.[1][2]

We will move beyond a rigid, templated approach to present a logical, multi-pronged strategy. This guide is designed to empower researchers to build a robust, evidence-based case for a molecule's mechanism of action by integrating both biophysical and cell-based methodologies. The core principle is the use of orthogonal-level validation, where multiple, independent experimental approaches are employed to build confidence in the proposed target.

The Challenge: From Phenotypic Hit to Validated Target

Often, a compound like this compound or its derivatives might emerge from a phenotypic screen, where it elicits a desirable biological response in a cell or organism, but its direct molecular interactor remains unknown. The critical question then becomes: what protein does this compound bind to, and is this interaction responsible for the observed phenotype? Answering this is paramount, as off-target effects can lead to toxicity and late-stage clinical failures.

This guide will delineate a workflow to address this challenge, beginning with initial hypothesis generation and proceeding through rigorous biophysical and cellular validation techniques.

Part 1: Initial Target Hypothesis Generation (Where to Begin?)

Before embarking on extensive validation studies, it is crucial to develop a plausible hypothesis regarding the potential target class. For the broader class of 1,2,3,4-tetrahydroisoquinolines, literature points towards a range of biological activities, including neuroprotective effects and antibacterial properties, potentially implicating targets such as monoamine oxidase (MAO), DNA gyrase, or various G-protein coupled receptors (GPCRs).[2][3]

A practical first step is often an in silico or screening-based approach to narrow down the possibilities.

Experimental Workflow: Target Class Prediction

G cluster_0 In Silico & Screening Approaches Compound This compound InSilico In Silico Profiling (e.g., SEA, PharmMapper) Compound->InSilico HTS High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Compound->HTS Hypothesis Generate Target Hypothesis (e.g., Putative Kinase X) InSilico->Hypothesis HTS->Hypothesis

Caption: Initial steps to generate a testable hypothesis for the molecular target.

For the remainder of this guide, let us hypothesize that initial screening suggests a potential interaction with a specific kinase, "Kinase Y." We will now proceed to validate this hypothesis.

Part 2: Biophysical Validation: Direct Target Engagement in a Purified System

Once a putative target is identified, the first principle of validation is to demonstrate direct, physical interaction between the compound and the purified target protein. Biophysical assays are indispensable for this purpose, as they measure the binding event directly, independent of downstream cellular signaling.[4][5][] We will compare three widely-used orthogonal techniques: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Comparison of Biophysical Techniques for Target Validation
Technique Principle Key Outputs Advantages Limitations
Differential Scanning Fluorimetry (DSF) Measures the change in protein thermal stability upon ligand binding using a fluorescent dye that binds to hydrophobic regions exposed during unfolding.Thermal shift (ΔTm)High-throughput, low protein consumption, cost-effective.Indirect measure of binding; may not work for all proteins; can be affected by buffer components.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][]"Gold standard" for thermodynamics; provides a complete thermodynamic profile of the interaction.Low-throughput, high protein consumption, sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.Binding affinity (Kd), association rate (ka), dissociation rate (kd).Real-time kinetics, high sensitivity, can be automated.Requires protein immobilization which may affect its conformation; potential for mass transport limitations.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Protein Preparation: Purify Kinase Y to >95% homogeneity. Prepare a stock solution at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series.

  • Assay Setup: In a 96-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to the Kinase Y solution. Aliquot this mixture into the wells.

  • Compound Addition: Add the compound dilutions to the wells. Include a known inhibitor of Kinase Y as a positive control and a DMSO-only well as a negative control.

  • Data Acquisition: Run the plate in a real-time PCR instrument, increasing the temperature incrementally (e.g., from 25°C to 95°C). Monitor the fluorescence at each step.

  • Data Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the melting temperature (Tm). Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated samples.

Hypothetical Data Presentation: DSF Results

Compound Concentration (µM) Tm (°C) ΔTm (°C)
DMSO (Vehicle)-52.3-
This compound1056.8+4.5
Known Kinase Y Inhibitor160.1+7.8
Unrelated Compound1052.4+0.1

A significant positive thermal shift for our compound of interest strongly suggests direct binding to Kinase Y. The next logical step is to quantify the binding affinity using a more direct method like ITC.

Part 3: Cellular Target Engagement: Confirming Interaction in a Biological Context

While biophysical assays confirm a direct interaction, they do so in an artificial, purified system. It is crucial to demonstrate that the compound can enter a cell and bind to its target in the complex cellular milieu.[7][8][9] Cellular target engagement assays bridge this gap. A powerful and widely adopted method is the Cellular Thermal Shift Assay (CETSA).[8]

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Cells Treat Intact Cells with Compound (or DMSO vehicle) Heat Heat Cell Suspensions to a Range of Temperatures Cells->Heat Lyse Lyse Cells and Separate Soluble/Aggregated Fractions Heat->Lyse Detect Detect Soluble Kinase Y (e.g., Western Blot, ELISA) Lyse->Detect Analyze Analyze: Ligand Binding Stabilizes Protein at Higher Temperatures Detect->Analyze

Caption: The workflow for a typical CETSA experiment to validate target engagement in cells.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a cell line that endogenously expresses Kinase Y. Treat the cells with this compound at various concentrations for a defined period (e.g., 1 hour). Include a DMSO vehicle control.

  • Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes.

  • Lysis and Fractionation: Subject the cells to freeze-thaw cycles to induce lysis. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Target Detection: Analyze the amount of soluble Kinase Y remaining in each sample using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase Y as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the curve to the right for the compound-treated sample indicates target stabilization and cellular engagement.

Hypothetical Data Presentation: CETSA Results

Temperature (°C) % Soluble Kinase Y (DMSO) % Soluble Kinase Y (10 µM Compound)
48100100
529598
567090
603065
64525
68<15

This data demonstrates that in the presence of this compound, Kinase Y remains soluble at higher temperatures, providing strong evidence of target engagement within a cellular environment.

Part 4: Linking Target Engagement to Cellular Function

The final, and perhaps most critical, piece of the puzzle is to demonstrate that the binding of the compound to the target is responsible for the observed biological effect. This involves measuring a downstream cellular event that is known to be modulated by the activity of the target protein.

For our hypothetical Kinase Y, this could be the phosphorylation of a known substrate.

Experimental Protocol: Target-Specific Functional Assay (Phosphorylation)
  • Cell Treatment: Treat cells with a dose-response of this compound.

  • Cell Lysis: After treatment, lyse the cells and collect the protein lysate.

  • Western Blot Analysis: Perform a Western Blot using two primary antibodies: one that detects the total amount of the known substrate of Kinase Y, and another that specifically detects the phosphorylated form of the substrate.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, would indicate that the compound is inhibiting the function of Kinase Y.

By correlating the concentration-response curves from the cellular target engagement assay (CETSA) and the functional assay, a strong link between binding and function can be established.

Conclusion: A Triad of Evidence for Confident Target Validation

Validating the binding target of a novel compound like this compound is not a single experiment but a carefully constructed campaign. By following a logical progression from hypothesis generation to a triad of orthogonal validation methods—biophysical characterization, cellular target engagement, and functional consequence—researchers can build a robust and compelling case for a compound's mechanism of action. This multi-faceted approach minimizes the risk of artifacts and provides the high-confidence data necessary to advance a compound through the drug discovery pipeline.

References

Performance Benchmark of a Novel Compound, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, Against the Known PARP1 Inhibitor, Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy Analysis

In the landscape of drug discovery, particularly in oncology, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical development. This guide provides an in-depth comparative analysis of a test compound, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, against Olaparib, a clinically approved and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition represents a key therapeutic strategy, especially in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2][3]

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and self-validating comparison. We will delve into the mechanistic underpinnings of PARP1 inhibition, detail the methodologies for both biochemical and cellular assays, and present a framework for interpreting the resulting data.

The Scientific Rationale: Why PARP1? Why Olaparib?

PARP1 is a nuclear enzyme that detects single-strand breaks (SSBs) in DNA.[1] Upon detection, it synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting other DNA repair factors.[4][5] In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), the repair of double-strand breaks (DSBs) is impaired. When SSBs are not repaired by PARP1 (due to inhibition), they can stall replication forks, leading to the formation of DSBs.[1] This accumulation of DSBs in HR-deficient cells is catastrophic, leading to cell death through a concept known as synthetic lethality.[1][6]

Olaparib (Lynparza®) is a first-in-class PARP inhibitor approved by the FDA for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[2][7][8] Its mechanism of action involves not only the catalytic inhibition of PARP but also the "trapping" of PARP enzymes on DNA, leading to cytotoxic PARP-DNA complexes.[9] This dual mechanism makes Olaparib an excellent benchmark for evaluating new potential PARP inhibitors. Our test compound, this compound, a tetrahydroisoquinoline derivative, belongs to a class of heterocyclic scaffolds that have shown diverse biological activities and are of interest in medicinal chemistry.[10] This guide will outline the necessary experiments to determine if it exhibits inhibitory activity against PARP1 and how its performance compares to Olaparib.

Experimental Design: A Multi-faceted Approach to Benchmarking

A comprehensive comparison requires assessment at multiple levels, from direct enzyme interaction to cellular efficacy. Our experimental workflow is therefore designed in two main stages:

  • Biochemical Assays: To determine the direct inhibitory effect on the PARP1 enzyme and characterize the kinetics of this inhibition.

  • Cell-Based Assays: To evaluate the compound's potency in a biologically relevant context, assessing its ability to inhibit PARP1 activity within cancer cells and induce selective cytotoxicity.

G cluster_0 Benchmarking Workflow cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation Start Compound Synthesis & Purity Analysis Biochem Biochemical Assays Start->Biochem Test Compound & Olaparib CellBased Cell-Based Assays Start->CellBased Test Compound & Olaparib Data Data Analysis & Comparison Biochem->Data IC50 Enzymatic IC50 (Fluorometric Assay) Biochem->IC50 CellBased->Data Cell_IC50 Cellular PAR Inhibition IC50 (ELISA-based) CellBased->Cell_IC50 Conclusion Conclusion on Relative Performance Data->Conclusion Kinetics Mechanism of Inhibition (Ki Determination) IC50->Kinetics Trapping PARP Trapping Assay Kinetics->Trapping Viability Cell Viability Assay (Synthetic Lethality) Cell_IC50->Viability

Caption: High-level workflow for benchmarking a test compound against a known inhibitor.

Part 1: Biochemical Assays

PARP1 Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the test compound and Olaparib required to inhibit 50% of PARP1 enzymatic activity (IC50).

Principle: This homogeneous assay measures the consumption of NAD+, the substrate for PARP1, during the poly-ADP-ribosylation reaction. The amount of remaining NAD+ is quantified by converting it into a highly fluorescent product.[11] A decrease in fluorescence indicates higher PARP1 activity, while a strong signal indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a 10X PARP Assay Buffer (500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT).

    • Prepare activated DNA by incubating it with DNase I.

    • Reconstitute recombinant human PARP1 enzyme in PARP Assay Buffer.

    • Prepare a stock solution of β-NAD+.

    • Prepare serial dilutions of this compound and Olaparib in DMSO, followed by a further dilution in PARP Assay Buffer.

  • Assay Procedure (96-well black plate):

    • To each well, add 5 µL of the diluted compound or Olaparib (or vehicle control - DMSO in assay buffer).

    • Add 25 µL of a PARP1 enzyme/activated DNA mix. Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the β-NAD+ solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and develop the signal by adding the developer reagent which converts remaining NAD+ to a fluorescent product.[12]

    • Incubate for 15 minutes at 37°C.

    • Read the fluorescence on a plate reader (Excitation ~540 nm, Emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

PARP Trapping Assay

Objective: To measure the ability of the inhibitors to trap PARP1 on DNA, a key component of their cytotoxic effect.

Principle: This assay uses fluorescence polarization (FP). A DNA probe labeled with a fluorophore is used. When PARP1 binds to this DNA, the complex tumbles slowly in solution, resulting in a high FP signal. In the presence of an inhibitor that "traps" PARP1 on the DNA, this high FP signal is maintained or enhanced.[13]

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare serial dilutions of the test compound and Olaparib.

    • Prepare solutions of recombinant PARP1 and the fluorescently labeled DNA probe.

  • Assay Procedure (384-well black plate):

    • Add diluted compound or Olaparib to the wells.

    • Add PARP1 enzyme and incubate for 15 minutes.

    • Add the fluorescent DNA probe to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • An increase in the FP signal relative to the "no inhibitor" control indicates the trapping of PARP1 on the DNA.[14]

    • Plot the change in mP (millipolarization units) against inhibitor concentration to determine the EC50 for trapping.

Part 2: Cell-Based Assays

Cellular PAR Inhibition Assay (IC50 Determination)

Objective: To measure the potency of the compounds in inhibiting PARP activity within whole cells.

Principle: An ELISA-based assay is used to quantify the levels of PAR in cells. Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to activate PARP, in the presence or absence of the inhibitors. The amount of PAR produced is then measured from cell lysates using a sandwich ELISA format.[15]

G cluster_0 Cellular PAR Inhibition Assay Workflow cluster_1 ELISA Steps A 1. Seed Cells (e.g., HeLa or a BRCA-deficient line) B 2. Pre-incubate with Inhibitor (Serial Dilutions) A->B C 3. Induce DNA Damage (e.g., H2O2) to activate PARP B->C D 4. Lyse Cells C->D E 5. Perform Sandwich ELISA on Lysates D->E F 6. Data Analysis (Calculate Cellular IC50) E->F E1 Capture PARylated proteins on antibody-coated plate E2 Add Detection Antibody (anti-PAR) E1->E2 E3 Add HRP-conjugated Secondary Antibody E2->E3 E4 Add Substrate & Measure Signal E3->E4

Caption: Workflow for the cellular PAR inhibition ELISA.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa) in a 96-well plate and allow cells to attach overnight.

    • Pre-treat cells with serial dilutions of the test compound or Olaparib for 1 hour.

    • Induce PARP activation by treating cells with a DNA-damaging agent (e.g., 200 µM H2O2) for 15 minutes.

  • Lysis and ELISA:

    • Wash the cells with PBS and lyse them directly in the plate.

    • Transfer the lysates to an ELISA plate pre-coated with an antibody that captures PARylated proteins.[13]

    • Incubate for 2 hours.

    • Wash the plate and add a detection antibody (e.g., a mouse anti-PAR monoclonal antibody).

    • Wash and add an HRP-conjugated anti-mouse secondary antibody.

    • Wash and add a chemiluminescent or colorimetric substrate.[16]

    • Read the signal on a plate reader.

  • Data Analysis:

    • Normalize the signal to the "damaged, no inhibitor" control (0% inhibition) and "undamaged" control (100% inhibition).

    • Plot the normalized data against the inhibitor concentration to calculate the cellular IC50.

Cell Viability Assay (Synthetic Lethality)

Objective: To assess the selective cytotoxicity of the compounds in a cancer cell line with a known DNA repair deficiency (e.g., BRCA1 mutant) compared to a proficient (wild-type) cell line.

Protocol:

  • Cell Seeding:

    • Seed a BRCA1-deficient cell line (e.g., MDA-MB-436) and a BRCA1-proficient cell line (e.g., MCF-7) in separate 96-well plates.[17][18]

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and Olaparib.

    • Incubate for an extended period, typically 72 to 120 hours, to allow for multiple cell divisions.

  • Viability Measurement:

    • Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[17]

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control wells.

    • Plot percent viability against inhibitor concentration for each cell line.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower GI50 in the BRCA1-deficient line compared to the wild-type line indicates synthetic lethality.

Data Summary and Interpretation

To facilitate a clear comparison, the quantitative data from these experiments should be summarized in a structured table.

Performance Metric This compound Olaparib (Reference) Rationale for Comparison
Biochemical IC50 (nM) [Experimental Value][Experimental Value]Measures direct potency against the isolated PARP1 enzyme. A lower value is better.
PARP Trapping EC50 (nM) [Experimental Value][Experimental Value]Quantifies the ability to form cytotoxic PARP-DNA complexes. A lower value indicates stronger trapping.
Cellular PAR IC50 (nM) [Experimental Value][Experimental Value]Assesses target engagement and potency in a cellular context, accounting for cell permeability and stability.
GI50 in BRCA1-deficient cells (nM) [Experimental Value][Experimental Value]Determines the cytotoxic potency in a synthetically lethal context.
GI50 in BRCA1-proficient cells (nM) [Experimental Value][Experimental Value]Evaluates off-target or general cytotoxicity.
Selectivity Index (GI50 proficient) / (GI50 deficient)(GI50 proficient) / (GI50 deficient)A higher index indicates greater cancer-selective killing and a better therapeutic window.

Interpretation:

The collective data will provide a robust profile of the test compound. A successful candidate would ideally exhibit a low nanomolar biochemical IC50, potent PARP trapping activity, strong inhibition of PAR in cellular assays, and, most critically, a high selectivity index, demonstrating potent killing of cancer cells with DNA repair defects while sparing normal cells. By benchmarking these values directly against Olaparib under identical experimental conditions, a clear and objective assessment of the performance and potential of this compound as a PARP1 inhibitor can be achieved.

References

A Head-to-Head Comparison of Synthesis Routes for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif in a variety of biologically active compounds and natural products, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides a head-to-head comparison of the most prominent synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

Classical Approaches: The Bischler-Napieralski and Pictet-Spengler Reactions

Two of the most established methods for the synthesis of dihydroisoquinoline scaffolds are the Bischler-Napieralski and Pictet-Spengler reactions. While both are effective, they operate under distinct mechanistic pathways and present different synthetic challenges.

The Bischler-Napieralski Reaction: A Dehydrative Cyclization

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of this compound, this would typically start from N-acetyl-3-methoxyphenethylamine.

Mechanism and Rationale:

The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a reactive intermediate. This is followed by an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, and subsequent re-aromatization to yield the dihydroisoquinoline product. The methoxy group on the aromatic ring is crucial as it activates the ring towards electrophilic attack, facilitating the cyclization.

Bischler-Napieralski Reaction A N-acetyl-3-methoxyphenethylamine B Reactive Intermediate (e.g., Nitrilium ion) A->B  POCl3 or PPA C Intramolecular Electrophilic Aromatic Substitution B->C  Cyclization D This compound C->D  Re-aromatization

Caption: General workflow of the Bischler-Napieralski reaction.

Experimental Protocol (Representative):

  • To a solution of N-acetyl-3-methoxyphenethylamine in a suitable solvent (e.g., acetonitrile or toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux for a specified period (typically 1-4 hours).

  • The reaction is then cooled and carefully quenched with ice water.

  • The aqueous layer is basified with a suitable base (e.g., NaOH or K₂CO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

The Pictet-Spengler Reaction: A Condensation-Cyclization Cascade

The Pictet-Spengler reaction provides an alternative route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. To synthesize the target molecule, 3-methoxyphenethylamine would be reacted with a suitable carbonyl compound.

Mechanism and Rationale:

This reaction proceeds through the formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring. Similar to the Bischler-Napieralski reaction, the electron-donating methoxy group is advantageous for the cyclization step. The choice of carbonyl compound and reaction conditions is critical to achieving the desired product.

Pictet-Spengler Reaction A 3-methoxyphenethylamine + Carbonyl Compound B Schiff Base Formation A->B  Condensation C Iminium Ion Intermediate B->C  Acid Catalysis D Intramolecular Cyclization C->D  Electrophilic Attack E Tetrahydroisoquinoline Derivative D->E  Re-aromatization

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol (Representative):

  • A solution of 3-methoxyphenethylamine and an aldehyde (e.g., formaldehyde or a glyoxylate derivative) in a suitable solvent (e.g., methanol or water) is prepared.

  • An acid catalyst (e.g., HCl or trifluoroacetic acid) is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is neutralized, and the product is extracted with an organic solvent.

  • The organic extracts are dried, concentrated, and the crude product is purified by chromatography or recrystallization.

Modern Synthetic Approaches

In addition to the classical methods, several modern synthetic strategies have been developed for the synthesis of dihydroisoquinolinones, often offering milder reaction conditions and improved yields.

The Castagnoli-Cushman Reaction: A Multicomponent Approach

The Castagnoli-Cushman reaction is a three-component reaction between a homophthalic anhydride, an amine, and an aldehyde, which can be adapted for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[1]

Mechanism and Rationale:

This reaction is thought to proceed via the formation of an imine from the amine and aldehyde, which then reacts with the homophthalic anhydride in a formal [4+2] cycloaddition, followed by decarboxylation to yield the dihydroisoquinolinone core. This method allows for the rapid assembly of complex molecules from simple starting materials.[1]

Experimental Protocol (Representative): [1]

  • A mixture of a substituted homophthalic anhydride, an amine, and an aldehyde is stirred in a suitable solvent (e.g., toluene or acetic acid) at room temperature or elevated temperature.

  • The reaction is monitored for the formation of the product.

  • After completion, the solvent is removed, and the residue is worked up by extraction and purified by chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

Transition-Metal-Catalyzed Cyclizations

Modern organometallic chemistry has provided powerful tools for the construction of heterocyclic systems. Palladium-catalyzed reactions, such as the Heck reaction, have been successfully employed for the synthesis of dihydroisoquinolinones.

Mechanism and Rationale:

An intramolecular Heck reaction, for instance, would involve the palladium-catalyzed cyclization of a suitably functionalized precursor, such as an N-(2-halophenethyl)acrylamide. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.

Heck Cyclization A N-(2-halophenethyl)acrylamide B Oxidative Addition (Pd(0) to Pd(II)) A->B  Pd(0) catalyst C Migratory Insertion B->C  Intramolecular D β-Hydride Elimination C->D E This compound D->E  Reductive Elimination

Caption: Simplified workflow of a Heck cyclization for dihydroisoquinolinone synthesis.

Experimental Protocol (Representative):

  • A solution of the N-(2-halophenethyl)acrylamide precursor, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to give the desired product.

Head-to-Head Comparison

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionCastagnoli-Cushman ReactionTransition-Metal Catalysis (e.g., Heck)
Starting Materials β-arylethylamidesβ-arylethylamines, aldehydes/ketonesHomophthalic anhydrides, amines, aldehydesFunctionalized acyclic precursors (e.g., halo-enamides)
Key Intermediate Nitrilium ion or similarIminium ionZwitterionic intermediateOrganopalladium species
Reaction Conditions Harsh (strong acids, high temp.)Generally milder than B-NOften mild, can be one-potMild to moderate, requires inert atmosphere
Typical Yields Moderate to goodGood to excellentGood to excellentGood to excellent
Advantages Readily available starting materialsHigh atom economy, convergentHigh convergency, rapid complexity generationHigh functional group tolerance, predictable regioselectivity
Disadvantages Harsh conditions can limit functional group toleranceMay require activating groups on the aromatic ringLimited by availability of substituted homophthalic anhydridesCost of catalyst, sensitivity to air/moisture
Scalability Can be challenging due to harsh conditionsGenerally goodGood for library synthesisCan be challenging due to catalyst cost and sensitivity

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the research, including the desired scale, available starting materials, and tolerance for harsh reaction conditions.

  • The Bischler-Napieralski and Pictet-Spengler reactions remain valuable and well-established methods, particularly when starting from simple, readily available precursors.

  • The Castagnoli-Cushman reaction offers an elegant and efficient one-pot alternative for the rapid generation of molecular diversity.

  • Transition-metal-catalyzed methods provide a powerful and versatile approach with high functional group tolerance, albeit with the added considerations of catalyst cost and sensitivity.

Researchers should carefully evaluate the pros and cons of each method in the context of their specific synthetic goals to select the most appropriate and efficient route for the synthesis of this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational guide for the safe handling and disposal of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-12-4). As this compound is primarily used in research and development for the synthesis of pharmacological substances, its toxicological properties have not been exhaustively investigated.[1] Therefore, a cautious approach, grounded in the principles of chemical hygiene and risk mitigation, is imperative. This guide synthesizes data from structurally analogous compounds and established laboratory safety standards to provide a robust framework for protecting researchers and ensuring environmental compliance.

Hazard Assessment: An Evidence-Based Approach

Direct and comprehensive toxicological data for this compound is limited. However, an analysis of closely related isoquinoline derivatives allows us to establish a presumptive hazard profile. Safety data sheets for compounds like 6,7-Dimethoxy-3,4-dihydroisoquinoline and 6-Methoxyquinoline indicate a consistent pattern of hazards that must be assumed for the target compound.[2][3][4]

Table 1: Presumptive Hazard Profile for this compound

Hazard Classification Category Basis for Presumption and Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) Analogous compounds are harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Assumed to cause systemic effects upon exposure.
Skin Corrosion/Irritation Category 2 (Irritant) Causes skin irritation.[2][4] Prolonged contact may lead to inflammation and discomfort.
Serious Eye Damage/Irritation Category 2A (Irritant) Causes serious eye irritation.[2][5] Direct contact with the solid or solutions can cause significant, potentially painful, irritation.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][4][5] Inhalation of dust can irritate the nose, throat, and lungs. |

This assessment dictates that this compound must be handled as a hazardous substance, with stringent controls in place to prevent dermal contact, eye exposure, and inhalation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The equipment specified below is the minimum required for any task involving this compound. Personal protective equipment should be seen as the final barrier to exposure after engineering and administrative controls have been implemented.[6]

Table 2: Required PPE for Handling this compound

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields and a face shield.[6][7] Double-gloving with chemically resistant nitrile gloves (minimum 4 mil thickness).[8] Full-length, cuffed laboratory coat. Required if not handled in a certified chemical fume hood. A NIOSH-approved N95 respirator is the minimum.[6]
Preparing Solutions Tightly fitting safety goggles with side-shields.[7] Chemically resistant nitrile gloves (minimum 4 mil thickness). Full-length, cuffed laboratory coat. Recommended if significant aerosols may be generated. Not required if performed in a fume hood.
Reaction Workup & Purification Tightly fitting safety goggles with side-shields. Chemically resistant nitrile gloves. Full-length, cuffed laboratory coat. Not required if performed in a fume hood.

| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty chemically resistant gloves (e.g., neoprene or butyl rubber). | Chemically resistant apron or coveralls over a lab coat. | A NIOSH-approved air-purifying respirator (APR) with organic vapor/particulate cartridges is required.[9] |

Causality Behind PPE Choices:

  • Double-Gloving: This practice protects against immediate exposure in case the outer glove is compromised. It allows for the safe removal of the contaminated outer layer without exposing the skin.

  • Face Shield over Goggles: When handling the powdered solid, a face shield provides a secondary barrier, protecting the entire face from splashes or airborne particles that could bypass the seal of safety goggles.[10]

  • Respirator for Solids: Weighing and transferring solids are primary routes for generating airborne dust. A respirator is critical to prevent respiratory tract irritation when engineering controls like a fume hood are not used.[10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes variability and risk. The following workflow should be adopted for all routine handling of the solid compound.

Preparation and Weighing
  • Designate the Area: All handling of solid this compound must occur within a certified chemical fume hood or a designated containment area to control dust.

  • Assemble Materials: Before retrieving the chemical, ensure all necessary equipment is inside the hood: analytical balance, weigh paper or boat, spatula, secondary containment tray, and waste container.

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Weigh the Compound: Carefully transfer the desired amount of the solid from the stock bottle to the weigh boat. Use slow, deliberate movements to minimize dust generation.

  • Secure Stock Container: Tightly close the main stock bottle immediately after use.

  • Cleanup: Wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and any contaminated weigh paper into the designated solid hazardous waste container.[11]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 1. Designate Fume Hood prep2 2. Assemble Equipment prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Transfer Compound prep3->handle1 handle2 5. Seal Stock Bottle handle1->handle2 handle3 6. Clean Workspace handle2->handle3 disp1 7. Dispose of Consumables handle3->disp1 disp2 8. Doff PPE disp1->disp2

Caption: Standard Operating Procedure for Weighing Solid Compound.

Emergency Protocol: Solid Spill

In the event of a spill outside of a containment device, the following procedure must be initiated immediately.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Consult SDS/Safety Protocol: Refer to this guide and the relevant safety information.

  • Don Enhanced PPE: Before re-entering, don the appropriate PPE for spill cleanup as outlined in Table 2, including respiratory protection.

  • Contain the Spill:

    • DO NOT sweep dry. This will aerosolize the powder.

    • Gently cover the spill with a damp paper towel or absorbent pad to wet the powder.

    • Alternatively, cover with a spill control absorbent designed for solid chemical spills.

  • Clean the Spill: Carefully collect the absorbent material using a scoop or dustpan and place it into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or safety officer.

G node_proc node_proc spill Spill Occurs alert Alert & Evacuate Area spill->alert ppe Don Spill-Level PPE alert->ppe contain Cover with Damp Absorbent ppe->contain collect Collect Material into Waste Bag contain->collect decon Decontaminate Surface collect->decon report Report Incident decon->report

Caption: Decision and Action Flow for a Solid Chemical Spill.

Disposal Plan: Ensuring Regulatory Compliance

Chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure proper disposal.

  • Solid Waste:

    • Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.

    • Contents: Includes contaminated PPE (gloves, disposable coats), weigh boats, paper towels, and spill cleanup materials.

    • Labeling: "Hazardous Waste: Solid" and the full chemical name "this compound".[12]

  • Liquid Waste:

    • Aqueous Waste: Collect in a dedicated "Hazardous Aqueous Waste" container. Do not mix with organic solvents.

    • Organic Solvent Waste: Segregate into "Halogenated" and "Non-Halogenated" waste streams as per your institution's policy. The container must be compatible with the solvents used.

    • Labeling: All liquid waste containers must be labeled with "Hazardous Waste" and a full list of all chemical constituents, including solvents and the title compound.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream source Point of Generation (Fume Hood) ppe Contaminated PPE (Gloves, Coats) source->ppe consumables Weigh Boats, Wipes, Spill Media source->consumables aqueous Aqueous Solutions source->aqueous organic Organic Solutions source->organic solid_container Labeled Solid Hazardous Waste Container ppe->solid_container consumables->solid_container aq_container Labeled Aqueous Waste Container aqueous->aq_container org_container Labeled Organic Waste Container organic->org_container

Caption: Waste Segregation Flowchart for Laboratory Operations.

Storage and Disposal
  • Storage: Keep all waste containers sealed when not in use. Store them in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible materials.[12]

  • Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[5] Never dispose of this chemical down the drain.[7]

By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues while maintaining full regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.